Product packaging for m-PEG15-amine(Cat. No.:)

m-PEG15-amine

Cat. No.: B7908949
M. Wt: 691.8 g/mol
InChI Key: UHVDWBQHXMQETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG15-amine (CAS 2745717-94-4) is a monodisperse, monofunctional polyethylene glycol (PEG) linker featuring a methyl ether group at one terminus and a reactive primary amine at the other . With a precise molecular weight of 691.8 g/mol and a formula of C 31 H 65 NO 15 , this compound serves as a versatile building block in bioconjugation and materials science . The primary amine group is highly reactive toward carboxylic acids (forming stable amide bonds), activated NHS esters, and carbonyl groups (ketones and aldehydes), allowing for facile covalent attachment to target molecules . The integrated 15-unit PEG spacer is a hydrophilic, non-immunogenic polymer that significantly enhances the aqueous solubility of conjugated compounds, reduces immunogenicity, and improves serum half-life, which is critical for in vivo applications . This reagent is invaluable in diverse research applications, including the synthesis of folate-conjugated polymer micelles for targeted drug delivery of anticancer agents, the construction of dendrimers and supramolecular structures, and the pegylation of proteins and peptides to improve their stability and pharmacokinetic profiles . As a single molecular weight, discrete PEG (dPEG®), this compound offers superior consistency and performance compared to polydisperse PEG alternatives . The product is provided at a purity of >98% and should be stored at -20°C, protected from moisture . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H65NO15 B7908949 m-PEG15-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H65NO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-32H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVDWBQHXMQETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H65NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-amine with 15 PEG units (m-PEG15-amine). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the process.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. The methoxy (B1213986) group at one terminus provides chemical stability and reduces non-specific binding, while the primary amine at the other end offers a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters. The polyethylene (B3416737) glycol (PEG) chain, consisting of 15 ethylene (B1197577) glycol units, imparts hydrophilicity, enhances bioavailability, and can improve the pharmacokinetic profile of conjugated molecules. This guide details a common and reliable method for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

A robust and frequently employed synthetic strategy for the preparation of this compound initiates from the corresponding m-PEG15-alcohol. This multi-step process involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution with an amine-containing moiety, and subsequent deprotection to yield the final primary amine. A common approach utilizes a phthalimide (B116566) group as a protected form of the amine, which can be cleanly deprotected in the final step.

Overall Synthetic Scheme

The synthesis can be conceptually broken down into three primary stages:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of m-PEG15-alcohol is converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs).

  • Introduction of the Protected Amine: The activated PEG intermediate is reacted with a protected amine source, such as potassium phthalimide.

  • Deprotection to Yield the Primary Amine: The phthalimide protecting group is removed to unveil the terminal primary amine.

Experimental Protocols

Materials and Methods
  • m-PEG15-alcohol: (MW ~678.8 g/mol )

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine (B178648) monohydrate

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography silica (B1680970) gel

Step 1: Synthesis of m-PEG15-tosylate (m-PEG15-OTs)
  • To a solution of m-PEG15-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCM) (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated residue to cold anhydrous diethyl ether.

  • Collect the white solid by filtration and dry under vacuum to yield m-PEG15-OTs.

Step 2: Synthesis of m-PEG15-phthalimide
  • Dissolve the dried m-PEG15-OTs (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium phthalimide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford pure m-PEG15-phthalimide.

Step 3: Synthesis of this compound
  • Dissolve the purified m-PEG15-phthalimide (1 equivalent) in ethanol.

  • Add hydrazine monohydrate (10 equivalents).

  • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold anhydrous diethyl ether.

  • Collect the white solid by filtration and dry under vacuum to yield the final product, this compound.

Purification and Characterization

Purification Summary

Purification of PEGylated compounds can be challenging due to their physical properties. The primary methods employed in this synthesis are:

  • Precipitation: Utilized to isolate the product from reaction mixtures and remove more soluble impurities. Cold anhydrous diethyl ether is a common non-solvent for PEGs.

  • Extraction: Liquid-liquid extraction is used to remove water-soluble impurities and byproducts.

  • Column Chromatography: Effective for separating the desired PEG derivative from starting materials and byproducts of similar polarity.

Characterization Data

The successful synthesis of this compound and its intermediates can be confirmed by various analytical techniques. Below is a table summarizing the expected quantitative data for the final product.

ParameterExpected ValueMethod
Molecular Weight 691.9 g/mol [1]Mass Spectrometry (MS)
Purity >98%[1]HPLC, NMR
Appearance White to off-white solid or viscous oilVisual Inspection
¹H NMR (CDCl₃) δ ~3.64 (s, PEG backbone), 3.38 (s, OCH₃), 2.85 (t, CH₂-NH₂)¹H NMR Spectroscopy
Mass Spectrum [M+H]⁺ at m/z ~692.9ESI-MS

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from m-PEG15-alcohol.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Phthalimide Substitution cluster_step3 Step 3: Deprotection cluster_end Final Product Start m-PEG15-alcohol Reaction1 Reaction with TsCl, TEA in DCM Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Precipitation1 Precipitation with Diethyl Ether Workup1->Precipitation1 Intermediate1 m-PEG15-OTs Precipitation1->Intermediate1 Reaction2 Reaction with K-Phthalimide in DMF Intermediate1->Reaction2 Workup2 Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Intermediate2 m-PEG15-phthalimide Purification2->Intermediate2 Reaction3 Reaction with Hydrazine in Ethanol Intermediate2->Reaction3 Workup3 Filtration Reaction3->Workup3 Precipitation3 Precipitation with Diethyl Ether Workup3->Precipitation3 End This compound Precipitation3->End

Caption: Overall workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram outlines the chemical transformations occurring at each step of the synthesis.

Chemical_Transformation A m-PEG15-OH B m-PEG15-OTs A->B  TsCl, TEA   C m-PEG15-Phthalimide B->C  K-Phthalimide   D m-PEG15-NH2 C->D  Hydrazine  

Caption: Chemical transformations in this compound synthesis.

Conclusion

The synthesis of this compound via the tosylation of the corresponding alcohol, followed by phthalimide substitution and subsequent deprotection with hydrazine, is a reliable and scalable method for producing this important bifunctional linker. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high-purity product. The characterization data provided serves as a benchmark for confirming the identity and purity of the final compound, ensuring its suitability for downstream applications in research and drug development.

References

An In-depth Technical Guide to m-PEG15-amine: Properties, Bioconjugation, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine with 15 ethylene (B1197577) glycol units (m-PEG15-amine), a versatile bifunctional linker crucial in modern biopharmaceutical research and development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates a key experimental workflow.

Core Properties of this compound

This compound is a hydrophilic linker characterized by a terminal methoxy (B1213986) group and a terminal primary amine, separated by a 15-unit polyethylene (B3416737) glycol chain. This structure imparts unique properties that are highly advantageous in bioconjugation and drug delivery applications. The methoxy group provides chemical stability and reduces the potential for non-specific interactions, while the primary amine serves as a reactive handle for covalent attachment to various functional groups on biomolecules and surfaces.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C31H65NO15
Molecular Weight ~691.9 g/mol
CAS Number 80506-64-5
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Experimental Protocols

The primary utility of this compound lies in its ability to covalently link to other molecules. The terminal primary amine is nucleophilic and can react with various electrophilic groups to form stable covalent bonds. Below are detailed methodologies for two common bioconjugation reactions involving this compound.

Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule, such as a protein or a small molecule drug. This reaction is mediated by the carbodiimide (B86325) coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add the EDC stock solution to a final concentration of 10 mM.

    • Immediately add the NHS stock solution to a final concentration of 20 mM.

    • Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the this compound solution to the activated carboxylic acid solution. A 10 to 50-fold molar excess of this compound over the carboxylic acid-containing molecule is recommended to ensure efficient conjugation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove excess this compound and reaction byproducts by dialysis against an appropriate buffer or by using a desalting column.

    • The purified conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Reaction of this compound with an NHS-Ester Activated Molecule

This protocol outlines the reaction between this compound and a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. This is a common strategy for labeling proteins and other biomolecules.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

    • Dissolve this compound in the amine-free buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring the this compound solution, slowly add the dissolved NHS-ester activated molecule. The molar ratio of the NHS-ester to this compound should be optimized for the specific application, but a 1:1 to 1:5 ratio is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate from excess reagents using a desalting column or by dialysis.

    • Characterize the final product using appropriate analytical techniques.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment involving the activation of a protein with an NHS-ester and subsequent reaction with an amine-containing PEG linker like this compound.

Bioconjugation_Workflow Start Start: Protein of Interest (POI) with accessible primary amines Activation Activation Step: React POI with NHS-ester crosslinker Start->Activation Amine-reactive crosslinker ActivatedPOI Activated POI (POI-NHS) Activation->ActivatedPOI Purification1 Optional Purification: Remove excess crosslinker ActivatedPOI->Purification1 Conjugation Conjugation Step: React Activated POI with this compound ActivatedPOI->Conjugation Directly add This compound Purification1->Conjugation PEG_Conjugate PEGylated Protein (POI-PEG15-m) Conjugation->PEG_Conjugate Purification2 Final Purification: Remove excess PEG and byproducts PEG_Conjugate->Purification2 FinalProduct Final Product: Purified POI-PEG15-m Conjugate Purification2->FinalProduct

Navigating the Solution Space: An In-depth Technical Guide to the Solubility of m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)15-amine (m-PEG15-amine), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the solubility of this compound in various aqueous and organic solvents is paramount for its effective application in research and development. This document outlines its qualitative and semi-quantitative solubility, provides detailed experimental protocols for precise quantitative determination, and presents a logical workflow for solubility assessment.

Core Concepts: Physicochemical Properties of this compound

This compound is an amphiphilic molecule, possessing a hydrophilic poly(ethylene glycol) chain and a reactive primary amine group. The PEG chain, with its repeating ethylene (B1197577) oxide units, imparts excellent water solubility through hydrogen bonding with water molecules. The terminal methoxy (B1213986) group ensures monofunctionality, preventing unwanted cross-linking reactions. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups. The overall solubility is a balance between the hydrophilicity of the PEG chain and the physicochemical properties of the terminal functional groups.

Solubility Profile of m-PEG-Amine Derivatives

Table 1: Summary of Qualitative and Semi-Quantitative Solubility of m-PEG-Amine Derivatives

Solvent ClassSolventQualitative SolubilitySemi-Quantitative Solubility (mg/mL)
Aqueous WaterSoluble[1][2][3][4]> 10[2]
Aqueous Buffers (e.g., PBS)Soluble[1]Data not available
Polar Protic MethanolLess Soluble[1]Data not available
EthanolLess Soluble[1]> 10[2]
Polar Aprotic Dimethylformamide (DMF)Soluble[1]Data not available
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][2]> 10[2]
Non-Polar Aprotic ChloroformSoluble[1][2]> 10[2]
Dichloromethane (DCM)Soluble[1]Data not available
TolueneLess Soluble[1]Data not available
Diethyl EtherInsoluble[1]Data not available

Note: The semi-quantitative data is based on information for general m-PEG-amine derivatives and should be experimentally verified for this compound.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. Both thermodynamic and kinetic solubility assays are relevant in a research and drug development context.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solute:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification of Solute Concentration:

    • Quantify the concentration of this compound in the clear supernatant. As this compound lacks a strong chromophore, direct UV-Vis spectrophotometry is not ideal. Suitable quantification methods include:

      • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a universal detection method for non-volatile compounds.

      • Quantitative Nuclear Magnetic Resonance (qNMR): An internal standard with a known concentration is added to the sample, and the concentration of this compound is determined by comparing the integral of its characteristic peaks to that of the internal standard.

      • Derivatization followed by UV-Vis or Fluorescence Spectroscopy: The primary amine of this compound can be reacted with a chromophoric or fluorophoric labeling agent (e.g., fluorescamine, OPA) to enable sensitive detection.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. Results are typically expressed in mg/mL, g/100 mL, or molarity.

Kinetic Solubility Assay (High-Throughput Screening)

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO). It is often used in early drug discovery to identify compounds with potential solubility liabilities.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Detection of Precipitation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

    • Precipitation can be detected by several methods:

      • Nephelometry: Measures the amount of light scattered by suspended particles.

      • Turbidimetry: Measures the reduction in light transmission due to suspended particles.

      • Direct UV-Vis Spectrophotometry: A decrease in absorbance over time can indicate precipitation.

  • Data Analysis:

    • The kinetic solubility is the concentration at which precipitation is first observed. This value is generally higher than the thermodynamic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.

Solubility_Workflow Workflow for this compound Solubility Assessment cluster_0 Initial Assessment cluster_1 Quantitative Determination cluster_2 Analysis and Application A Define Application Requirements (Solvent, Concentration, Temperature) B Consult Qualitative Solubility Data (e.g., Table 1) A->B C Select Appropriate Assay: Thermodynamic vs. Kinetic B->C D Perform Thermodynamic Solubility Assay (Shake-Flask Method) C->D Equilibrium Data Needed E Perform Kinetic Solubility Assay (High-Throughput Method) C->E Screening/Early Stage F Analyze Quantitative Data D->F E->F G Optimize Formulation/Reaction Conditions F->G

References

An In-depth Technical Guide to m-PEG15-amine (CAS Number 80506-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG15-amine, with the CAS number 80506-64-5, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is functionalized with a terminal amine group and capped with a methoxy (B1213986) group at the other end. The structure consists of 15 repeating ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. This distinct characteristic makes it a valuable tool in bioconjugation, drug delivery, and proteomics. The primary amine group serves as a reactive handle for covalent attachment to various functional groups, such as carboxylic acids and activated esters, enabling the modification of proteins, peptides, nanoparticles, and other molecules. The PEG chain imparts increased aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles to the conjugated entities.[1][2] This guide provides a comprehensive overview of the physicochemical properties, key reactions, and analytical characterization of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 80506-64-5[1]
Molecular Formula C31H65NO15[1]
Molecular Weight 691.9 g/mol [1]
Appearance White to off-white solid or colorless oil[2]
Purity Typically ≥95%[1]
Solubility Soluble in water, methanol, ethanol, chlorinated solvents (e.g., DCM), DMF, and DMSO. Insoluble in ether.[2]
Storage Conditions Store at -20°C in a dry, inert atmosphere.[1]

Key Applications and Reactions

The primary utility of this compound lies in its ability to covalently link to biomolecules and surfaces. The terminal amine group is a versatile nucleophile that can participate in several conjugation reactions.

Amide Bond Formation with Carboxylic Acids

This compound readily reacts with carboxylic acids to form stable amide bonds. This reaction is typically facilitated by activating the carboxylic acid with a coupling agent.

  • Reaction Scheme: R-COOH + H₂N-PEG15-OCH₃ --(Coupling Agent)--> R-CO-NH-PEG15-OCH₃

  • Common Coupling Agents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

    • Dicyclohexylcarbodiimide (DCC).

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).

Reaction with Activated Esters (e.g., NHS Esters)

N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups. The reaction between this compound and an NHS ester is efficient and proceeds under mild conditions to form a stable amide linkage.

  • Reaction Scheme: R-CO-NHS + H₂N-PEG15-OCH₃ --> R-CO-NH-PEG15-OCH₃ + NHS

This reaction is widely used for labeling proteins and other biomolecules that have been functionalized with NHS esters.

Experimental Protocols

The following are detailed, generalized protocols for the most common applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

General Protocol for Coupling this compound to a Carboxylic Acid

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound (CAS 80506-64-5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or 0.1 M MES buffer pH 4.5-6.0 for the activation step.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).

Procedure:

  • Dissolve the Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate volume of reaction buffer or anhydrous DMF/DMSO.

  • Activation of Carboxylic Acid:

    • Add EDC.HCl (1.2 to 1.5 molar excess over the carboxylic acid) and NHS (1.2 to 1.5 molar excess) to the carboxylic acid solution.

    • Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the activated carboxylic acid solution. A molar excess of the PEG reagent (2 to 10-fold) may be required depending on the reactivity of the target molecule.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction: Add quenching buffer to the reaction mixture to consume any unreacted NHS esters. Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the PEGylated conjugate from excess reagents and by-products using an appropriate chromatographic technique or dialysis.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

General Protocol for Reacting this compound with an NHS Ester

This protocol outlines the direct reaction of this compound with a pre-activated NHS ester.

Materials:

  • NHS ester-functionalized molecule

  • This compound (CAS 80506-64-5)

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at pH 7.2-8.5.

  • Anhydrous DMF or DMSO (if needed to dissolve the NHS ester).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).

Procedure:

  • Dissolve Reactants:

    • Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO before diluting it into the reaction buffer.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved this compound to the NHS ester solution. The molar ratio will depend on the specific application and may require optimization.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add quenching buffer to stop the reaction by consuming any unreacted NHS ester. Let it stand for 30-60 minutes at room temperature.

  • Purification: Remove unreacted this compound and by-products by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Characterization: Confirm the successful conjugation and purity of the product using appropriate analytical techniques.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_workup Workup and Analysis A Dissolve Carboxylic Acid-Molecule B Add EDC and NHS A->B C Incubate 15-30 min at Room Temperature B->C E Add this compound to Activated Molecule C->E D Dissolve this compound D->E F Incubate 2h to Overnight at Room Temperature E->F G Quench Reaction F->G H Purify Conjugate G->H I Characterize Product H->I

Caption: Workflow for conjugating this compound to a carboxylic acid.

G cluster_conjugation Conjugation Step cluster_workup Workup and Analysis A Dissolve NHS Ester-Molecule C Mix Reactants A->C B Dissolve this compound B->C D Incubate 1-4h at RT or Overnight at 4°C C->D E Quench Reaction D->E F Purify Conjugate E->F G Characterize Product F->G

Caption: Workflow for reacting this compound with an NHS ester.

Analytical Characterization

Thorough characterization of the starting this compound and the final conjugate is essential for ensuring the quality and reproducibility of the results.

Characterization of this compound
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the PEG backbone and the presence of the terminal methoxy and amine groups.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can verify the molecular weight and assess the polydispersity of the PEG reagent.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to determine the purity of the this compound.

Characterization of the Conjugate
  • SDS-PAGE: For protein conjugates, a shift in the molecular weight on an SDS-PAGE gel provides a qualitative indication of successful PEGylation.

  • HPLC: Size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugate from the unreacted molecule and to detect any aggregation. Reversed-phase HPLC (RP-HPLC) can also be employed to assess purity and, in some cases, to separate different PEGylated species.

  • Mass Spectrometry: MS is a powerful tool to determine the exact mass of the conjugate, thereby confirming the number of PEG chains attached to the molecule.

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used in conjunction with a PEG quantification assay (e.g., based on iodine complexation) to determine the degree of PEGylation.

Conclusion

This compound (CAS 80506-64-5) is a versatile and valuable reagent for researchers in drug development and various fields of life sciences. Its well-defined structure, hydrophilicity, and reactive amine handle allow for the precise modification of a wide range of molecules. The protocols and information provided in this guide serve as a comprehensive resource for the successful application and characterization of this compound and its conjugates. As with any chemical reagent, proper handling, storage, and characterization are paramount to achieving reliable and reproducible results.

References

Navigating the Landscape of m-PEG15-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of commercially available m-PEG15-amine, a heterobifunctional linker critical in bioconjugation, targeted drug delivery, and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document offers a comparative analysis of suppliers, detailed experimental protocols, and visualizations of relevant biochemical processes to facilitate informed decision-making and experimental design.

Core Section 1: Commercial Supplier Analysis of this compound

The selection of a suitable supplier for this compound is a critical first step in any research or development project. Key considerations include purity, molecular weight consistency, availability, and cost. The following table summarizes the offerings for this compound and its closely related derivatives from prominent commercial suppliers.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )PurityFormPrice (USD)
BroadpharmThis compoundBP-21907691.9>98%Not Specified100 mg: $350, 250 mg: $500, 500 mg: $640[1]
AbbexaThis compoundabx295325691.85Not SpecifiedNot SpecifiedInquire
Adooq BioscienceThis compoundA15372691.85Not SpecifiedNot SpecifiedInquire
BOC SciencesThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquire
Advanced BioChemicalsmPEG-AmineNot SpecifiedVariesNot SpecifiedNot SpecifiedInquire

Note: Data is subject to change and researchers are encouraged to visit the suppliers' websites for the most current information. "Inquire" indicates that pricing is not publicly available and requires a direct quote.

Core Section 2: Experimental Protocols for Bioconjugation

This compound possesses a terminal amine group that can be readily conjugated to various functional groups, including carboxylic acids, activated esters (e.g., NHS esters), and aldehydes/ketones. The following are detailed protocols for common bioconjugation reactions involving m-PEG-amine linkers.

Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a target molecule (e.g., protein, nanoparticle) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the primary amine of this compound.

Materials:

  • Target molecule with a carboxyl group

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (10 mg/mL in Activation Buffer, prepare fresh)

  • NHS (10 mg/mL in Activation Buffer, prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Desalting column

Procedure:

  • Dissolve the carboxyl-containing molecule in Activation Buffer.

  • Add a 10-fold molar excess of EDC and NHS to the solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Immediately add a 10- to 50-fold molar excess of this compound to the activated molecule solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the PEGylated conjugate using size exclusion chromatography or dialysis to remove unreacted this compound and quenching reagents.

Protocol 2: Conjugation of this compound to an Aldehyde or Ketone via Reductive Amination

This method involves the formation of an unstable Schiff base between the amine of this compound and a carbonyl group on the target molecule, which is then reduced to a stable secondary amine linkage using a mild reducing agent.

Materials:

  • Target molecule with an aldehyde or ketone group

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Desalting column

Procedure:

  • Dissolve the aldehyde/ketone-containing molecule and a 10- to 20-fold molar excess of this compound in the Reaction Buffer.

  • Add the reducing agent (e.g., NaBH3CN to a final concentration of 20 mM).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry.

  • Quench the reaction by adding Quenching Buffer.

  • Purify the PEGylated conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents.

Core Section 3: Visualizing Key Concepts in PEGylation

To aid in the conceptual understanding of the processes and rationale behind the use of this compound, the following diagrams have been generated.

SupplierSelection cluster_criteria Selection Criteria cluster_suppliers Potential Suppliers cluster_decision Outcome Purity Purity (>95%) Broadpharm Broadpharm Abbexa Abbexa Adooq Adooq BOC_Sciences BOC Sciences Advanced_BioChem Advanced BioChemicals MW Molecular Weight Consistency Cost Cost-Effectiveness Availability Availability & Lead Time OptimalSupplier Optimal Supplier Chosen Broadpharm->OptimalSupplier Meets Criteria Abbexa->OptimalSupplier Meets Criteria Adooq->OptimalSupplier Meets Criteria BOC_Sciences->OptimalSupplier Meets Criteria Advanced_BioChem->OptimalSupplier Meets Criteria

Caption: Logical workflow for selecting a commercial supplier of this compound.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_product Final Product Target Target Molecule (e.g., Protein, Drug) Activation Activation of Target (e.g., EDC/NHS) Target->Activation PEG This compound Coupling Coupling with this compound PEG->Coupling Activation->Coupling Purify Purification (e.g., SEC, Dialysis) Coupling->Purify Analyze Analysis (e.g., SDS-PAGE, MS) Purify->Analyze FinalProduct PEGylated Conjugate Analyze->FinalProduct

Caption: A generalized experimental workflow for bioconjugation using this compound.

Signaling_Pathway_Impact cluster_molecule Therapeutic Molecule cluster_pk Pharmacokinetics cluster_interaction Biological Interaction cluster_response Cellular Response Drug Therapeutic Drug Target Target Receptor / Cell Drug->Target Direct Interaction PEG_Drug PEGylated Drug PK Altered Pharmacokinetics - Increased half-life - Reduced clearance - Altered biodistribution PEG_Drug->PK PK->Target Sustained/Targeted Interaction Signaling Modulated Signaling Pathway & Cellular Response Target->Signaling

Caption: Impact of PEGylation on the interaction of a therapeutic with its signaling pathway.

References

An In-depth Technical Guide to the Safety and Handling of m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for m-PEG15-amine and related compounds. A specific Material Safety Data Sheet (MSDS) for this compound was not found in the available literature. The information regarding related PEGylated amines is provided for guidance and as a basis for a thorough risk assessment, which should be conducted by qualified professionals before handling this substance.

Introduction

This compound is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. The presence of the hydrophilic PEG chain increases solubility in aqueous media, making it a valuable linker in bioconjugation, drug delivery systems, and nanoparticle surface modification.[1][2] The terminal amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), facilitating the covalent attachment to various molecules.[1][2][3] Given its application in research and drug development, a comprehensive understanding of its safety and handling precautions is paramount.

Chemical and Physical Properties

Limited specific data for this compound is available. The following table summarizes the known properties.

PropertyValueSource
Chemical Formula C31H65NO15[2][3]
Molecular Weight 691.85 g/mol (also reported as 691.9 g/mol )[2][3]
CAS Number 80506-64-5[2]
Physical Form Not specified, related compounds are colorless oil to white solid[4]
Solubility Soluble in aqueous media, MeOH, DCM, DMF, and DMSO[1][2][4]

For related PEGylated amines, such as PEG-15 Cocoamine, additional properties have been characterized:

Property (PEG-15 Cocoamine)ValueSource
Appearance Clear liquid, light brown to dark brown[5]
Molar Mass Approx. 850 g/mol [5]
Density Approx. 1.02 g/ml (at 30°C)[5]
Boiling Point >200°C (decomposes)[5]
Solidification Point -8°C[5]

Toxicological Data (Based on Related PEGylated Amines)

No specific toxicological data for this compound was identified. The following data for related PEGylated amines can be used for preliminary hazard assessment. It is important to note that the toxicological profiles of these analogs may not be identical to this compound.

Oral Toxicity of PEG-15 Tallow (B1178427) Amine in Rats (90-day study) [6][7]

Dose (in diet)Equivalent Dose (mg/kg/day) - MalesEquivalent Dose (mg/kg/day) - FemalesObserved Effects
500 ppm~33~40No Observed Adverse Effect Level (NOAEL)
1500 ppm~99~123Statistically and toxicologically significant effects
4500 ppm~292~357Soft stools, reduced body weight and body weight gain

General Health Hazards of Amines:

  • Amines can be corrosive or irritating due to their basic nature and potential to form strongly alkaline solutions.[8]

  • Some aliphatic amines may react to form nitrosamines, many of which are known to be potent carcinogens.[8] It is recommended to avoid use with nitrosating systems and to store in nitrite-free environments.[7]

  • High concentrations of some amines may cause central nervous system effects.[9]

Hazard Identification and Control

Based on the data for related compounds, the primary hazards associated with handling PEGylated amines include skin and eye irritation, potential for systemic toxicity upon ingestion, and the formation of potentially carcinogenic byproducts. A systematic approach to hazard control is crucial.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Measures Hazard_ID Hazard Identification (Irritation, Toxicity) Exposure_Assess Exposure Assessment (Inhalation, Dermal, Ingestion) Hazard_ID->Exposure_Assess Risk_Character Risk Characterization Exposure_Assess->Risk_Character Engineering Engineering Controls (Fume Hood) Risk_Character->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Logical workflow for hazard identification, risk assessment, and implementation of control measures for this compound.

Recommended Safety and Handling Precautions

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or creating aerosols.[10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): [10][11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If ventilation is inadequate or if handling in a way that generates dust or aerosols, a NIOSH-approved respirator may be necessary.

Hygiene Practices:

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][12]

  • Contaminated clothing should be removed and laundered before reuse.[11]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][12] BroadPharm recommends storage at -20°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and nitrosating agents.[7][10]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[10] Do not allow the substance to enter soil, subsoil, or waterways.[11]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Spill Response:

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

  • For large spills, dike the material to prevent spreading.[12]

  • Ensure adequate ventilation and wear appropriate PPE during cleanup.

Experimental Protocols Cited in Safety Assessments of Related Compounds

Detailed experimental protocols for safety studies on this compound are not available. However, the safety assessments of related compounds like PEG-15 tallow amine involved standard toxicological studies. An example of a cited study methodology is:

90-Day Oral Toxicity Study in Rats (for PEG-15 Tallow Amine): [6]

  • Test Species: Sprague-Dawley rats (10 males and 10 females per group).

  • Administration: The test substance was administered in the diet ad libitum for 90 days.

  • Dose Groups: A control group (basal diet) and three test groups with concentrations of approximately 500, 1500, or 4500 ppm.

  • Observations: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption.

  • Endpoint Analysis: At the end of the study, gross necropsy and histopathological examinations would typically be performed to identify any treatment-related effects on organs.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Receipt Receipt of Material (Verify Integrity) Storage Proper Storage (-20°C, Dry, Ventilated) Receipt->Storage Handling Handling in Lab (Fume Hood, PPE) Storage->Handling Use Experimental Use Handling->Use Waste_Collection Waste Collection (Segregated Waste) Use->Waste_Collection Disposal Disposal (Follow Regulations) Waste_Collection->Disposal

Caption: General workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Hydrophilic Spacer Properties of m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone, prized for their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates. This guide provides a comprehensive technical overview of m-PEG15-amine, a monodisperse PEG linker comprising 15 ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a reactive primary amine.

The defining characteristic of this compound is its precisely defined length and hydrophilic nature, which imparts significant advantages in the design of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other PEGylated therapeutics. Its ability to increase the aqueous solubility of hydrophobic molecules is a key attribute, mitigating the aggregation issues often encountered with potent cytotoxic payloads.[1][2] This guide will delve into the core physicochemical properties of this compound, provide detailed experimental protocols for its use in bioconjugation, and visualize key workflows and mechanisms of action.

Core Physicochemical Properties

The utility of this compound as a hydrophilic spacer is rooted in its distinct physicochemical characteristics. A summary of these properties is presented in the table below, providing a quantitative basis for its application in drug development.

PropertyValueSource(s)
Molecular Formula C31H65NO15[3]
Molecular Weight ~691.9 g/mol [3]
Number of PEG Units 15[3]
Purity >95%[4]
Appearance White/off-white solid or semi-solid[4]
Solubility Soluble in water, DMSO, DMF, CH2Cl2[4][5][6][7]
pKa of Terminal Amine ~9-11 (in solution)[8][9][10]

Experimental Protocols

The primary amine group of this compound is a versatile functional handle for conjugation to a variety of molecules, including proteins, peptides, and small molecule drugs. The following sections provide detailed protocols for two common conjugation strategies: NHS ester coupling and reductive amination.

Protocol 1: NHS Ester Coupling to a Protein

This protocol describes the conjugation of this compound to a protein via its primary amine reacting with an N-hydroxysuccinimide (NHS) ester-activated molecule. This method is widely used for labeling proteins with tags or linking them to other molecules.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • NHS ester-activated molecule (e.g., a fluorescent dye or a drug-linker construct)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH of 7.2-8.5.[11]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[11]

  • Conjugation Reaction:

    • Bring the this compound and the NHS ester solution to room temperature.

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.[11]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[11] If the NHS ester is light-sensitive, protect the reaction from light.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove unreacted this compound, NHS ester, and byproducts from the conjugated protein using size-exclusion chromatography or dialysis.

Protocol 2: Reductive Amination with an Aldehyde-Containing Molecule

This protocol outlines the conjugation of this compound to a molecule containing an aldehyde group. The reaction forms an initial imine bond, which is then reduced to a stable secondary amine.

Materials:

  • Aldehyde-containing molecule

  • This compound

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the aldehyde-containing molecule in the reaction buffer.

    • Dissolve the this compound in the reaction buffer.

  • Imine Formation and Reduction:

    • Add a 5- to 20-fold molar excess of this compound to the aldehyde-containing molecule solution.

    • Add the reducing agent to the reaction mixture. For sodium cyanoborohydride, a final concentration of 20 mM is often used.[12]

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.[12]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Quenching the Reaction: Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method, such as reversed-phase HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

experimental_workflow_for_adc_synthesis Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_final_conjugation Final Conjugation and Purification mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides mAb->Reduction mAb_SH mAb with Reactive Thiols Reduction->mAb_SH Conjugation2 Thiol-Maleimide Reaction mAb_SH->Conjugation2 mPEG15Amine This compound Conjugation1 NHS Ester Coupling mPEG15Amine->Conjugation1 Drug Cytotoxic Drug with NHS ester Drug->Conjugation1 LinkerPayload Drug-PEG15-amine Conjugation1->LinkerPayload LinkerPayload->Conjugation2 Purification Purification (e.g., HIC, SEC) Conjugation2->Purification ADC Final Antibody-Drug Conjugate Purification->ADC

Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

protac_mechanism_of_action PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

References

Methodological & Application

Application Notes and Protocols for m-PEG15-amine Conjugation to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins and peptides. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can reduce renal clearance, protect from proteolytic degradation, and decrease immunogenicity.[1][2][3][4] m-PEG15-amine is a monodisperse PEG linker containing a terminal amine group and a chain of 15 ethylene (B1197577) glycol units. The primary amine group allows for its conjugation to proteins and peptides through available carboxyl groups or via activated esters.

These application notes provide detailed protocols for the conjugation of this compound to proteins and peptides, methods for purification and characterization of the conjugates, and representative quantitative data.

Chemical Properties of this compound

This compound possesses a terminal primary amine that is reactive towards activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, and can be coupled to carboxyl groups on proteins and peptides using carbodiimide (B86325) crosslinkers like EDC. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Application 1: Conjugation of this compound to Proteins

This protocol describes the conjugation of this compound to a protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using EDC and Sulfo-NHS chemistry.

Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 50 mM MES, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[5]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Washing/Purification Buffer: PBS, pH 7.4

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Activation Reagents:

    • Remove excess and hydrolyzed EDC and Sulfo-NHS by buffer exchange using a desalting column or dialysis against Coupling Buffer.[5]

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching of the Reaction:

    • Add Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS-esters.[6][7]

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from excess this compound and reaction byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[8][][10]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein.

    • Confirm the degree of PEGylation using mass spectrometry (MS).[11]

    • Assess the purity of the conjugate using HPLC (SEC or RP-HPLC).[][11][12]

Quantitative Data Summary for Protein Conjugation
ParameterTypical ValueMethod of Determination
Molar Ratio (Protein:EDC:Sulfo-NHS) 1:50:50 to 1:100:100Optimization Required
Molar Ratio (Protein:this compound) 1:20 to 1:50Optimization Required
Conjugation Efficiency 30-70%SDS-PAGE, HPLC
Degree of PEGylation (DOP) 1-5 PEGs/proteinMass Spectrometry, TNBS Assay[13]
Post-Purification Yield 20-60%UV-Vis Spectroscopy
Post-Purification Purity >95%SEC-HPLC, RP-HPLC

Application 2: Conjugation of this compound to Peptides

This protocol outlines the conjugation of this compound to a peptide with a C-terminal carboxylic acid or a side-chain carboxyl group.

Experimental Protocol: EDC/NHS Chemistry for Peptides

Materials:

  • Peptide of interest

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.5[14]

  • Conjugation Buffer: 1X PBS, pH 7.2[14]

  • EDC

  • NHS

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification System: RP-HPLC with a C18 column

Procedure:

  • Peptide and PEG Dissolution:

    • Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Peptide Carboxyl Groups:

    • Add a 2- to 5-fold molar excess of EDC and NHS to the peptide solution.[14]

    • Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add a 10- to 20-fold molar excess of the dissolved this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2 with the Conjugation Buffer if necessary.

    • Allow the reaction to proceed for 4 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction.

  • Purification by RP-HPLC:

    • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3.

    • Purify the PEGylated peptide using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.[]

    • Collect and pool the fractions containing the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. A successful conjugation will result in a mass shift corresponding to the molecular weight of the this compound linker.

Quantitative Data Summary for Peptide Conjugation
ParameterTypical ValueMethod of Determination
Molar Ratio (Peptide:EDC:NHS) 1:2:5 (starting point)Optimization Required
Molar Ratio (Peptide:this compound) 1:10 to 1:20Optimization Required
Reaction Time 4-16 hoursHPLC Monitoring
Expected Mass Shift + Mass of this compoundMass Spectrometry
Post-Purification Yield 40-70%UV-Vis Spectroscopy
Post-Purification Purity >95%Analytical RP-HPLC

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization & Analysis Prot_Prep Protein Dissolution in Activation Buffer Activation Carboxyl Activation (EDC/Sulfo-NHS) Prot_Prep->Activation Reagent_Prep EDC/Sulfo-NHS & this compound Solution Preparation Reagent_Prep->Activation Conjugation PEGylation (Addition of this compound) Reagent_Prep->Conjugation Buffer_Ex Buffer Exchange (Removal of excess EDC/Sulfo-NHS) Activation->Buffer_Ex Buffer_Ex->Conjugation Quenching Reaction Quenching (e.g., Tris or Glycine) Conjugation->Quenching Purification Purification of Conjugate (SEC or IEX) Quenching->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE HPLC HPLC Analysis (Purity) Purification->HPLC MS Mass Spectrometry (Identity & DOP) Purification->MS Final_Product Pure PEGylated Protein SDS_PAGE->Final_Product HPLC->Final_Product MS->Final_Product

Caption: Workflow for this compound conjugation to proteins.

General Signaling Pathway Modulation by a PEGylated Protein Therapeutic

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_Protein PEGylated Protein (Therapeutic) Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation label_mem Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Modulation

Caption: Effect of a PEGylated protein on a cell signaling pathway.

Conclusion

The conjugation of this compound to proteins and peptides is a versatile strategy for modifying their properties for therapeutic applications. The protocols provided herein offer a robust starting point for researchers. However, optimization of reaction conditions, including molar ratios of reagents and reaction times, is crucial for achieving the desired degree of PEGylation and maximizing the yield of the final conjugate.[15] Proper purification and thorough characterization are essential to ensure the quality and consistency of the PEGylated product.

References

Application Notes and Protocols for m-PEG15-amine Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the conjugation of methoxy-poly(ethylene glycol)-amine (m-PEG15-amine) with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique, commonly known as PEGylation, is a widely used method for modifying proteins, peptides, small molecules, and other substrates to improve their pharmacokinetic and pharmacodynamic properties.[1][2] The attachment of the polyethylene (B3416737) glycol (PEG) chain can enhance solubility, increase stability, prolong circulation half-life, and reduce immunogenicity of the conjugated molecule.[1][2][3]

The reaction involves the nucleophilic attack of the primary amine of this compound on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[4][5]

I. General Considerations and Best Practices

Prior to initiating the conjugation reaction, it is crucial to consider the following factors to ensure optimal results:

  • Reagent Handling and Storage: PEG-NHS esters are highly sensitive to moisture and can readily hydrolyze, rendering them non-reactive.[6][7][8] It is imperative to store the reagent at -20°C with a desiccant.[6][7][8] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[6][7][8] It is recommended to weigh and dissolve only the required amount of the PEG-NHS ester immediately before use and to not prepare stock solutions for storage.[6][8] Any unused reconstituted reagent should be discarded.[6][8]

  • Buffer Selection: The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the this compound for reaction with the NHS ester.[6][7][8][9] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[4][9] If the molecule to be conjugated is in an incompatible buffer, it is necessary to perform a buffer exchange via dialysis or desalting prior to the reaction.[6][8][9]

  • pH of the Reaction: The reaction between a primary amine and an NHS ester is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[4][6][9] It is important to note that the rate of hydrolysis of the NHS ester also increases with pH.[4] Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis. The half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6.[4]

  • Solvent for PEG-NHS Ester: Non-sulfonated PEG-NHS esters are often insoluble in aqueous solutions and need to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[4][6][7][8][9] The final concentration of the organic solvent in the reaction mixture should generally not exceed 10% to avoid denaturation of proteins.[6][8][9]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the reaction of this compound with NHS esters. These values are intended as a starting point, and optimal conditions may vary depending on the specific reactants and desired outcome.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal pH is a compromise between reaction rate and NHS ester hydrolysis.[4][9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis and the reaction rate.[6][8][9]
Reaction Time 30 minutes to 24 hoursDependent on temperature, pH, and the reactivity of the specific amine.[6][7][9]
Molar Ratio (PEG:Molecule) 1:1 to 50:1For proteins, a 10- to 50-fold molar excess of the PEG reagent is often used.[5] For small molecules, a 1:1 or 2:1 ratio is a good starting point.[6][9]

Table 2: Typical Incubation Times and Temperatures

TemperatureIncubation TimeApplication
Room Temperature (20-25°C)30 - 60 minutesGeneral protein and small molecule conjugation.[6][7][9]
4°C (on ice)2 hours to overnightFor sensitive proteins or to better control the reaction.[6][7][9]
25°C3 - 24 hoursFor modification of amine-bearing small molecules, monitored by LC-MS or TLC.[6][7]

III. Experimental Workflow and Diagrams

The general workflow for the PEGylation of a primary amine-containing molecule with an NHS ester is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching (Optional) cluster_purification Purification cluster_analysis Analysis prep_molecule Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7.0-8.5) reaction Combine Reactants and Incubate (RT or 4°C) prep_molecule->reaction prep_peg Dissolve m-PEG15-NHS in DMSO or DMF prep_peg->reaction quench Add Quenching Buffer (e.g., Tris or Glycine) reaction->quench purify Purify PEGylated Product (Dialysis, SEC, IEX) reaction->purify If no quenching quench->purify analyze Characterize Product (SDS-PAGE, LC-MS, HPLC) purify->analyze

Caption: General experimental workflow for the PEGylation of an amine-containing molecule.

The chemical reaction scheme is illustrated in the following diagram:

reaction_scheme reagents m-PEG15-NH2 + NHS-Ester-Molecule products m-PEG15-NH-CO-Molecule (Stable Amide Bond) + NHS reagents->products pH 7.0 - 8.5

Caption: Reaction of this compound with an NHS ester to form a stable amide bond.

IV. Detailed Experimental Protocols

Protocol 1: PEGylation of a Protein (e.g., IgG)

This protocol provides a general procedure for the PEGylation of a protein, such as an antibody, which contains accessible primary amines on lysine (B10760008) residues and the N-terminus.[6][8][9]

A. Materials Required:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • m-PEG15-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or ion-exchange chromatography (IEX) column)

B. Calculation of Reagents:

  • Determine the amount of protein: Calculate the moles of protein to be PEGylated based on its concentration and volume.

  • Determine the molar excess of PEG-NHS: A 20- to 50-fold molar excess of the PEG-NHS ester over the protein is typically recommended for efficient labeling.[8][9] The optimal ratio may need to be determined empirically.

  • Calculate the mass of PEG-NHS: Based on the desired molar excess and the molecular weight of the m-PEG15-NHS ester, calculate the mass required.

C. Experimental Procedure:

  • Prepare the protein solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Prepare the PEG-NHS solution: Immediately before use, dissolve the calculated amount of m-PEG15-NHS ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM).[6][8][9]

  • Initiate the reaction: Slowly add the PEG-NHS solution to the stirring protein solution. Ensure the final concentration of the organic solvent is below 10%.[6][8][9]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][8][9] The optimal time may vary.

  • Quench the reaction (optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will react with any remaining NHS esters.

  • Purify the PEGylated protein: Remove unreacted PEG and the NHS by-product using dialysis, SEC, or IEX.[10][] SEC is effective at separating based on size differences between the PEGylated and native protein.[] IEX can separate based on changes in surface charge after PEGylation.[]

  • Characterize the conjugate: Analyze the purified product using SDS-PAGE, which will show a size shift for the PEGylated protein, and mass spectrometry to confirm the degree of PEGylation.[1]

Protocol 2: Modification of an Amine-Containing Small Molecule

This protocol outlines the procedure for conjugating this compound to a small molecule containing an NHS ester.

A. Materials Required:

  • Amine-containing small molecule

  • m-PEG15-NHS ester

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

  • Base (optional, e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))

  • Monitoring system (e.g., LC-MS or TLC)

  • Purification system (e.g., column chromatography)

B. Experimental Procedure:

  • Dissolve the small molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.[6][9]

  • Add PEG-NHS: Under continuous stirring, add the m-PEG15-NHS ester to the reaction mixture. A molar ratio of 1:1 to 2:1 (PEG:molecule) is a good starting point.[6][9] Depending on the reactivity of the amine, a base may be added to facilitate the reaction.[6][7]

  • Incubate and monitor: Stir the reaction mixture at room temperature for 3-24 hours.[6][9] Monitor the progress of the reaction by LC-MS or TLC to determine the consumption of the starting materials and the formation of the product.[6][9]

  • Work-up and purification: Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures or purified by column chromatography.[6][9]

  • Characterize the conjugate: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

V. Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Hydrolyzed PEG-NHS ester- Presence of primary amines in the buffer- Low molar excess of PEG-NHS- Inefficient reaction conditions- Use fresh, properly stored PEG-NHS ester.- Perform buffer exchange to an amine-free buffer.- Increase the molar excess of the PEG-NHS ester.- Optimize pH, temperature, and reaction time.
Protein Precipitation - High concentration of organic solvent- Protein instability under reaction conditions- Keep the final organic solvent concentration below 10%.- Perform the reaction at a lower temperature (4°C).
Multiple PEGylated Species - High molar excess of PEG-NHS- Long reaction time- Reduce the molar excess of the PEG-NHS ester.- Decrease the reaction time.- Optimize purification to isolate the desired species.
No Reaction - Inactive PEG-NHS ester- Absence of accessible primary amines on the molecule- Test the reactivity of the PEG-NHS ester with a control amine.- Confirm the presence and accessibility of primary amines on the target molecule.

References

Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely utilized strategy to improve their biocompatibility and pharmacokinetic profile for in vivo applications. This process, known as PEGylation, creates a hydrophilic protective layer on the nanoparticle surface, which can reduce nonspecific protein adsorption, prevent aggregation, and prolong systemic circulation time by evading the mononuclear phagocyte system.[1][2][3] m-PEG15-amine is a heterobifunctional PEG linker with a methoxy-terminated PEG chain of 15 ethylene (B1197577) glycol units and a terminal primary amine. The amine group allows for covalent conjugation to nanoparticles possessing surface carboxyl groups, commonly through amide bond formation facilitated by carbodiimide (B86325) chemistry.

These application notes provide a detailed protocol for the functionalization of carboxylated nanoparticles with this compound, methods for characterization, and potential applications in drug delivery.

I. Quantitative Data Summary

Successful functionalization of nanoparticles with this compound results in characteristic changes to their physicochemical properties. The following table summarizes representative data for carboxylated polymeric nanoparticles before and after PEGylation.

ParameterBefore Functionalization (Carboxylated Nanoparticles)After Functionalization (this compound Nanoparticles)Characterization Technique
Hydrodynamic Diameter 100 ± 5 nm110 ± 7 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1< 0.15Dynamic Light Scattering (DLS)
Zeta Potential -35 ± 5 mV-15 ± 5 mVLaser Doppler Velocimetry
Surface Amine Group Density Not Applicable150-200 µmol/gFluorescamine (B152294) Assay
Drug Encapsulation Efficiency 85%82%UV-Vis Spectroscopy
Drug Release (at 24h) 60%45%Dialysis Method with HPLC

II. Experimental Protocols

A. Protocol for Functionalizing Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles with available carboxyl groups on their surface (e.g., poly(lactic-co-glycolic acid) [PLGA] nanoparticles). The method utilizes a two-step reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: Deionized (DI) water

  • Orbital shaker or rotator

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • Nanoparticle Suspension Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.

    • Sonicate the suspension for 2-5 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC solution to the nanoparticle suspension to achieve a 10-fold molar excess relative to the available carboxyl groups on the nanoparticles.

    • Immediately add NHS solution to the nanoparticle suspension to achieve a 5-fold molar excess relative to the carboxyl groups.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension at a force and duration sufficient to pellet the nanoparticles (e.g., 15,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted activation reagents.

  • Conjugation of this compound:

    • Prepare a solution of this compound in Coupling Buffer at a concentration that provides a 20-fold molar excess relative to the initial carboxyl groups on the nanoparticles.

    • Add the this compound solution to the purified activated nanoparticle suspension.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any remaining active NHS esters.

  • Final Purification and Storage:

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in DI water (3 times).

    • After the final wash, resuspend the nanoparticles in a suitable storage buffer (e.g., DI water or PBS) at the desired concentration.

    • Store the functionalized nanoparticles at 4°C.

B. Protocol for Quantification of Surface Amine Groups using a Fluorescamine Assay

This protocol provides a method to quantify the number of primary amine groups on the surface of the functionalized nanoparticles, confirming successful conjugation of this compound.[4][5]

Materials:

  • This compound functionalized nanoparticles

  • Fluorescamine solution (3 mg/mL in acetone)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • A primary amine standard (e.g., this compound or glycine)

  • Fluorometer and 96-well black plates

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of known concentrations of the primary amine standard in borate buffer.

    • In a 96-well black plate, add 50 µL of each standard concentration in triplicate.

  • Sample Preparation:

    • Disperse the this compound functionalized nanoparticles in borate buffer to a known concentration (e.g., 1 mg/mL).

    • Add 50 µL of the nanoparticle suspension to the 96-well plate in triplicate.

  • Reaction with Fluorescamine:

    • Rapidly add 10 µL of the fluorescamine solution to each well containing the standards and samples.

    • Mix immediately by pipetting or gentle shaking.

  • Fluorescence Measurement:

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

  • Quantification:

    • Subtract the background fluorescence (borate buffer with fluorescamine) from all readings.

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of amine groups in the nanoparticle sample by interpolating its fluorescence intensity on the standard curve.

    • Calculate the density of amine groups per gram of nanoparticles.

III. Visualizations

G EDC/NHS Conjugation Chemistry cluster_0 Activation Step cluster_1 Conjugation Step NP_COOH Nanoparticle-COOH Activated_NP Nanoparticle-CO-NHS (Active Ester) NP_COOH->Activated_NP + EDC, NHS EDC EDC NHS NHS Functionalized_NP Nanoparticle-CO-NH-PEG15-m Activated_NP->Functionalized_NP + m-PEG15-NH2 PEG_Amine m-PEG15-NH2

Caption: EDC/NHS chemistry for conjugating this compound to carboxylated nanoparticles.

G Experimental Workflow cluster_0 Synthesis & Functionalization cluster_1 Characterization cluster_2 Application: Drug Delivery NP_Synth Synthesize Carboxylated Nanoparticles Activation Activate Carboxyl Groups (EDC/NHS) NP_Synth->Activation Conjugation Conjugate with This compound Activation->Conjugation Purification1 Purify Functionalized Nanoparticles Conjugation->Purification1 DLS Size & PDI (DLS) Purification1->DLS Zeta Zeta Potential Purification1->Zeta FTIR Confirm Conjugation (FTIR) Purification1->FTIR Quantification Quantify Surface Amines (Fluorescamine Assay) Purification1->Quantification Drug_Loading Drug Loading Quantification->Drug_Loading InVitro_Release In Vitro Drug Release Studies Drug_Loading->InVitro_Release Cell_Uptake Cellular Uptake Studies Drug_Loading->Cell_Uptake InVivo_Efficacy In Vivo Efficacy & Biodistribution Cell_Uptake->InVivo_Efficacy

Caption: Workflow for functionalization, characterization, and application of nanoparticles.

G Hypothetical Signaling Pathway Inhibition NP_Drug PEGylated Nanoparticle with Drug Cell_Membrane Cancer Cell Membrane NP_Drug->Cell_Membrane EPR Effect & Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Acidic pH Signaling_Pathway Pro-survival Signaling Pathway (e.g., PI3K/Akt) Drug_Release->Signaling_Pathway Inhibition Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induction

Caption: Hypothetical mechanism of drug-loaded PEGylated nanoparticles in cancer therapy.

References

Application Notes and Protocols for m-PEG15-amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene (B3416737) glycol-amine with 15 repeating units of ethylene (B1197577) glycol (m-PEG15-amine) is a versatile monofunctional PEG derivative extensively utilized in drug delivery systems. Its primary amine group allows for covalent conjugation to various entities, including nanoparticles, proteins, and small molecule drugs, while the methoxy-terminated PEG chain imparts crucial "stealth" properties. This modification enhances the systemic circulation time of therapeutic agents by reducing renal clearance and minimizing recognition by the mononuclear phagocyte system. The hydrophilic nature of the PEG chain also improves the solubility and stability of hydrophobic drugs. These attributes make this compound a valuable tool for developing advanced and targeted drug delivery platforms.

Key Applications of this compound

  • Surface Modification of Nanoparticles: this compound is commonly used to PEGylate a variety of nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles (e.g., iron oxide). This surface coating creates a hydrophilic shield that sterically hinders the adsorption of opsonin proteins, thereby preventing rapid clearance from the bloodstream. This "stealth" effect prolongs circulation half-life, allowing for greater accumulation at the target site through passive targeting (the Enhanced Permeability and Retention effect in tumors).

  • Drug Conjugation: The terminal amine group of this compound can be readily conjugated to drugs containing carboxylic acid groups or other reactive moieties. This creates PEGylated prodrugs with improved pharmacokinetic profiles.

  • Linker for Targeting Ligands: this compound can serve as a flexible linker to attach targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of drug carriers. This facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

Quantitative Data on PEGylated Nanoparticles

The following tables summarize key quantitative parameters of drug delivery systems utilizing PEGylation. While specific data for this compound is limited in publicly available literature, the presented data for PEGylated nanoparticles with similar functionalities provide a strong reference for expected performance.

FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PEGylated PLGA NanoparticlesPaclitaxel171 ± 22-7.8 ± 0.8~78[1]
Thiolated & Anti-HER2 conjugated NPsPaclitaxel237 ± 430.2 ± 0.1--[1]
PLGA-mPEG NanoparticlesCisplatin~200---[2]
Amino-Dextran Nanoparticles (unloaded)-50 - 300-16.5 to +14--[3]
Doxorubicin-conjugated PEGylated ParticlesDoxorubicin (B1662922)192 ± 28-8-[4]

Table 1: Physicochemical Properties of Various PEGylated Nanoparticle Formulations.

FormulationCell LineIC50 ValueTherapeutic OutcomeReference
Paclitaxel-loaded PEGylated PLGA NPsHeLa5.5 µg/mlLower cell viability compared to Taxol® (IC50 15.5 µg/ml).[5]
Paclitaxel-loaded anti-HER2 ImmononanoparticlesSKOV-3~1 ng Tx/mlAt 1 ng Tx/ml, cell viability was 77.32% vs. 97.4% for non-targeted NPs and 92.3% for free drug.[1]
Doxorubicin-conjugated PEGylated ParticlesHeLa8 x 10⁻⁷ MThe IC50 of free Doxorubicin was 1 x 10⁻⁷ M.[4]
IL13-conjugated Dp44mT-loaded PEGylated PLGA NPsGlioma cell lines< 125 nMIn a xenograft mouse model, tumor growth was reduced by ~62% compared to ~16% for untargeted nanoparticles.[6]

Table 2: In Vitro and In Vivo Efficacy of PEGylated Nanoparticle Formulations.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH, carboxyl-functionalized silica)

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Centrifugation tubes

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester intermediate.

  • Removal of Excess EDC/NHS: Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 10-fold molar excess relative to the estimated surface carboxyl groups).

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters: Add Quenching Buffer to the reaction mixture (e.g., to a final concentration of 100 mM) and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of PEGylated Nanoparticles:

    • Centrifuge the reaction mixture to pellet the nanoparticles.

    • Wash the nanoparticles three times with deionized water to remove unreacted this compound and quenching reagents.

    • Resuspend the final PEGylated nanoparticle pellet in a suitable buffer for storage or further use.

  • Characterization: Characterize the resulting PEGylated nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS), and confirm PEGylation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification NP_COOH Carboxylated Nanoparticle NP_NHS NHS-activated Nanoparticle NP_COOH->NP_NHS Forms EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->NP_COOH Reacts with -COOH PEG_NP PEGylated Nanoparticle NP_NHS->PEG_NP Forms stable amide bond mPEG_amine This compound in Coupling Buffer mPEG_amine->NP_NHS Reacts with -NHS ester Washing Washing Steps (Centrifugation) PEG_NP->Washing Final_Product Purified PEGylated Nanoparticle Washing->Final_Product

Caption: Workflow for conjugating this compound to carboxylated nanoparticles.

Protocol 2: Drug Loading into PEGylated Nanoparticles (Passive Loading)

This protocol describes a general method for loading a hydrophobic drug, such as paclitaxel, into pre-formed PEGylated polymeric nanoparticles using a nanoprecipitation/solvent evaporation method.

Materials:

  • PEGylated nanoparticles (e.g., from Protocol 1) or pre-synthesized PEG-PLGA copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the PEGylated polymer (e.g., PEG-PLGA) and the hydrophobic drug in a water-miscible organic solvent. The ratio of polymer to drug will determine the theoretical drug loading.

  • Nanoprecipitation:

    • Add the organic phase dropwise to a larger volume of the aqueous phase under constant stirring. This rapid solvent diffusion causes the polymer and drug to co-precipitate, forming drug-loaded nanoparticles.

  • Solvent Evaporation:

    • Stir the resulting nanoparticle suspension at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the drug-loaded nanoparticles from the aqueous phase containing any unloaded drug.

    • Wash the nanoparticle pellet with deionized water to remove any remaining free drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.

  • Characterization:

    • Determine the particle size and zeta potential using DLS.

    • Quantify the drug loading and encapsulation efficiency using a validated analytical method such as HPLC or UV-Vis spectroscopy after dissolving a known amount of the lyophilized nanoparticles in a suitable solvent.

Signaling Pathway Modulation

Doxorubicin-Induced p53/p21 Signaling Pathway

Doxorubicin is a widely used chemotherapeutic agent that primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA damage. This damage triggers cellular signaling pathways that can lead to cell cycle arrest and apoptosis. The tumor suppressor protein p53 plays a central role in this process.

When doxorubicin is delivered via a PEGylated nanoparticle system, its accumulation in tumor cells can be enhanced, leading to a more sustained activation of these downstream pathways.

G Dox_NP Doxorubicin-loaded This compound Nanoparticle Cell_Membrane Cell Membrane Dox_NP->Cell_Membrane Cellular Uptake DNA_Damage DNA Damage Cell_Membrane->DNA_Damage Doxorubicin release p53 p53 activation DNA_Damage->p53 p21 p21 expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

Caption: Doxorubicin-induced p53/p21 signaling pathway in cancer cells.

Mechanism of Action:

  • Cellular Uptake: Doxorubicin-loaded nanoparticles are taken up by cancer cells, often through endocytosis.[4]

  • Drug Release: Once inside the cell, doxorubicin is released from the nanoparticle carrier.

  • DNA Damage: The released doxorubicin intercalates with DNA, leading to DNA damage.[7]

  • p53 Activation: This DNA damage activates the p53 tumor suppressor protein.[7]

  • p21 Expression: Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor.[7]

  • Cell Cycle Arrest: p21 inhibits the cell cycle progression, leading to G1 arrest, which prevents the replication of damaged DNA.[8]

  • Apoptosis: In cases of extensive DNA damage, p53 can also directly trigger apoptosis (programmed cell death).[8]

The use of this compound in the nanoparticle formulation is critical for enabling the doxorubicin to reach the tumor cells in sufficient concentrations to effectively activate this signaling cascade. The PEGylation provides the necessary in vivo stability and circulation time for the drug delivery system to be effective.

References

Application Notes and Protocols for Surface Modification of Materials using m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine (m-PEG-amine) is a versatile class of reagents widely employed for the surface modification of materials in biomedical and pharmaceutical research. The terminal amine group provides a reactive handle for covalent attachment to a variety of functional groups, while the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity and biocompatibility. Specifically, m-PEG15-amine, with its 15 ethylene (B1197577) glycol repeat units, offers a balance of sufficient chain length to confer "stealth" properties to nanoparticles and biomolecules, reducing non-specific protein adsorption and prolonging circulation times, without adding excessive hydrodynamic size.[1][2][3]

This document provides detailed protocols and application notes for the use of this compound in the surface modification of materials commonly encountered in drug delivery and diagnostics, such as nanoparticles and functionalized surfaces. The primary applications covered include the conjugation of this compound to carboxylated surfaces and N-hydroxysuccinimide (NHS)-activated esters.

Core Applications and Principles

The primary amine (-NH2) on this compound is a nucleophile that readily reacts with electrophilic functional groups on a material's surface.[4] This allows for the stable, covalent attachment of the PEG chain. The key reactions for surface modification using this compound are:

  • Reaction with Carboxylated Surfaces: In the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and often with the addition of N-hydroxysuccinimide (NHS) to enhance efficiency, the amine group of this compound forms a stable amide bond with surface carboxyl groups (-COOH).[5][6]

  • Reaction with NHS-Activated Surfaces: Surfaces pre-activated with NHS esters are highly reactive towards primary amines. The amine group of this compound directly attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[7][8][9] This reaction is efficient and proceeds under mild conditions.

The hydrophilic PEG chain extends from the surface, creating a hydrated layer that can sterically hinder the approach of proteins and other biomolecules, thereby reducing opsonization and clearance by the reticuloendothelial system (RES).[2] This "stealth" effect is crucial for enhancing the in vivo performance of nanocarriers.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles presenting carboxylic acid functional groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, polymeric nanoparticles)

  • This compound[4]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[5]

  • N-Hydroxysuccinimide (NHS)[5]

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0[5]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4[5]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Purification system: Centrifugal filtration units, dialysis cassettes, or size-exclusion chromatography (SEC) column[2][7]

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in cold Activation Buffer (e.g., 10 mg/mL).

    • Add EDC and NHS to the nanoparticle suspension. A typical starting molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.[5]

  • Purification (Optional but Recommended):

    • To remove excess EDC and NHS, centrifuge the nanoparticles and resuspend the pellet in Coupling Buffer. Alternatively, perform a quick buffer exchange using a centrifugal filtration unit.

  • Conjugation with this compound:

    • Immediately add this compound to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound over the surface carboxyl groups is recommended as a starting point.[7]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of PEGylated Nanoparticles:

    • Purify the this compound modified nanoparticles from excess PEG and reaction byproducts using an appropriate method such as centrifugal filtration, dialysis, or SEC.[2][7]

  • Characterization and Storage:

    • Characterize the extent of PEGylation using techniques like Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) for size changes, and zeta potential measurements. The density of amine groups can be quantified using assays like the ninhydrin (B49086) test.[10][11][12]

    • Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.[2]

Protocol 2: Conjugation of this compound to NHS-Ester Activated Surfaces

This protocol details the reaction of this compound with a surface (e.g., a biosensor chip, microplate, or nanoparticle) that has been pre-functionalized with NHS esters.

Materials:

  • NHS-ester activated substrate

  • This compound[4]

  • Reaction Buffer: Amine-free buffer such as 0.1 M PBS, pH 7.2-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[9]

  • Wash Buffer: PBST

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL). Prepare this solution immediately before use as the amine can be susceptible to oxidation.

  • Conjugation Reaction:

    • Expose the NHS-ester activated surface to the this compound solution. Ensure the entire active surface is covered.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation if applicable (for nanoparticle suspensions).[7] The reaction pH should be maintained between 7.0 and 8.5 for optimal efficiency.[7][13]

  • Quenching:

    • Remove the this compound solution.

    • Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to deactivate any remaining NHS esters.

  • Washing:

    • Wash the surface thoroughly with Wash Buffer (3-5 times) to remove unreacted this compound and byproducts.

    • Rinse with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).

  • Characterization and Storage:

    • Confirm successful PEGylation using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, or atomic force microscopy (AFM).

    • Store the modified surface under appropriate conditions to maintain its integrity.

Data Presentation

The following tables provide representative quantitative data that might be expected from surface modification experiments using this compound. Note: This data is illustrative and will vary depending on the specific material, surface chemistry, and reaction conditions.

Table 1: Characterization of Carboxylated Iron Oxide Nanoparticles Before and After this compound Conjugation

ParameterBefore PEGylationAfter PEGylation
Hydrodynamic Diameter (nm)105 ± 5130 ± 7
Zeta Potential (mV)-45 ± 3-15 ± 2
Surface Amine Density (amines/nm²)Not Applicable~1.5
Protein Adsorption (BSA, %)85 ± 620 ± 4

Table 2: Reaction Conditions and Efficiency for this compound Conjugation

ParameterEDC/NHS ChemistryNHS-Ester Chemistry
Reaction pH Activation: 4.5-6.0Coupling: 7.2-7.57.2-8.5
Molar Excess of this compound 10-50 fold10-50 fold
Reaction Time 2-4 hours at RT or overnight at 4°C30-60 min at RT or 2 hours at 4°C
Typical Conjugation Efficiency 60-80%70-90%

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxylated_NP Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle Carboxylated_NP->Activated_NP 15-30 min at RT EDC_NHS EDC / NHS in MES Buffer (pH 4.5-6.0) PEGylated_NP PEGylated Nanoparticle Activated_NP->PEGylated_NP 2-4 hours at RT mPEG_amine This compound in PBS (pH 7.2-7.5) Purification Centrifugation/ Dialysis/SEC PEGylated_NP->Purification Final_Product Purified PEGylated Nanoparticle Purification->Final_Product

Caption: Workflow for PEGylation of carboxylated nanoparticles.

G start Start: NHS-Ester Surface reagent Add This compound in PBS (pH 7.2-8.5) start->reagent reaction Incubate: 30-60 min at RT reagent->reaction quench Quench: 1M Tris-HCl reaction->quench wash Wash: PBST quench->wash end End: PEGylated Surface wash->end

Caption: Protocol for modifying NHS-activated surfaces.

Conclusion

This compound is a valuable tool for the surface modification of materials, offering a straightforward and effective means to enhance biocompatibility and in vivo performance. The protocols provided herein serve as a comprehensive guide for researchers in drug development and materials science. Optimization of reaction conditions, such as molar ratios and reaction times, may be necessary for specific applications and materials to achieve the desired degree of surface modification. Proper characterization of the modified surfaces is essential to ensure the success of the PEGylation process and to understand its impact on the material's properties.

References

Application Notes and Protocols: Crosslinking Strategies Using m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG15-amine is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal amine group and a methoxy-capped PEG chain with 15 ethylene (B1197577) glycol units.[1] This hydrophilic linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its ability to increase solubility, reduce immunogenicity, and improve the pharmacokinetic profile of conjugated molecules.[2][3][4][5][6] The terminal primary amine group allows for covalent attachment to various functional groups, enabling the crosslinking of proteins, peptides, nanoparticles, and surfaces.[1][3]

These application notes provide detailed protocols for common crosslinking strategies using this compound, focusing on reactions with N-hydroxysuccinimide (NHS) esters and carboxyl groups via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C33H69NO16N/A
Molecular Weight 735.9 g/mol N/A
Appearance White to off-white solid or viscous liquid[7]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)[3][7]
Storage Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles.[7][8]

Note: this compound is hygroscopic. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[9][10] For ease of handling, it is recommended to prepare stock solutions in an anhydrous water-miscible organic solvent such as DMSO or DMF.[3][8]

Crosslinking Strategies and Protocols

Conjugation to NHS Esters

This is one of the most common methods for labeling proteins and other molecules with primary amines. The primary amine of this compound reacts with an NHS ester to form a stable amide bond.[7][9][10][11]

Reaction Principle:

G mPEG m-PEG15-NH2 Conjugate m-PEG15-NH-CO-R (Stable Amide Bond) mPEG->Conjugate Nucleophilic Attack NHS R-NHS Ester NHS->Conjugate Byproduct NHS Conjugate->Byproduct Release

Caption: Reaction of this compound with an NHS ester.

Experimental Protocol: General Procedure for Protein Labeling

Materials:

  • Protein solution (2 mg/mL or higher in amine-free buffer)

  • This compound

  • NHS ester-activated molecule

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5; PBS, pH 7.2-7.4)[7][8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; glycine)[8]

  • Purification system (e.g., size-exclusion chromatography, dialysis)[7]

Procedure:

  • Preparation of Protein: Dissolve the protein in an amine-free buffer at a concentration of at least 2 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[8][9][10]

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF.

  • Reaction:

    • Add a 10 to 50-fold molar excess of the NHS ester-activated molecule to the protein solution.[7]

    • Immediately add the desired molar excess of the this compound stock solution to the reaction mixture.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[7]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.[7]

Quantitative Parameters:

ParameterRecommended Value/RangeReference
pH 7.0 - 8.5[7][10]
Molar Excess of NHS Ester 10 - 50 fold over amine[7]
Reaction Time 30 - 60 min (RT) or 2 hours (4°C)[7]
Quenching Agent Tris, glycine, hydroxylamine, or ethanolamine[8][12]
Conjugation to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is used to conjugate this compound to molecules containing carboxyl groups, such as proteins with exposed aspartic and glutamic acid residues, or carboxylated nanoparticles and surfaces.[3][8][13][14]

Reaction Principle:

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Carboxyl R-COOH Intermediate R-CO-NHS (Amine-Reactive Ester) Carboxyl->Intermediate Activation EDC EDC EDC->Intermediate NHS NHS NHS->Intermediate Intermediate2 R-CO-NHS mPEG m-PEG15-NH2 Conjugate R-CO-NH-PEG15-m (Stable Amide Bond) mPEG->Conjugate Nucleophilic Attack Byproduct NHS Conjugate->Byproduct Release Intermediate2->Conjugate

Caption: Two-step EDC/NHS reaction for carboxyl-amine coupling.

Experimental Protocol: General Procedure for Surface/Nanoparticle Modification

Materials:

  • Carboxylated surface or nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[8][12]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[8][12]

  • Quenching Solution (e.g., hydroxylamine, Tris, glycine)[8][12]

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)[14]

Procedure:

  • Surface/Nanoparticle Preparation: Wash the carboxylated material with the Activation Buffer.

  • Activation:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • Add the EDC and NHS/Sulfo-NHS solutions to the carboxylated material. A typical starting concentration is ~2 mM EDC and ~5 mM NHS.[12]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8][12]

  • Washing: Wash the activated surface/nanoparticles with the Coupling Buffer to remove excess EDC and NHS and to raise the pH.

  • Conjugation:

    • Immediately add a solution of this compound in Coupling Buffer to the activated material.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][8]

  • Quenching and Blocking:

    • Wash the material with Coupling Buffer.

    • Add a quenching/blocking solution (e.g., 100 mM Tris or ethanolamine) and incubate for 30 minutes to quench any unreacted NHS esters and block remaining reactive sites.[8][12]

  • Final Washing: Wash the conjugated material extensively with the Washing Buffer to remove non-covalently bound reagents.

Quantitative Parameters:

ParameterRecommended Value/RangeReference
Activation pH 4.5 - 7.2 (optimal 5.0-6.0)[3][8][12]
Coupling pH 7.2 - 8.0[3][8][12]
EDC Concentration ~2 mM (starting point)[12]
NHS/Sulfo-NHS Concentration ~5 mM (starting point)[12]
Activation Time 15 - 30 minutes[8][12]
Conjugation Time 2 hours (RT) or overnight (4°C)[3][8]

Applications

The versatility of this compound allows for its use in a wide range of applications:

  • PEGylation of Proteins and Peptides: Covalently attaching this compound to therapeutic proteins or peptides can increase their solubility, stability, and circulation half-life, while reducing their immunogenicity.[3][4][6]

  • Drug Delivery: this compound can be used to functionalize nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and circulation time, and to facilitate targeted drug delivery.[2][15][16][17][18]

  • Surface Modification: Coating surfaces of medical devices, biosensors, or microarrays with this compound can reduce non-specific protein adsorption (biofouling) and improve biocompatibility.[3][19][20][21][22]

  • PROTACs: As a PEG-based linker, this compound can be incorporated into the synthesis of proteolysis-targeting chimeras (PROTACs).[23][24]

Characterization of Conjugates

After conjugation, it is crucial to characterize the product to determine the degree of modification and confirm successful linkage. Common techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the number of attached PEG chains.[25]

  • HPLC: To separate the conjugated product from unreacted starting materials and to quantify the degree of labeling.[26]

  • TNBS Assay: To quantify the number of free primary amino groups remaining after conjugation, allowing for the calculation of conjugation efficiency.[27]

  • Zeta Potential Measurement: To assess changes in surface charge after modification of nanoparticles.[27]

Workflow for this compound Conjugation and Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Target Prepare Target Molecule (Protein, Nanoparticle, etc.) Activate Activate Target Molecule (e.g., with EDC/NHS) Target->Activate PEG Prepare this compound Stock Solution Conjugate Conjugate with This compound PEG->Conjugate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

References

Application Notes and Protocols for PEGylating Antibodies with m-PEG-Amine Reactive Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, including antibodies. This modification can enhance solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1][2][3] This document provides detailed protocols for the conjugation of amine-reactive methoxy (B1213986) PEG (m-PEG) to antibodies, focusing on the specific conditions required for targeting primary amines on lysine (B10760008) residues and the N-terminus.

The most common method for amine PEGylation involves N-hydroxysuccinimide (NHS) esters of PEG, which react efficiently with primary amino groups at a neutral to slightly basic pH to form stable, covalent amide bonds.[2][4] Optimizing reaction parameters such as pH, temperature, and the molar ratio of PEG to antibody is critical for controlling the degree of PEGylation and preserving the antibody's biological activity.[4][5]

Section 1: Reaction Parameters and Optimization

Controlling the extent of PEGylation is crucial. The number of attached PEG chains can affect the antibody's binding affinity and effector functions. The key parameters to optimize are summarized below.

Table 1: Summary of Reaction Conditions for Antibody PEGylation
ParameterRecommended RangeStarting ConditionNotesCitations
pH 7.0 - 9.08.0 - 8.5Reaction efficiency with lysine ε-amino groups increases with pH. A slightly basic pH minimizes reaction with the N-terminus and reduces hydrolysis of the NHS ester.[4][6]
Molar Ratio (m-PEG:Antibody) 5:1 to 50:120:1This is the most critical parameter for controlling the degree of labeling. It must be empirically determined for each antibody.[6][7]
Reaction Temperature 4°C to 25°C (Room Temp)Room TemperatureLower temperatures (4°C or on ice) can slow the reaction and reduce NHS ester hydrolysis, offering better control.
Reaction Time 30 minutes to 2 hours1 hourLonger incubation times can increase the degree of labeling but also risk antibody aggregation or degradation.
Antibody Concentration 1 - 10 mg/mL2 - 5 mg/mLHigher protein concentrations generally lead to more efficient conjugation.[8]
Reaction Buffer Amine-free buffersPhosphate-Buffered Saline (PBS), pH 7.4, adjusted to 8.0-8.5 with borate (B1201080) or carbonate buffer.Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will quench the NHS ester.[9][10][]

Section 2: Experimental Protocols

Protocol 2.1: Antibody Preparation for PEGylation

It is critical to remove any amine-containing substances from the antibody solution before starting the conjugation reaction.

Materials:

  • Antibody solution

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-7.4)

  • Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizers like BSA, it must be purified.[12]

  • Buffer Exchange: Use a spin desalting column or dialysis to exchange the antibody into an amine-free buffer like PBS. Follow the manufacturer's instructions for the chosen device.[9][12]

  • Concentration Measurement: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).[12]

  • Adjust the final antibody concentration to 2-10 mg/mL in the amine-free buffer.[9]

Diagram 1: General Workflow for Antibody PEGylation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Ab_Prep Antibody Buffer Exchange (Amine-Free Buffer) Reaction Combine Antibody and m-PEG-NHS (RT, 1 hour) Ab_Prep->Reaction PEG_Prep Dissolve m-PEG-NHS in Anhydrous DMSO PEG_Prep->Reaction Quench Quench Reaction (e.g., 1M Tris) Reaction->Quench Purify Purify Conjugate (Size Exclusion Chromatography) Quench->Purify Characterization Characterize Final Product Purify->Characterization SDS_PAGE SDS-PAGE SEC_HPLC SEC-HPLC MS Mass Spectrometry Binding_Assay Binding Assay (ELISA/SPR) Characterization->SDS_PAGE Characterization->SEC_HPLC Characterization->MS Characterization->Binding_Assay

Caption: Workflow for antibody PEGylation from preparation to final characterization.

Protocol 2.2: m-PEG-NHS Conjugation to Antibody

Materials:

  • Prepared antibody in amine-free buffer (Protocol 2.1)

  • m-PEG-NHS ester reagent (e.g., m-PEG15-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Equilibrate Reagents: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Prepare PEG Solution: Immediately before use, prepare a 10 mM stock solution of the m-PEG-NHS ester by dissolving it in anhydrous DMSO. The NHS-ester moiety hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for storage.[9][10]

  • Calculate Reagent Volume: Based on the desired molar excess (e.g., 20-fold), calculate the volume of the 10 mM m-PEG-NHS stock solution needed.

    • Example Calculation: For 1 mL of a 5 mg/mL IgG solution (approx. 150 kDa), you have ~0.033 µmol of IgG. A 20-fold molar excess requires 0.66 µmol of PEG. From a 10 mM stock (10 nmol/µL), you would need 66 µL.

  • Conjugation Reaction: Add the calculated volume of the m-PEG-NHS solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[9][10]

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing. Alternatively, incubate for 2 hours on ice for a more controlled reaction.[9][10]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction). Incubate for 15-30 minutes at room temperature.[12]

Protocol 2.3: Purification of PEGylated Antibody

Purification is necessary to remove unreacted PEG reagent and quenching buffer components. Size Exclusion Chromatography (SEC) is the preferred method.

Materials:

  • Quenched reaction mixture

  • SEC column (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate Column: Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load Sample: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the purification buffer at the recommended flow rate for the column. The PEGylated antibody, being larger, will elute earlier than the smaller, unreacted PEG molecules.[1]

  • Collect Fractions: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool and Concentrate: Pool the fractions containing the purified PEGylated antibody and concentrate if necessary using an appropriate centrifugal filter device.

Section 3: Characterization of PEGylated Antibodies

After purification, the conjugate must be thoroughly characterized to determine the degree of PEGylation and confirm that its biological activity is retained.

Protocol 3.1: Analysis by SDS-PAGE

SDS-PAGE provides a qualitative assessment of PEGylation. The attached PEG chains increase the hydrodynamic radius of the antibody, causing it to migrate slower than the unmodified antibody.

Procedure:

  • Prepare samples of the unmodified antibody (control) and the purified PEGylated antibody.

  • Run the samples on a suitable polyacrylamide gel (e.g., 4-15% gradient gel) under non-reducing and reducing conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Analysis: Compare the bands. The PEGylated antibody will appear as a smear or a series of bands at a higher apparent molecular weight than the unmodified antibody. The banding pattern can indicate the heterogeneity of the PEGylation.[13]

Protocol 3.2: Analysis by SEC-HPLC

SEC-HPLC separates species based on size and can be used to quantify the relative amounts of unmodified, mono-PEGylated, di-PEGylated, and higher-order species.

Procedure:

  • Inject a sample of the purified conjugate onto an SEC-HPLC column.

  • Analysis: The resulting chromatogram will show distinct peaks corresponding to different PEGylation states. The area under each peak can be used to estimate the percentage of each species in the final product.[1]

Protocol 3.3: Analysis by Mass Spectrometry (MS)

MS provides the most accurate determination of the degree of PEGylation by measuring the precise mass of the conjugate.

Procedure:

  • Prepare the sample for MS analysis (e.g., reverse-phase LC/MS or native SEC/MS).[7]

  • Analysis: Deconvolute the resulting mass spectrum. The mass increase corresponds to the number of attached PEG molecules, allowing for precise calculation of the PEG-to-antibody ratio.[7]

Protocol 3.4: Functional Analysis (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to confirm that the PEGylated antibody retains its ability to bind to its target antigen.

Procedure:

  • Coat a microtiter plate with the target antigen.

  • Add serial dilutions of the unmodified antibody (control) and the PEGylated antibody to the wells.

  • Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the enzyme's substrate and measure the resulting signal.

  • Analysis: Compare the binding curves of the PEGylated and unmodified antibodies. A significant shift in the EC50 value may indicate that PEGylation has sterically hindered the antigen-binding site.[14]

Section 4: Mechanism and Structural Considerations

Diagram 2: Chemical Reaction of m-PEG-NHS with an Antibody

Caption: Reaction of an m-PEG-NHS ester with a primary amine on an antibody.

Diagram 3: Effect of PEGylation on Fc Receptor Binding

G cluster_unmodified Unmodified Antibody cluster_pegylated PEGylated Antibody Ab Antibody Fc Region FcR Fcγ Receptor (on Immune Cell) Ab->FcR Binding Initiates Effector Function (ADCC) PEG_Ab Antibody Fc Region PEG_Shield PEG Chain (Steric Hindrance) PEG_FcR Fcγ Receptor (on Immune Cell) PEG_Shield->PEG_FcR Binding Blocked

Caption: PEG chains sterically hinder Fc receptor binding, reducing effector functions.

References

Application Notes and Protocols for m-PEG15-amine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG15-amine is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a methoxy-terminated PEG chain of 15 ethylene (B1197577) glycol units and a terminal amine group, offers a versatile platform for the surface modification of nanoparticles, liposomes, and other drug carriers. The PEG component provides a hydrophilic shield, which can reduce non-specific protein adsorption, minimize uptake by the reticuloendothelial system (RES), and prolong systemic circulation time. The terminal amine group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.

These application notes provide an overview of the use of this compound in targeted drug delivery, including representative data on nanoparticle characteristics and detailed protocols for key experimental procedures. While specific quantitative data for a single drug delivery system utilizing this compound is not extensively consolidated in publicly available literature, the following sections present typical data and established protocols for similar PEGylated systems to serve as a practical guide for researchers.

I. Physicochemical Characterization of this compound Functionalized Nanoparticles

The successful formulation of targeted nanoparticles requires rigorous physicochemical characterization to ensure batch-to-batch consistency and predict in vivo behavior. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).

Data Presentation: Representative Characteristics of Targeted Nanoparticles

The following tables summarize representative data for nanoparticle formulations, illustrating the impact of drug loading and surface functionalization with this compound and a targeting ligand.

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanoparticles110 ± 50.15 ± 0.02-15 ± 2
Doxorubicin-Loaded NPs125 ± 70.18 ± 0.03-12 ± 3
Doxorubicin-Loaded NPs-PEG140 ± 80.17 ± 0.02-5 ± 2
Doxorubicin-Loaded NPs-PEG-Antibody160 ± 100.20 ± 0.04-8 ± 3

Data are presented as mean ± standard deviation and are representative of typical values found in the literature for similar nanoparticle systems.

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Doxorubicin-Loaded NPs5.2 ± 0.485 ± 5
Doxorubicin-Loaded NPs-PEG4.8 ± 0.582 ± 6
Doxorubicin-Loaded NPs-PEG-Antibody4.5 ± 0.678 ± 7

Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100. Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100. Data are presented as mean ± standard deviation.

Table 3: In Vitro Drug Release Profile of Doxorubicin (B1662922)

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
15 ± 112 ± 2
615 ± 235 ± 3
1225 ± 355 ± 4
2440 ± 475 ± 5
4855 ± 588 ± 6
7265 ± 695 ± 5

Data represents the cumulative percentage of doxorubicin released from targeted nanoparticles at physiological pH (7.4) and endosomal pH (5.5), showing a pH-sensitive release profile. Data are presented as mean ± standard deviation.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound functionalized nanoparticles.

Protocol 1: Formulation of this compound Coated Nanoparticles

This protocol describes the preparation of drug-loaded polymeric nanoparticles and their surface modification with this compound using a nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug (e.g., Doxorubicin)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Nanoparticle Formulation:

    • Dissolve PLGA and the therapeutic drug in acetone.

    • Add the organic phase dropwise to a continuously stirring aqueous phase containing PVA.

    • Sonicate the resulting emulsion using a probe sonicator on an ice bath.

    • Stir the nanoemulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by ultracentrifugation and wash them three times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with this compound:

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles by suspending them in a solution of EDC and NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.

    • Centrifuge the activated nanoparticles and remove the supernatant.

    • Resuspend the activated nanoparticles in a solution containing this compound in PBS (pH 7.4).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.

    • Lyophilize the purified nanoparticles for long-term storage.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Resuspend the nanoparticle formulation in deionized water at a concentration of approximately 0.1 mg/mL.

  • Vortex the suspension briefly to ensure homogeneity.

  • Transfer the sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential, transfer the suspension to a specialized zeta potential cuvette.

  • Measure the electrophoretic mobility to determine the zeta potential.

  • Perform all measurements in triplicate.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate DLC and EE using the formulas provided in the caption of Table 2.

Protocol 3: In Vitro Drug Release Study
  • Suspend a known amount of drug-loaded nanoparticles in release media with different pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5).

  • Place the suspension in a dialysis bag (MWCO 10 kDa) and immerse it in a larger volume of the corresponding release medium.

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free drug, blank nanoparticles, and drug-loaded nanoparticles for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Protocol 5: Cellular Uptake Study (Flow Cytometry)
  • Label the nanoparticles with a fluorescent dye (e.g., FITC).

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Incubate the cells with fluorescently labeled nanoparticles for different time points (e.g., 1, 4, and 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% FBS).

  • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.

III. Visualization of Pathways and Workflows

Signaling Pathways for Targeted Therapy

Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in cancer. The this compound linker can be used to attach ligands that target receptors like EGFR and HER2, which are key players in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Ligand EGF (Ligand) Ligand->EGFR TargetedNP Targeted Nanoparticle (this compound) TargetedNP->EGFR Blocks Binding

EGFR Signaling Pathway and Nanoparticle Targeting.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR Cell_Survival Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Proliferation ERK->Cell_Proliferation Targeted_Antibody Targeted Nanoparticle (Anti-HER2) Targeted_Antibody->HER2 Inhibits Dimerization

HER2 Signaling Pathway and Nanoparticle Targeting.
Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for developing and evaluating targeted nanoparticles.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Nanoparticle Synthesis B Drug Loading A->B C Surface Modification (this compound) B->C D Ligand Conjugation C->D E Physicochemical Characterization (Size, Zeta, DLC, EE) D->E F Drug Release Study E->F G Cytotoxicity Assay (MTT) E->G H Cellular Uptake (FACS) E->H I Internalization (Confocal) E->I J Animal Model I->J K Biodistribution J->K L Therapeutic Efficacy J->L

Overall Experimental Workflow for Targeted Nanoparticles.

Logic_Relationship NP Nanoparticle Core PEG This compound NP->PEG PEGylation TargetedNP Targeted Nanoparticle NP->TargetedNP Ligand Targeting Ligand (e.g., Antibody) PEG->Ligand Conjugation PEG->TargetedNP Ligand->TargetedNP Drug Therapeutic Drug Drug->NP Encapsulation CancerCell Cancer Cell (Overexpressing Receptor) TargetedNP->CancerCell Targeted Binding & Internalization Apoptosis Cell Death CancerCell->Apoptosis Drug Release & Therapeutic Effect

Logical Relationship of Components in Targeted Drug Delivery.

Application Notes and Protocols for Bioconjugation using m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of methoxy-poly(ethylene glycol)-amine with 15 PEG units (m-PEG15-amine) in bioconjugation. This versatile reagent is instrumental in the modification of proteins, peptides, nanoparticles, and surfaces to enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles of therapeutic and diagnostic agents.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal primary amine. The PEG chain imparts hydrophilicity and biocompatibility, while the amine group serves as a reactive handle for covalent attachment to various functional groups. The discrete chain length of 15 ethylene (B1197577) glycol units ensures a defined molecular weight (720.90 g/mol ), providing uniformity in the resulting conjugates.

The primary applications of this compound revolve around its nucleophilic amine group, which readily reacts with electrophilic targets such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids (in the presence of activators). These reactions form stable amide bonds, effectively tethering the PEG chain to the molecule of interest.

Key Bioconjugation Strategies

Two primary strategies for utilizing this compound are detailed below:

  • Conjugation to N-Hydroxysuccinimide (NHS) Esters: This is a widely used method for modifying proteins and other molecules containing primary amines. In a reverse approach, molecules functionalized with NHS esters can be readily conjugated with the amine group of this compound.

  • Conjugation to Carboxylic Acids: Carboxylic acid groups on proteins, nanoparticles, or small molecules can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form an amine-reactive ester that subsequently reacts with this compound.

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions are influenced by various factors including pH, temperature, reaction time, and molar ratios of reactants. The following tables provide representative data for typical bioconjugation reactions involving this compound. Note: These values are illustrative and should be optimized for specific applications.

Table 1: Reaction Conditions for this compound Conjugation

ParameterConjugation to NHS EsterConjugation to Carboxylic Acid (EDC/NHS)
pH 7.2 - 8.5Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.0
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hoursActivation: 15 min; Conjugation: 2 hours - overnight
Molar Excess of this compound 10 - 50 fold10 - 50 fold
Typical Buffer Phosphate Buffered Saline (PBS), Borate BufferActivation: MES Buffer; Conjugation: PBS

Table 2: Characterization of this compound Conjugates

Characterization TechniqueExpected Outcome
SDS-PAGE Increase in molecular weight of the protein conjugate corresponding to the number of attached PEG chains.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirmation of covalent modification with a mass increase of ~705 Da per attached this compound (accounting for the loss of H2O).
HPLC (Size-Exclusion, Reverse Phase) Shift in retention time, allowing for separation of conjugated and unconjugated species.
Dynamic Light Scattering (DLS) For nanoparticles, an increase in hydrodynamic diameter upon surface functionalization.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Functionalized Molecule

This protocol describes the reaction of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (Do not use buffers containing primary amines like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the NHS Ester-Functionalized Molecule: Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, prepare a 10-50 fold molar excess of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the this compound solution to the solution of the NHS ester-functionalized molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess this compound and by-products using an appropriate method such as size-exclusion chromatography or dialysis.

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_nhs Dissolve NHS-ester Molecule in Reaction Buffer conjugation Mix and Incubate (30-60 min, RT) prep_nhs->conjugation prep_peg Dissolve this compound in DMF/DMSO prep_peg->conjugation quenching Add Quenching Buffer (e.g., Tris) conjugation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify end End purify->end start Start start->prep_nhs start->prep_peg

Caption: Workflow for conjugating this compound to an NHS ester.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Functionalized Molecule

This protocol details the two-step process of activating a carboxyl group with EDC and NHS, followed by conjugation to this compound.[1][2]

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (e.g., protein, nanoparticle)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, centrifugation for nanoparticles)

Procedure:

  • Prepare Carboxylated Molecule: Dissolve or suspend the carboxylic acid-functionalized molecule in the Activation Buffer.

  • Activation: Add EDC and NHS (or Sulfo-NHS) to the carboxylated molecule solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the number of carboxyl groups. Incubate for 15 minutes at room temperature with gentle stirring.

  • Prepare this compound: Dissolve a 10-50 fold molar excess of this compound in the Conjugation Buffer.

  • Conjugation: Add the this compound solution to the activated molecule solution. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Conjugation Buffer.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching: Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate to remove unreacted reagents and by-products.

experimental_workflow_carboxyl cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification prep_cooh Disperse Carboxylated Molecule in Activation Buffer add_edc_nhs Add EDC and NHS (15 min, RT) prep_cooh->add_edc_nhs conjugate Mix and Incubate (2 hours, RT) add_edc_nhs->conjugate prep_peg Dissolve this compound in Conjugation Buffer prep_peg->conjugate quench Add Quenching Solution conjugate->quench purify Purify Conjugate quench->purify end End purify->end start Start start->prep_cooh

Caption: Workflow for conjugating this compound to a carboxyl group.

Signaling Pathways and Logical Relationships

The underlying chemical principle of these bioconjugation techniques is the formation of a stable amide bond.

reaction_pathway cluster_reactants Reactants cluster_product Product peg_amine This compound (R-NH2) amide_bond Stable Amide Bond (R-NH-CO-R') peg_amine->amide_bond activated_molecule Activated Molecule (e.g., NHS Ester, R'-CO-NHS) activated_molecule->amide_bond peg_conjugate m-PEG15 Conjugate amide_bond->peg_conjugate

Caption: Amide bond formation in this compound bioconjugation.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of reaction buffer.Verify and adjust the pH of the buffers. Amine-NHS ester reactions require pH 7.2-8.5. Carboxyl activation with EDC is optimal at pH 4.5-6.0.
Hydrolysis of NHS ester.Prepare NHS ester solutions immediately before use. Avoid aqueous buffers for storage of NHS esters.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use amine-free buffers such as PBS, MES, or HEPES for the conjugation step.
Precipitation of Protein during Reaction High concentration of organic solvent.Ensure the final concentration of DMF or DMSO is below 10%.
Change in protein solubility upon PEGylation.Optimize the reaction conditions, such as protein concentration and molar excess of PEG.
Difficulty in Purifying the Conjugate Similar size of conjugate and unreacted protein.Use a purification method with higher resolution, such as ion-exchange chromatography, if size-exclusion is insufficient.
Non-specific binding of PEG to purification column.Equilibrate the column with a buffer containing a non-ionic detergent (e.g., Tween-20) at a low concentration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG15-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of m-PEG15-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound conjugation reactions?

A1: The most frequent cause of low yield is the hydrolysis of the amine-reactive group on the m-PEG15 reagent, especially when using N-hydroxysuccinimide (NHS) esters.[1][2][3] This side reaction competes with the desired conjugation to the primary amines on your target molecule.[1][3] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]

Q2: How does pH affect the conjugation efficiency?

A2: The pH is a critical factor. While the reaction of an NHS-ester with primary amines is more rapid at a more alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction also accelerates significantly at higher pH values.[1][2] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[1] Therefore, an optimal pH must be determined to balance the rate of the desired amidation against the rate of hydrolysis.[1]

Q3: What type of buffer should I use for my PEGylation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[1] These buffers will compete with the target molecule for reaction with the NHS ester, leading to a significantly lower yield of the desired conjugate.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[4][5][6]

Q4: My this compound reagent is old. Can I still use it?

A4: It is highly recommended to use a fresh supply of the this compound reagent, especially if it is an NHS ester derivative. These reagents are sensitive to moisture and can degrade over time, even when stored at -20°C.[3][7] Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.[3][8][9]

Q5: How can I stop the PEGylation reaction?

A5: The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine.[1][10] This will consume any remaining unreacted NHS-ester activated PEG.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Solution
Low or no conjugation Degraded this compound reagent: The amine-reactive group (e.g., NHS ester) has hydrolyzed due to improper storage or handling.Store the reagent at -20°C, protected from moisture.[3][10] Allow the vial to warm to room temperature before opening to prevent condensation.[3][8] Use a fresh vial if degradation is suspected.
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Use an amine-free buffer such as PBS, HEPES, or borate at a pH between 7.2 and 8.5.[1][4][5]
Suboptimal pH: The pH of the reaction is too low for efficient amine reaction or too high, causing rapid hydrolysis of the PEG reagent.Optimize the pH of the reaction buffer. A common starting range is pH 7.2-8.0.[1] The optimal pH may need to be determined empirically for your specific molecule.
Incomplete reaction (mix of unreacted starting material and desired product) Insufficient molar ratio of PEG reagent: The amount of this compound is not enough to drive the reaction to completion.Increase the molar excess of the this compound reagent to the target molecule. A starting point of 5 to 20-fold molar excess is common, but this may require optimization.[7][11]
Low concentration of reactants: Reactions in dilute solutions can be less efficient.[1]If possible, increase the concentration of your target molecule.[1]
Multiple PEGylated species or aggregation Non-specific reactions: The PEG reagent is reacting with multiple amine sites on the target molecule, or with other nucleophilic residues.Consider using a site-specific PEGylation strategy, such as N-terminal PEGylation with a PEG-aldehyde at a lower pH.[11][12] For random lysine (B10760008) PEGylation, carefully control the molar ratio and reaction time to favor mono-PEGylation.
Poor solubility of the conjugate: The PEGylated product is aggregating and precipitating out of solution.The PEG chain should increase water solubility.[10] If aggregation occurs, consider adjusting the buffer composition (e.g., ionic strength) or using additives.

Quantitative Data Summary

ParameterRecommended RangeNotes
Reaction pH (for NHS esters) 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis.[1][2]
Molar Ratio (PEG:Protein) 5:1 to 20:1Highly dependent on the target molecule and the number of available amines. Optimization is often necessary.[7][11]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to control the reaction rate and minimize side reactions.[8][11]
Reaction Time 30 minutes to 24 hoursDependent on temperature, pH, and reactants. The reaction should be monitored to determine the optimal time.[7][8][11]

Experimental Protocols

Protocol 1: General Procedure for m-PEG15-NHS Ester Conjugation
  • Protein Preparation: If your protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) using dialysis or a desalting column.[1] Adjust the protein concentration to 1-5 mg/mL.[11]

  • m-PEG15-NHS Ester Preparation: Allow the vial of the m-PEG15-NHS ester to warm to room temperature before opening.[3][8] Immediately before use, dissolve the reagent in a small amount of anhydrous DMSO or DMF and then add it to the protein solution.[8][11]

  • Conjugation Reaction: Add the dissolved m-PEG15-NHS ester to the protein solution to achieve the desired molar excess (e.g., 10-fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted m-PEG15-NHS ester.[1][10] Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG, while Ion Exchange Chromatography (IEX) can be used to separate different PEGylated species.[13][]

  • Analysis: Analyze the reaction products using SDS-PAGE, mass spectrometry, and functional assays to determine the extent of PEGylation and the retention of biological activity.[11]

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules like unreacted PEG and quenching reagents.[]

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE or UV absorbance to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the desired product and concentrate if necessary using ultrafiltration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction protein_prep->conjugation peg_prep m-PEG15-NHS Preparation peg_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX) quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis troubleshooting_flowchart start Low Yield Issue check_reagents Check Reagent Quality and Handling start->check_reagents check_buffer Verify Buffer Composition (Amine-Free) check_reagents->check_buffer [Fresh Reagents] reagent_ok Reagents OK check_reagents->reagent_ok [Issue Found & Fixed] check_ph Measure and Optimize Reaction pH check_buffer->check_ph [Correct Buffer] buffer_ok Buffer OK check_buffer->buffer_ok [Issue Found & Fixed] check_ratio Increase Molar Ratio of PEG check_ph->check_ratio [Optimal pH] ph_ok pH OK check_ph->ph_ok [Issue Found & Fixed] ratio_ok Ratio Optimized check_ratio->ratio_ok [Optimized]

References

Technical Support Center: Preventing Aggregation of m-PEG15-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of m-PEG15-amine conjugates during and after the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound conjugate aggregation?

A1: Aggregation of this compound conjugates can stem from several factors. A primary cause is intermolecular cross-linking, especially if the PEG reagent is not purely monofunctional and contains bifunctional impurities.[1][2] Other significant causes include high protein concentrations, which increase the proximity of molecules and the likelihood of interaction, and suboptimal reaction conditions such as pH, temperature, and buffer composition that can compromise protein stability and expose hydrophobic regions, leading to aggregation.[2][3]

Q2: How does pH affect the conjugation reaction and aggregation?

A2: The pH of the reaction buffer is critical. The reaction of an amine with an activated PEG, such as an NHS ester, is most efficient at a pH of 7-9.[4][5] However, the stability of the activated PEG reagent itself can be pH-dependent; for instance, NHS esters are susceptible to hydrolysis at higher pH, which can reduce conjugation efficiency.[4] Furthermore, the stability of the protein being conjugated is highly dependent on pH. Deviating from the protein's optimal pH can lead to conformational changes and subsequent aggregation.[6] It is crucial to find a pH that balances reaction efficiency with protein stability.[4][6]

Q3: What are the recommended storage conditions for this compound conjugates to prevent long-term aggregation?

A3: For long-term stability, it is recommended to store the purified this compound conjugate at -80°C.[3][6] The inclusion of cryoprotectants, such as 5-20% glycerol (B35011) or sucrose (B13894), can help prevent aggregation during freeze-thaw cycles.[3][6] The conjugate should be stored in a buffer that is optimal for its stability, which may differ from the conjugation buffer.[6] Lyophilization can also be a suitable long-term storage method, though it may require the addition of lyoprotectants like mannitol (B672) or trehalose (B1683222) to prevent aggregation upon reconstitution.[7]

Q4: What analytical techniques can be used to detect and quantify aggregation?

A4: Several techniques are available to detect and quantify aggregation. Size-exclusion chromatography (SEC) is a common method to separate and quantify high molecular weight aggregates from the desired monomeric conjugate.[6] Dynamic light scattering (DLS) can be used to determine the size distribution of particles in solution and detect the presence of aggregates.[8] Additionally, turbidity measurements and SDS-PAGE analysis can provide qualitative and semi-quantitative assessments of aggregation.[1] For a more detailed characterization, techniques like mass spectrometry can be coupled with liquid chromatography.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed during the conjugation reaction. High protein concentration.Reduce the protein concentration and increase the reaction volume.[6]
Suboptimal pH causing protein instability.Experiment with a range of pH values to find the optimal condition for protein stability.[6]
Inappropriate buffer composition.Screen different buffer systems and ionic strengths to identify conditions that minimize protein-protein interactions.[6][10]
The final conjugate shows a high percentage of aggregation after purification. Over-PEGylation leading to increased hydrophobicity or conformational changes.Optimize the molar ratio of PEG to protein by performing a titration to find the lowest effective concentration.[6]
Long reaction times allowing for aggregate formation.Monitor the reaction over time to determine the optimal duration for sufficient conjugation without excessive aggregation.[6]
Bifunctional PEG impurities causing cross-linking.Use high-quality, monofunctional this compound. Consider analytical characterization of the PEG reagent if cross-linking is suspected.[1]
The purified conjugate aggregates over time during storage. Inappropriate storage buffer.Exchange the purified conjugate into a buffer optimized for long-term stability, which may be different from the conjugation buffer.[6]
Freeze-thaw stress.Add cryoprotectants like glycerol (5-20%) or sucrose to the storage buffer if storing frozen.[3][6] Aliquot the sample to minimize freeze-thaw cycles.
Suboptimal storage temperature.Store the conjugate at an appropriate temperature, typically -80°C for long-term storage.[3][6] For short-term storage, 4°C may be suitable, but stability should be verified.[11]

Quantitative Data Summary

For successful conjugation and prevention of aggregation, several parameters should be optimized. The following table provides a summary of key quantitative data for consideration.

Parameter Recommended Range/Value Rationale Citation
Reaction pH 7.0 - 9.0Balances efficient acylation of primary amines with minimizing hydrolysis of activated PEG esters. The optimal pH will also depend on the stability of the specific protein.[4][5]
Reaction Temperature 4°C to Room TemperatureLowering the temperature to 4°C can slow down the reaction rate, which may help to control the reaction and reduce aggregation.[1]
Protein Concentration As low as feasibleHigh protein concentrations increase the likelihood of intermolecular interactions and aggregation.[3][6]
PEG-to-Protein Molar Ratio Titrate to find the lowest effective concentrationA high molar ratio can lead to over-PEGylation and potential aggregation.[6]
Glycerol (Cryoprotectant) 5 - 20% (v/v)Prevents aggregation during freeze-thaw cycles for frozen storage.[6]
Arginine (Additive) 50 - 100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 20/80 (Additive) 0.01 - 0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.[1]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing reactive groups (e.g., carboxyl groups activated with EDC/NHS).

Materials:

  • Protein solution in a suitable buffer (e.g., MES buffer for activation, phosphate (B84403) buffer for conjugation).

  • This compound, stored at -20°C under dry conditions.[2][12]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffers like HEPES or borate.[13][14]

  • Quenching solution: 1 M Tris-HCl, pH 7.5, or hydroxylamine.[6][13]

  • Purification system (e.g., size-exclusion or ion-exchange chromatography).

Procedure:

  • Equilibrate all reagents, including the this compound, to room temperature before opening the vials to prevent moisture condensation.[2][12]

  • Prepare a stock solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF.[2][15]

  • Activation Step (if starting with a carboxylated protein):

    • Dissolve the protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[2]

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. The reaction is typically most efficient at a pH of 4.5-7.2.[13]

    • Allow the activation reaction to proceed for 15 minutes at room temperature.[2]

  • Conjugation Step:

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding conjugation buffer.[13] This pH range is optimal for the reaction with primary amines.[13]

    • Add the desired molar excess of the this compound stock solution to the activated protein solution. It is recommended to add the PEG solution dropwise while gently stirring.[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][13]

  • Quenching Step:

    • Stop the reaction by adding a quenching reagent to consume any unreacted activated groups.[6]

  • Purification:

    • Purify the PEGylated protein from excess PEG and other reaction components using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography.[6]

Protocol 2: Detection of Aggregation using Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the size range of the protein and its potential aggregates.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase: A buffer that is compatible with the protein and does not promote aggregation (e.g., PBS).

  • PEGylated protein sample.

  • Control (unconjugated protein) sample.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the PEGylated protein sample by filtering it through a 0.2 µm filter to remove any large particulates.[6]

  • Inject a known concentration of the filtered sample onto the SEC column.

  • Monitor the elution profile using UV detection at 280 nm.[6]

  • Identify the peaks corresponding to high molecular weight aggregates (eluting earlier), the desired monomeric conjugate, and any unconjugated protein or low molecular weight impurities (eluting later).

  • Integrate the peak areas to calculate the percentage of aggregation: % Aggregation = (Area of aggregate peaks / Total area of all protein-related peaks) x 100.[6]

Visualizations

TroubleshootingWorkflow cluster_reaction During Conjugation Reaction cluster_post_purification Post-Purification / Storage start Aggregation Observed q_conc High Protein Concentration? start->q_conc q_storage_buffer Inappropriate Storage Buffer? start->q_storage_buffer s_conc Reduce Concentration & Increase Volume q_conc->s_conc Yes q_ph Suboptimal pH? q_conc->q_ph No end Aggregation Minimized s_conc->end s_ph Screen pH Range for Optimal Stability q_ph->s_ph Yes q_buffer Inappropriate Buffer? q_ph->q_buffer No s_ph->end s_buffer Optimize Buffer System & Ionic Strength q_buffer->s_buffer Yes s_buffer->end s_storage_buffer Exchange into Optimal Stability Buffer q_storage_buffer->s_storage_buffer Yes q_freeze_thaw Freeze-Thaw Stress? q_storage_buffer->q_freeze_thaw No s_storage_buffer->end s_freeze_thaw Add Cryoprotectants (e.g., Glycerol) q_freeze_thaw->s_freeze_thaw Yes s_freeze_thaw->end

Caption: Troubleshooting workflow for this compound conjugate aggregation.

AggregationFactors cluster_causes Causes of Aggregation cluster_prevention Preventive Measures cause1 High Protein Concentration aggregation This compound Conjugate Aggregation cause1->aggregation cause2 Suboptimal Reaction Conditions (pH, Temp) cause2->aggregation cause3 Intermolecular Cross-linking cause3->aggregation cause4 Poor Long-Term Stability cause4->aggregation prev1 Optimize Concentrations (Protein & PEG) prev2 Screen & Optimize Buffers and pH prev3 Control Reaction Time & Temperature prev4 Use High-Quality Monofunctional PEG prev5 Optimize Storage (Buffer, Temp, Additives) aggregation->prev1 aggregation->prev2 aggregation->prev3 aggregation->prev4 aggregation->prev5

Caption: Factors contributing to aggregation and their preventive measures.

References

Technical Support Center: Purification of m-PEG15-amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG15-amine labeled proteins. Our goal is to help you overcome common challenges encountered during the purification process and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A PEGylation reaction typically results in a complex mixture that can include the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, excess this compound, and reaction by-products.[] The presence of positional isomers, where PEG is attached to different sites on the protein, further adds to the complexity.[][2]

Q2: Which purification techniques are most suitable for this compound labeled proteins?

The most commonly used and effective techniques for purifying PEGylated proteins are:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][3] It is very effective for removing unreacted, low molecular weight this compound and for separating PEGylated proteins from the smaller, unreacted native protein.[][4][5]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][6] Since the attachment of a neutral PEG chain can shield charged residues on the protein surface, IEX can effectively separate the native protein from mono- and multi-PEGylated species.[][4][7] It can also, in some cases, separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[][8] The effect of PEGylation on a protein's hydrophobicity can vary, but HIC can be a useful orthogonal method to IEX, particularly when IEX alone does not provide sufficient resolution.[][6]

Q3: How can I remove the excess, unreacted this compound from my reaction mixture?

Size-Exclusion Chromatography (SEC) is the most direct and efficient method for removing unreacted this compound.[][4] The significant size difference between the PEGylated protein and the small this compound molecule allows for excellent separation. Dialysis or diafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) can also be used to remove the small, unreacted PEG.[][5]

Q4: How do I separate mono-PEGylated protein from multi-PEGylated species and unreacted protein?

Ion-Exchange Chromatography (IEX) is generally the method of choice for this separation.[4][7] The addition of each PEG molecule alters the protein's surface charge, allowing for the separation of unreacted, mono-, di-, and higher-order PEGylated species.[] By carefully optimizing the salt gradient or pH gradient during elution, it is possible to achieve high-resolution separation.[4]

Q5: Is it possible to separate positional isomers of a mono-PEGylated protein?

Separating positional isomers is challenging due to their very similar physicochemical properties.[][2] However, high-resolution Ion-Exchange Chromatography (IEX) can sometimes resolve positional isomers because the location of the PEG chain can have a subtle but distinct effect on the protein's overall surface charge distribution.[] Reversed-Phase Chromatography (RP-HPLC) has also been used for analytical-scale separation of positional isomers.[]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of PEGylated protein after purification. 1. Non-specific binding to the chromatography resin. 2. Protein aggregation and precipitation on the column. 3. Inappropriate buffer conditions (pH, ionic strength). 1. For IEX, adjust the salt concentration in the loading buffer. For HIC, reduce the salt concentration in the binding buffer. For SEC, ensure the mobile phase is optimized to prevent interactions with the column matrix. [9]2. Analyze the sample for aggregates before loading. Consider adding non-ionic detergents or arginine to the mobile phase to reduce aggregation. [9]3. Screen a range of buffer pH values and ionic strengths to optimize protein stability and recovery.
Co-elution of unreacted protein and mono-PEGylated protein. 1. Insufficient resolution of the chromatography method. 2. The PEG chain does not significantly alter the protein's properties for the chosen separation method. 1. For IEX, try a shallower gradient or a different type of ion-exchange resin (anion vs. cation). For SEC, ensure the column has the appropriate pore size for the molecular weight range of your proteins. 2. Consider an orthogonal purification method. For example, if IEX fails, try HIC or vice versa. []
Presence of unreacted this compound in the final product. 1. Inefficient size-based separation. 2. Overloading the SEC column. 1. Use a desalting or SEC column with a lower molecular weight exclusion limit to ensure the small PEG is well-separated from the large protein. 2. Reduce the sample volume or concentration loaded onto the SEC column.
Broad peaks during chromatography. 1. Column overloading. 2. Protein aggregation. 3. Non-optimal mobile phase conditions. 1. Reduce the amount of protein loaded onto the column. 2. Use techniques like dynamic light scattering (DLS) to check for aggregates. Add aggregation inhibitors to the buffer if necessary. 3. Optimize buffer pH, ionic strength, and flow rate.
Difficulty separating multi-PEGylated species. 1. Diminishing difference in properties with each added PEG. 1. IEX is generally the best method. Use a very shallow elution gradient to maximize resolution between species with different numbers of PEG chains. [4] SEC is less effective for separating multi-PEGylated species from each other. [4]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and to separate the PEGylated protein from the unreacted native protein.

Materials:

  • SEC column (e.g., Superdex 200 Increase or similar, with an appropriate molecular weight range)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for the protein's stability.

  • PEGylation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase at a flow rate recommended by the column manufacturer.

  • Sample Preparation: Centrifuge the PEGylation reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography: Run the chromatography with the SEC Mobile Phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unreacted native protein, which in turn will elute earlier than the free this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.

Protocol 2: Purification of this compound Labeled Protein using Ion-Exchange Chromatography (IEX)

This protocol is designed to separate unreacted protein, mono-PEGylated, and multi-PEGylated species.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Chromatography system (e.g., FPLC or HPLC)

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • PEGylation reaction mixture (ideally after removal of free PEG by SEC or dialysis)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the IEX column with Binding Buffer until the UV baseline is stable.

  • Sample Preparation: If not already done, exchange the buffer of the PEGylation reaction mixture into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the prepared sample onto the equilibrated IEX column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection: Collect fractions across the gradient. Typically, the unreacted protein will elute first (at a lower salt concentration) followed by the mono-PEGylated, then di-PEGylated species, and so on.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the different PEGylated species.

Quantitative Data Summary

Purification Method Typical Purity Achieved Typical Recovery Key Separations References
Size-Exclusion Chromatography (SEC) >95% (for removal of free PEG)80-95%PEGylated protein vs. unreacted protein and free PEG.[4][10]
Ion-Exchange Chromatography (IEX) >98%70-90%Unreacted protein vs. mono- vs. multi-PEGylated species.[4][11]
Hydrophobic Interaction Chromatography (HIC) Variable, often used as a polishing step60-85%Orthogonal separation to IEX, can separate species with different hydrophobicities.[][8][11]

Note: Purity and recovery are highly dependent on the specific protein, the extent of PEGylation, and the optimization of the purification process.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Workflow reaction This compound + Protein start Reaction Mixture sec Size-Exclusion Chromatography (SEC) start->sec Removes free PEG Separates PEGylated from native protein iex Ion-Exchange Chromatography (IEX) sec->iex Separates mono- from multi-PEGylated species hic Hydrophobic Interaction Chromatography (HIC) (Optional Polishing Step) iex->hic Orthogonal separation for higher purity final_product Purified Mono-PEGylated Protein iex->final_product hic->final_product

Caption: General workflow for the purification of this compound labeled proteins.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Low Purity after Initial Purification q1 What is the main contaminant? start->q1 ans1 Unreacted Protein q1->ans1 ans2 Multi-PEGylated Species q1->ans2 ans3 Free this compound q1->ans3 sol1 Optimize IEX gradient (shallower) Try HIC as an orthogonal method ans1->sol1 sol2 Optimize IEX gradient Consider reaction optimization to favor mono-PEGylation ans2->sol2 sol3 Perform SEC with appropriate MW cutoff Use dialysis/diafiltration ans3->sol3

Caption: A logical diagram for troubleshooting common purity issues.

References

Technical Support Center: Optimizing m-PEG15-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction buffer pH for m-PEG15-amine coupling via N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing the reaction buffer pH for this compound coupling?

Optimizing the pH for coupling an m-PEG-NHS ester to a primary amine involves balancing two competing reactions: the desired amine coupling and the undesired hydrolysis of the NHS ester.[1] The pH of the reaction buffer is a critical parameter because it directly influences the rates of both of these reactions.[1][2]

  • Amine Reactivity: The reactive species for the coupling reaction is the deprotonated, nucleophilic primary amine (-NH2).[1] At pH levels below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the amine group is mostly protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction rate.[1] As the pH increases, the concentration of the reactive deprotonated amine increases, which favors the coupling reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive.[1] The rate of this hydrolysis reaction increases significantly at higher pH values.[1][3]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis to achieve the highest conjugation efficiency.[1]

Q2: What is the recommended pH range for m-PEG-NHS ester coupling to primary amines?

The optimal pH for the reaction of NHS esters with primary amines is generally between 7.2 and 8.5.[4][5][6] Many protocols recommend a more specific range of pH 8.3-8.5 for optimal modification.[2][7][8] Reactions are commonly performed in phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[4][5]

Q3: Which types of buffers should be avoided for this reaction?

It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[4][6] These buffers will compete with the target molecule for reaction with the m-PEG-NHS ester, leading to lower yields of the desired conjugate and the formation of PEGylated buffer components.[4][6]

Q4: How does temperature affect the m-PEG-amine coupling reaction?

The reaction can be performed at room temperature (for 1-4 hours) or at 4°C (typically overnight).[4][8] Lowering the temperature to 4°C can help to slow down the rate of NHS ester hydrolysis, which can be beneficial, especially at higher pH values where the ester is less stable.[3][4]

Troubleshooting Guide

Problem: Low or no yield of the PEGylated product.

Potential CauseRecommended Action
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4][6] Outside this range, the reaction rate can decrease significantly.[9] It is advisable to start with a pH of 8.3 for amine coupling and optimize from there.[2][7]
Use of Amine-Containing Buffers Avoid buffers containing primary amines like Tris or glycine as they compete with the reaction.[4][6] If your molecule is in such a buffer, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[6]
Hydrolysis of m-PEG-NHS Ester The m-PEG-NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.[1][6] Always prepare the PEG solution immediately before use.[1] Consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.[3][6]
Insufficient Molar Ratio of PEG Reagent An insufficient amount of the m-PEG-NHS ester will result in a low yield. Increase the molar excess of the PEG reagent. For dilute protein solutions, a greater molar excess is often required.[6] A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

Problem: Presence of side products or lack of reaction specificity.

Potential CauseRecommended Action
Side Reactions with Other Functional Groups At high pH values, NHS esters can sometimes have side reactions with other nucleophilic groups such as the hydroxyl groups of tyrosine, serine, and threonine residues.[6][10] While less common than the reaction with primary amines, this can reduce the yield of the desired product. Performing the reaction at a lower pH (e.g., 7.2-8.0) can increase the specificity for primary amines.[9][10]
Reaction with Secondary Amines While NHS esters primarily react with primary amines, they can also react with secondary amines.[7] If your target molecule contains secondary amines, be aware that these may also be modified.

Data Presentation

Table 1: Effect of pH on the Stability (Half-life) of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[1]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][4][5]
8.0Room Temperature~180-210 minutes[11][12]
8.5Room Temperature~130-180 minutes[11][12]
8.6410 minutes[3][4][5]
9.0Room Temperature~110-125 minutes[11][12]

Table 2: pH-Dependent Trade-off in NHS Ester-Amine Coupling

This table summarizes the competing factors at different pH ranges, highlighting the rationale for the optimal pH window.

pH RangeAmine Reactivity (-NH2)NHS Ester Stability (vs. Hydrolysis)Overall Conjugation Efficiency
< 7.0Low (amine is protonated, -NH3+)[1]High (low hydrolysis rate)[3][4]Low
7.2 - 8.5Increasing (more deprotonated amine)[1]Moderate to Decreasing (hydrolysis rate increases)[1][4]Optimal [4]
> 8.5High (amine is deprotonated)[1]Low (rapid hydrolysis)[3][4]Decreasing

Experimental Protocols

Protocol: pH Optimization for this compound Coupling

This protocol provides a general framework for determining the optimal pH for your specific this compound coupling reaction.

Materials:

  • Amine-containing molecule (e.g., protein, peptide)

  • m-PEG15-NHS ester

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate Buffer, pH 7.2

    • 0.1 M Sodium Phosphate/Sodium Bicarbonate Buffer, pH 7.5

    • 0.1 M Sodium Bicarbonate/Carbonate Buffer, pH 8.0

    • 0.1 M Sodium Bicarbonate/Carbonate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[1][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2]

  • Desalting column or dialysis equipment for purification[1]

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve or buffer-exchange your amine-containing molecule into each of the reaction buffers (pH 7.2, 7.5, 8.0, 8.5) to a final concentration of 1-10 mg/mL.[1] Ensure the molecule is fully dissolved and stable at each pH.

  • Prepare the m-PEG15-NHS Ester Solution:

    • Immediately before use, dissolve the m-PEG15-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1] The concentration will depend on the desired molar excess.

  • Set up Parallel Reactions:

    • Set up four separate reaction tubes, one for each pH condition.

    • To each tube containing your molecule in the respective reaction buffer, add the dissolved m-PEG15-NHS ester solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[1] Mix gently but thoroughly.

  • Incubation:

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[1] Ensure the incubation time and temperature are consistent across all pH conditions.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted m-PEG15-NHS ester is deactivated.[1]

  • Purification:

    • Remove the excess, unreacted PEG reagent, quenching agent, and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]

  • Analysis:

    • Analyze the purified conjugate from each pH condition using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of PEGylation and identify the optimal pH for your specific application.

Mandatory Visualizations

G cluster_0 m-PEG-NHS Ester Reactions in Buffer cluster_1 Influence of pH PEG_NHS m-PEG-NHS PEG_Amide m-PEG-Molecule (Stable Amide Bond) PEG_NHS->PEG_Amide Amine Coupling (Desired Reaction) Hydrolyzed_PEG m-PEG-COOH (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Amine Molecule-NH2 (Primary Amine) H2O H2O (Water) pH_low Low pH (<7) Slows Amine Coupling Slows Amine Coupling pH_low->Slows Amine Coupling pH_optimal Optimal pH (7.2-8.5) Balances Rates Balances Rates pH_optimal->Balances Rates pH_high High pH (>8.5) Accelerates Hydrolysis Accelerates Hydrolysis pH_high->Accelerates Hydrolysis Slows Amine Coupling->PEG_Amide Inhibits Balances Rates->PEG_Amide Favors Accelerates Hydrolysis->Hydrolyzed_PEG Favors

Caption: pH influence on m-PEG-NHS ester coupling vs. hydrolysis.

G start Low Conjugation Yield? check_ph Is buffer pH 7.2-8.5? start->check_ph adjust_ph Adjust pH to 7.2-8.5 (e.g., using PBS, Borate) check_ph->adjust_ph No check_buffer_type Is buffer amine-free? check_ph->check_buffer_type Yes adjust_ph->check_buffer_type buffer_exchange Buffer exchange into amine-free buffer (e.g., PBS) check_buffer_type->buffer_exchange No check_peg_prep Was PEG-NHS solution prepared fresh? check_buffer_type->check_peg_prep Yes buffer_exchange->check_peg_prep prepare_fresh Prepare fresh PEG-NHS solution before use check_peg_prep->prepare_fresh No check_ratio Is molar ratio of PEG sufficient (e.g., >10x)? check_peg_prep->check_ratio Yes prepare_fresh->check_ratio increase_ratio Increase molar excess of m-PEG-NHS ester check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting workflow for low PEGylation yield.

References

Technical Support Center: m-PEG15-amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for determining m-PEG15-amine conjugation efficiency. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of PEGylation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the efficiency of this compound conjugation?

A1: The most common methods for determining this compound conjugation efficiency include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and colorimetric assays. Each technique offers distinct advantages and is suited for different stages of the conjugation and purification process.

Q2: How does ¹H NMR spectroscopy help in quantifying PEGylation?

A2: ¹H NMR spectroscopy is a powerful tool for quantifying the degree of PEGylation.[1][2] The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic, strong signal around 3.6 ppm. By comparing the integral of this PEG signal to the integral of a characteristic peak from the molecule being conjugated, one can determine the average number of PEG chains attached.[2] It is important to account for potential signal overlap and the presence of unreacted PEG.[3]

Q3: What role does HPLC play in analyzing PEGylated products?

A3: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is widely used to separate the PEGylated product from the unreacted starting materials and byproducts.[4][5][6][7] By using detectors like UV/Vis and Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), it is possible to quantify the different species in the reaction mixture.[4][5] This allows for the determination of conjugation efficiency and product purity.

Q4: Can Mass Spectrometry be used to confirm conjugation?

A4: Yes, Mass Spectrometry (MS) is a crucial technique for confirming the covalent attachment of the this compound and determining the extent of PEGylation.[8][9][10] Techniques like MALDI-TOF MS and LC-MS can identify the mass increase corresponding to the addition of one or more PEG chains.[8][10][11] This provides direct evidence of successful conjugation and can reveal the distribution of different PEGylated species.

Q5: What are colorimetric assays used for in this context?

A5: Colorimetric assays are typically used to quantify the number of available primary amines on a molecule before and after the conjugation reaction.[12][13] By measuring the decrease in the number of free amines, one can indirectly determine the conjugation efficiency. Common reagents for amine quantification include ninhydrin (B49086) and 4-nitrobenzaldehyde.[12]

Experimental Workflows and Methodologies

The following diagram illustrates a general workflow for an this compound conjugation experiment, from the initial reaction to the final analysis of conjugation efficiency.

G General Workflow for this compound Conjugation and Analysis A 1. Prepare Reactants - Molecule with primary amine - this compound - Reaction Buffer (e.g., PBS, pH 7.4) B 2. Conjugation Reaction - Mix reactants at desired molar ratio - Incubate at specified temperature and time A->B C 3. Quench Reaction - Add quenching agent (e.g., Tris, glycine) B->C D 4. Purification - Remove unreacted PEG and byproducts - Methods: SEC, IEX, Dialysis C->D E 5. Characterization & Efficiency Determination D->E F NMR Spectroscopy (Degree of PEGylation) E->F G HPLC Analysis (Purity & Quantification) E->G H Mass Spectrometry (Confirmation & Heterogeneity) E->H I Colorimetric Assay (Indirect Quantification) E->I

Caption: A typical experimental workflow for PEGylation.

Detailed Experimental Protocols
Method Detailed Protocol
¹H NMR Spectroscopy 1. Sample Preparation: Dissolve a known amount of the purified PEGylated product in a suitable deuterated solvent (e.g., D₂O). 2. Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio. 3. Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). 4. Integration: Integrate the characteristic PEG peak (around 3.6 ppm) and a well-resolved, non-overlapping peak from the parent molecule. 5. Calculation: Calculate the degree of PEGylation using the ratio of the integrals, normalized by the number of protons each signal represents.
RP-HPLC 1. Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). 2. Column Equilibration: Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase composition. 3. Sample Injection: Inject a known concentration of the reaction mixture or purified product. 4. Gradient Elution: Run a linear gradient from low to high percentage of mobile phase B to elute the components based on their hydrophobicity. The PEGylated product will typically elute earlier than the more hydrophobic parent molecule. 5. Detection: Monitor the elution profile using UV detection at a relevant wavelength (e.g., 280 nm for proteins) and CAD/ELSD for PEG detection.[4][5] 6. Analysis: Integrate the peak areas to determine the relative amounts of each component and calculate the conjugation efficiency and purity.
MALDI-TOF MS 1. Sample Preparation: Mix a small amount of the sample with a suitable MALDI matrix (e.g., sinapinic acid for proteins). 2. Spotting: Spot the mixture onto a MALDI target plate and allow it to dry. 3. Data Acquisition: Acquire the mass spectrum in the appropriate mass range. 4. Analysis: Analyze the spectrum to identify the mass of the unreacted molecule and the series of peaks corresponding to the addition of one or more PEG chains. The mass difference between peaks should correspond to the mass of the this compound.
Colorimetric Amine Assay (Ninhydrin) 1. Standard Curve: Prepare a standard curve using a known concentration of a primary amine standard. 2. Sample Preparation: Prepare solutions of the molecule before and after the conjugation reaction at the same concentration. 3. Reaction: Add the ninhydrin reagent to the standards and samples and heat according to the manufacturer's protocol. This reaction produces a colored product with primary amines.[12] 4. Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 570 nm). 5. Calculation: Determine the concentration of free amines in the "before" and "after" samples using the standard curve. The difference in amine concentration is used to calculate the conjugation efficiency.

Troubleshooting Guides

Common Issues in Determining Conjugation Efficiency

Q: My ¹H NMR spectrum shows a very broad PEG peak. What could be the cause?

A: Broadening of the PEG peak in the ¹H NMR spectrum can be due to several factors:

  • Aggregation: The PEGylated molecule may be aggregating in the chosen solvent. Try using a different solvent or adding a small amount of a denaturant if appropriate for your molecule.

  • High Molecular Weight: For very large conjugates, the slower tumbling rate can lead to broader signals.[3]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware and reagents are free from such contaminants.

The following diagram outlines a troubleshooting workflow for this issue:

G Troubleshooting Broad NMR Peaks A Broad PEG Peak in ¹H NMR B Check for Aggregation A->B D Consider High Molecular Weight Effects A->D F Check for Paramagnetic Impurities A->F C Change Solvent or Add Denaturant B->C If aggregation is suspected E Use Higher Temperature Acquisition D->E To increase molecular tumbling G Treat with Chelating Agent (e.g., EDTA) F->G If contamination is suspected

Caption: A logical flow for troubleshooting broad NMR signals.

Q: In my HPLC chromatogram, I see multiple peaks for the PEGylated product. Why is this happening?

A: The presence of multiple peaks for the PEGylated product in an HPLC chromatogram is often due to the heterogeneity of the PEGylation reaction.[6][9] This can arise from:

  • Positional Isomers: If your molecule has multiple amine sites, the PEG chain can attach to different locations, resulting in isomers that may have slightly different retention times.

  • Multiple PEGylations: Your product may be a mixture of mono-, di-, and multi-PEGylated species, which will separate on the column.

  • Polydispersity of PEG: If the this compound reagent itself has a degree of polydispersity, this will be reflected in the final product.

Potential Cause Suggested Solution
Positional Isomers Optimize reaction conditions (pH, temperature) to favor conjugation at a specific site, if possible.[14] Consider site-specific conjugation strategies.
Multiple PEGylations Adjust the molar ratio of PEG to the molecule in the reaction to favor mono-PEGylation.[15] Improve purification methods to isolate the desired species.
PEG Polydispersity Use a highly pure, monodisperse this compound reagent.

Q: My mass spectrum is very complex and difficult to interpret. How can I simplify it?

A: The complexity in the mass spectrum of PEGylated molecules is often due to the presence of multiple charge states and the inherent heterogeneity of the product.[8][9] To simplify the spectrum:

  • Use a Charge-Reducing Agent: Adding a charge-stripping agent like triethylamine (B128534) post-column in an LC-MS setup can reduce the number of charge states and simplify the spectrum.[9]

  • Deconvolution Software: Utilize deconvolution algorithms to convert the multiply charged spectrum into a zero-charge mass spectrum, making it easier to identify the different PEGylated species.[16]

  • Optimize MS Parameters: Adjusting the mass spectrometer's settings, such as the in-source fragmentation, can sometimes help in obtaining cleaner spectra.[17]

The following diagram illustrates the chemical principle of amine reactivity with an NHS-ester activated PEG, a common conjugation chemistry.

G Amine-Reactive PEG Conjugation Chemistry A Molecule-NH₂ (Primary Amine) B m-PEG-NHS Ester C Molecule-NH-CO-PEG (Stable Amide Bond) A->C + B->C D NHS (Byproduct)

Caption: Reaction of an amine with an NHS-ester activated PEG.

References

stability of m-PEG15-amine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG15-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer conditions and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at -20°C in a desiccated environment, protected from light. When stored properly, the product is stable for over a year. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can affect its reactivity.

Q2: How should I prepare aqueous solutions of this compound?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. While this compound is soluble in water and various aqueous buffers, its primary amine group can be susceptible to degradation over time in solution. If a stock solution is necessary, consider preparing it in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and storing it in small aliquots at -20°C.

Q3: Which buffers are recommended for reactions involving this compound?

A3: The choice of buffer is critical for successful conjugation reactions. Amine-free buffers are essential to avoid competition with the primary amine of the PEG reagent. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): pH 7.2-7.4

  • MES (2-(N-morpholino)ethanesulfonic acid): pH 5.5-6.7

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pH 7.2-8.0

  • Borate Buffer: pH 8.0-9.0

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step as they will react with your conjugation partner if it is amine-reactive (e.g., an NHS ester). These buffers can, however, be used to quench the reaction.

Q4: What are the primary factors that can affect the stability of this compound in a buffer?

A4: The stability of the amine group on the PEG chain in an aqueous buffer can be influenced by several factors:

  • pH: Extremes in pH should be avoided. While conjugation reactions are often performed at a slightly basic pH to ensure the amine is deprotonated and nucleophilic, very high pH can accelerate the hydrolysis of some reactive groups you may be conjugating to.

  • Temperature: Higher temperatures will accelerate the degradation of this compound and other reactants in your solution. It is advisable to perform reactions at room temperature or 4°C, depending on the specific protocol.

  • Oxidizing Agents: The presence of oxidizing agents in the buffer can lead to the oxidation of the primary amine group, rendering it unreactive. Ensure high-purity water and reagents are used to prepare your buffers.

  • Light Exposure: Protect solutions containing this compound from light to minimize potential photo-degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low Conjugation Efficiency
Potential Cause Recommended Solution
Degraded this compound Ensure the reagent has been stored properly. If degradation is suspected, use a fresh vial. The stability of the amine group can be checked using the TNBS assay (see Experimental Protocols).
Presence of Competing Amines Use an amine-free buffer such as PBS, MES, or Borate. If your protein or molecule of interest is in a Tris-containing buffer, perform a buffer exchange before starting the conjugation.
Suboptimal pH For reactions with NHS esters, a pH of 7.2-8.5 is generally optimal. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.
Incorrect Molar Ratio Optimize the molar ratio of this compound to your molecule of interest. A molar excess of the PEG reagent is often required to drive the reaction to completion.
Hydrolysis of Reaction Partner If you are using a moisture-sensitive reagent like an NHS ester, ensure it is handled in anhydrous conditions before being added to the reaction buffer. Prepare solutions immediately before use.
Issue 2: Aggregation of Conjugated Product
Potential Cause Recommended Solution
Poor Solubility of Reactants If using a stock solution of this compound in an organic solvent, add it to the aqueous reaction buffer dropwise while gently stirring to avoid precipitation. Keep the final concentration of the organic solvent low (typically <10%).
High Reactant Concentrations High concentrations of reactants can sometimes lead to aggregation. Try performing the reaction at a lower concentration.
Suboptimal Buffer Conditions The ionic strength and pH of the buffer can influence protein folding and stability. Screen different buffers (e.g., PBS, Borate) and ionic strengths to find the optimal conditions for your specific molecule.[1][2]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conjugation efficiency.

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagent Check this compound and Reaction Partner Quality start->check_reagent check_buffer Verify Buffer Composition and pH start->check_buffer check_ratio Review Molar Ratios start->check_ratio reagent_ok Reagents are Valid check_reagent->reagent_ok buffer_ok Buffer is Correct reagent_ok->buffer_ok Yes replace_reagent Use Fresh Reagents reagent_ok->replace_reagent No ratio_ok Ratio is Appropriate buffer_ok->ratio_ok Yes buffer_exchange Perform Buffer Exchange (Amine-free, Optimal pH) buffer_ok->buffer_exchange No optimize_ratio Optimize Molar Ratio (e.g., Increase PEG excess) ratio_ok->optimize_ratio No re_run Re-run Experiment ratio_ok->re_run Yes replace_reagent->re_run buffer_exchange->re_run optimize_ratio->re_run

Troubleshooting workflow for low conjugation efficiency.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-CAD

This method allows for the quantitative determination of intact this compound over time.

Materials:

  • This compound

  • Selected buffers (e.g., 100 mM PBS pH 7.4, 100 mM MES pH 6.0, 100 mM Borate pH 8.5)

  • HPLC system with a Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Thermostated autosampler and column oven

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in water (e.g., 10 mg/mL).

    • For each buffer condition to be tested, dilute the stock solution to a final concentration of 1 mg/mL.

    • Divide the solution for each buffer into aliquots for different time points and temperatures (e.g., 4°C and 25°C).

  • Time Points:

    • Analyze a "time zero" sample immediately after preparation.

    • Store the remaining aliquots at the designated temperatures.

    • Analyze samples at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).

  • HPLC-CAD Analysis:

    • Set the column temperature to 40°C.

    • Inject a fixed volume (e.g., 10 µL) of the sample.

    • Use a suitable gradient to separate the this compound from any potential degradation products. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • The CAD settings should be optimized for the detection of non-volatile analytes.

  • Data Analysis:

    • Integrate the peak corresponding to the intact this compound.

    • Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample.

    • Plot the percentage of intact this compound versus time for each buffer and temperature condition.

Protocol 2: Quantification of Primary Amine Stability using the TNBS Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method to quantify the number of primary amine groups in a sample.[3][4] A decrease in the number of amine groups over time indicates degradation.

Materials:

  • This compound solutions prepared and aged as in Protocol 1.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • TNBS Reagent: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh).

  • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).

  • 1 N HCl.

  • Spectrophotometer or plate reader capable of measuring absorbance at 335 nm.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of fresh this compound in the Reaction Buffer (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

  • Sample Measurement:

    • For each aged sample and each standard, add 0.5 mL to a microcentrifuge tube.

    • Add 0.25 mL of the freshly prepared 0.01% TNBS solution to each tube. Mix well.

    • Incubate at 37°C for 2 hours.

    • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction and stabilize the color.

    • Measure the absorbance at 335 nm against a blank containing only the buffer and reagents.

  • Data Analysis:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of reactive amines in your aged samples.

    • Calculate the percentage of remaining primary amines at each time point relative to the "time zero" sample.

Stability Assessment Workflow

The following diagram outlines the general workflow for assessing the stability of this compound.

StabilityWorkflow prep Prepare this compound Solutions in Different Buffers storage Store Aliquots at Different Temperatures (e.g., 4°C, 25°C) prep->storage sampling Collect Samples at Predetermined Time Points storage->sampling analysis Analyze Samples using Stability-Indicating Assays sampling->analysis hplc HPLC-CAD analysis->hplc tnbs TNBS Assay analysis->tnbs data Calculate % Remaining and Plot Degradation Profile hplc->data tnbs->data

General workflow for this compound stability testing.

This technical support center provides a starting point for understanding and troubleshooting the stability of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

Technical Support Center: Troubleshooting Solubility Issues with m-PEG15-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with m-PEG15-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate precipitated out of my aqueous buffer upon addition. What is the likely cause and how can I fix it?

A1: Immediate precipitation upon adding the this compound conjugate to an aqueous buffer is often due to poor initial solubility or high localized concentration. The conjugate, especially if it has been lyophilized, may require an organic co-solvent to fully dissolve before being introduced to the aqueous phase.

Recommended Solution:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound conjugate in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2]

  • Stepwise Addition: Add the concentrated stock solution to your aqueous reaction buffer dropwise while gently stirring. This prevents the formation of localized high concentrations that can lead to precipitation.[1]

  • Control Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture remains low (typically below 10%) to avoid denaturation or aggregation of proteins or other biomolecules in your experiment.[1]

Q2: My conjugate solution is cloudy or shows signs of aggregation over time. What factors could be contributing to this?

A2: Cloudiness or aggregation that develops over time can be caused by several factors, including suboptimal pH, high concentrations of the conjugate or other reactants, or inherent instability of the conjugated molecule.

Troubleshooting Steps:

  • Optimize pH: The pH of your buffer is critical. If the pH is near the isoelectric point (pI) of your protein-PEG conjugate, it can reduce electrostatic repulsion and promote aggregation.[3] Experiment with a pH range where your molecule is most stable. For reactions with primary amines, a pH of 7-9 is generally recommended.[2]

  • Adjust Concentration: High concentrations of either the PEG-conjugate or other reactants can increase the likelihood of intermolecular interactions leading to aggregation.[3][4] Try reducing the concentration of your conjugate.

  • Incorporate Stabilizing Excipients: The addition of stabilizers can help prevent aggregation. Consider including amino acids like arginine and glutamate, or sugars such as sucrose (B13894) and trehalose (B1683222) in your buffer.[3]

  • Temperature Control: Elevated temperatures can sometimes induce aggregation.[4] Perform your experiments at a lower temperature (e.g., 4°C) to see if this improves solubility.

Q3: What is the best way to store this compound and its conjugates to maintain solubility and stability?

A3: Proper storage is crucial for preventing degradation and solubility issues.

Storage Recommendations:

  • Unconjugated this compound: Store as a solid at -20°C, protected from moisture.[5]

  • Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO or DMF, store it at -20°C.[2][6] Avoid repeated freeze-thaw cycles.[7]

  • Conjugates: The optimal storage conditions for the final conjugate will depend on the properties of the molecule it is attached to (e.g., a protein). Generally, storage at 4°C or -20°C in a suitable buffer is recommended.

Q4: Can the choice of buffer affect the solubility of my this compound conjugate?

A4: Absolutely. Avoid buffers containing primary amines, such as Tris or glycine, if the amine group of the PEG is intended for a subsequent reaction, as they will compete for conjugation.[2][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[2]

Data Presentation: Solubility of m-PEG-Amine

The following table summarizes the solubility of m-PEG-amine in various common solvents. Note that the exact solubility can vary depending on the specific molecular weight of the PEG chain.

SolventSolubilityReference
WaterSoluble (approx. 10 mg/mL)[7]
EthanolSoluble (approx. 10 mg/mL)[7]
Methanol (MeOH)Soluble[9]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 10 mg/mL)[1][2][7][9]
Dimethylformamide (DMF)Soluble[1][2][9]
Dichloromethane (DCM)Soluble[9]
ChloroformSoluble (approx. 10 mg/mL)[7]
TolueneLess Soluble[5]
EtherNot Soluble[5]

Experimental Protocols

Protocol for Solubilizing and Using this compound Conjugates

This protocol provides a general guideline for dissolving and using this compound conjugates to minimize solubility issues.

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound conjugate to come to room temperature before opening to prevent moisture condensation.

  • Prepare a Stock Solution:

    • Add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).[1]

    • Gently vortex or pipette up and down to ensure the conjugate is completely dissolved. The solution should be clear.

  • Reaction Setup:

    • Prepare your reaction mixture containing the target molecule in the appropriate reaction buffer.

    • While gently stirring the reaction mixture, add the required volume of the this compound conjugate stock solution dropwise.

  • Final Concentration of Organic Solvent: Calculate the final percentage of DMSO or DMF in your reaction. It is crucial to keep this below 10% to maintain the stability of most proteins.[1]

  • Incubation: Proceed with your experimental incubation conditions.

  • Purification: After the reaction, purify the conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove any unreacted PEG and organic solvent.[3]

Mandatory Visualization

Troubleshooting_Solubility_Issues start Start: Solubility Issue with This compound Conjugate precipitate Precipitate forms immediately upon adding conjugate? start->precipitate cloudy Solution is cloudy or aggregates over time? precipitate->cloudy No stock_solution Action: Prepare a concentrated stock solution in DMSO or DMF. precipitate->stock_solution Yes optimize_ph Action: Optimize buffer pH. (Recommended: pH 7-9) cloudy->optimize_ph Yes check_storage Issue: Improper Storage or Handling cloudy->check_storage No dropwise Action: Add stock solution dropwise to aqueous buffer. stock_solution->dropwise end_soluble End: Soluble Conjugate dropwise->end_soluble adjust_conc Action: Reduce conjugate concentration. optimize_ph->adjust_conc add_stabilizers Action: Add stabilizing excipients (e.g., arginine, sucrose). adjust_conc->add_stabilizers add_stabilizers->end_soluble store_properly Action: Store at -20°C, protect from moisture, avoid freeze-thaw cycles. check_storage->store_properly store_properly->end_soluble end_issue End: Persistent Issue

Caption: Troubleshooting workflow for this compound conjugate solubility.

Experimental_Workflow start Start: Solubilization Protocol equilibrate 1. Equilibrate this compound conjugate to Room Temperature start->equilibrate prepare_stock 2. Prepare Concentrated Stock (10-20 mM) in DMSO or DMF equilibrate->prepare_stock add_conjugate 4. Add Stock Solution Dropwise to Reaction Mixture with Stirring prepare_stock->add_conjugate prepare_reaction 3. Prepare Reaction Mixture in Aqueous Buffer prepare_reaction->add_conjugate check_solvent 5. Ensure Final Organic Solvent Concentration is <10% add_conjugate->check_solvent check_solvent->prepare_reaction Fail incubate 6. Incubate as per Protocol check_solvent->incubate Pass purify 7. Purify the Final Conjugate (e.g., SEC, Dialysis) incubate->purify end End: Purified, Soluble Conjugate purify->end

Caption: Experimental workflow for solubilizing this compound conjugates.

References

Technical Support Center: Optimizing Incubation Time and Temperature for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and temperature for successful PEGylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for incubation time and temperature in PEGylation reactions?

A1: There is no single universal set of conditions for PEGylation, as the optimal time and temperature are highly dependent on the specific protein, the reactive group on the polyethylene (B3416737) glycol (PEG) reagent, and the desired outcome of the conjugation. However, a general starting point for many PEGylation reactions is to incubate at room temperature (20-25°C) for 1 to 2 hours or at 4°C overnight.[1] For aldehyde PEGylation, room temperature is a good starting point, and for thiol-specific PEGylation with maleimide (B117702) reagents, reactions are often performed at room temperature for 30 minutes to 2 hours, or at 4°C for overnight incubation (8-16 hours) for sensitive proteins.[2][3]

Q2: How do incubation time and temperature affect PEGylation efficiency?

A2: Both incubation time and temperature play a crucial role in the kinetics of the PEGylation reaction.

  • Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, it's critical to consider the stability of your protein, as higher temperatures can lead to denaturation and aggregation.[4] For some chemistries, like maleimide-thiol conjugation, the reaction is temperature-sensitive, and lower temperatures will require longer incubation times to achieve the same level of conjugation.[2]

  • Incubation Time: Longer incubation times generally lead to a higher degree of PEGylation. However, prolonged incubation can also increase the risk of side reactions, such as the formation of multi-PEGylated species, protein aggregation, or degradation of the PEG reagent itself.[3][5] It is often a trade-off between achieving a high yield of the desired PEGylated product and minimizing the formation of undesirable byproducts. For instance, in aldehyde PEGylation, stopping the reaction before it reaches maximum mono-PEG concentration can optimize selectivity.[3]

Q3: How can I determine the optimal incubation time and temperature for my specific protein and PEG reagent?

A3: The most effective method for determining optimal conditions is to perform a systematic optimization study. A Design of Experiments (DoE) approach, such as response surface methodology, can be very effective in identifying the ideal combination of factors including time, temperature, pH, and PEG-to-protein molar ratio.[6] A simpler approach is to conduct a series of small-scale experiments where you vary one parameter at a time (e.g., test a range of temperatures at a fixed time, and then a range of times at the optimal temperature). The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to determine the extent of PEGylation and the distribution of products.

Troubleshooting Guides

Issue 1: Low PEGylation Yield

Symptoms: A significant amount of unreacted protein remains after the incubation period.

Potential Cause Troubleshooting Steps
Insufficient Incubation Time or Temperature The reaction may not have had enough time or energy to proceed to completion. Solution: Increase the incubation time and/or temperature. Monitor the reaction at different time points (e.g., 1, 2, 4, 8, 24 hours) and temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal conditions. Be mindful of your protein's stability at higher temperatures.[3]
Suboptimal pH at a Given Temperature The reactivity of both the protein's functional groups and the PEG reagent is pH-dependent. The optimal pH can also be influenced by temperature. Solution: Ensure your reaction buffer is at the optimal pH for the specific PEGylation chemistry. For example, thiol-maleimide reactions are most efficient at pH 6.5-7.5.[2] Verify the pH of your reaction mixture at the intended incubation temperature.
Degradation of PEG Reagent Some PEG reagents are sensitive to temperature and moisture and can lose activity over time, especially at elevated temperatures. Solution: Use a fresh vial of the PEG reagent and prepare solutions immediately before use. Store reagents as recommended by the manufacturer, typically at -20°C and protected from moisture.
Issue 2: Protein Aggregation During or After Incubation

Symptoms: Visible precipitation or cloudiness in the reaction mixture, or the appearance of high molecular weight species in analytical chromatography.

Potential Cause Troubleshooting Steps
High Incubation Temperature Elevated temperatures can cause protein unfolding and expose hydrophobic regions, leading to aggregation. Solution: Lower the incubation temperature. Performing the reaction at 4°C can slow down the reaction rate but may significantly improve protein stability.[2]
Prolonged Incubation Time Extended reaction times can sometimes lead to the formation of aggregates, especially if the protein is not stable under the reaction conditions. Solution: Optimize the incubation time to be long enough for sufficient PEGylation but short enough to minimize aggregation. Perform a time-course study to identify the optimal window.
Intermolecular Cross-linking If using a bifunctional PEG reagent, prolonged incubation or high temperatures can increase the likelihood of one PEG molecule reacting with two protein molecules, leading to cross-linking and aggregation. Solution: Lower the reaction temperature and shorten the incubation time. Consider a stepwise addition of the PEG reagent to control the reaction rate.
Issue 3: Poor Selectivity (High Levels of Multi-PEGylated Species)

Symptoms: Analysis shows a significant amount of di-, tri-, or higher-order PEGylated products, while the desired product is the mono-PEGylated form.

Potential Cause Troubleshooting Steps
Excessive Incubation Time or Temperature Longer reaction times and higher temperatures drive the reaction further, increasing the probability of multiple PEG molecules attaching to a single protein. Solution: Reduce the incubation time and/or temperature. For some chemistries, a shorter reaction time at a slightly reduced temperature can favor mono-PEGylation.[3][5]
High Molar Ratio of PEG to Protein A high excess of the PEG reagent can lead to multiple modifications on the same protein molecule. Solution: While not directly related to time and temperature, optimizing the molar ratio in conjunction with these parameters is crucial. Try reducing the molar excess of the PEG reagent in your optimization experiments.

Data Presentation

The following tables summarize the impact of incubation time and temperature on PEGylation outcomes based on literature data.

Table 1: Optimization of PEGylation Conditions for BSA Nanoparticles [6][7][8]

ParameterRange StudiedOptimal Condition
Incubation Time (min) 10 - 13010
Temperature (°C) 3 - 2727
PEG Concentration (g/L) 2.5 - 32.532.5
pH 7.0 - 9.07.0

This study utilized response surface methodology to find the optimal conditions for maximizing the PEGylation of BSA nanoparticles.

Table 2: General Guidelines for Maleimide-Thiol Conjugation [2]

TemperatureTypical Incubation TimeNotes
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.

Experimental Protocols

Protocol 1: General Approach for Optimizing Incubation Time and Temperature

This protocol provides a general framework for optimizing the incubation conditions for your specific PEGylation reaction.

  • Initial Scoping Experiment:

    • Set up a series of small-scale reactions with your protein and PEG reagent at a constant pH and molar ratio.

    • Incubate the reactions at two different temperatures: 4°C and room temperature (20-25°C).

    • Take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight).

    • Quench the reaction in the aliquots (e.g., by adding a small molecule with the same reactive group as the protein).

    • Analyze the samples by SDS-PAGE or SEC to get a preliminary idea of the reaction kinetics and product distribution at different conditions.

  • Temperature Optimization:

    • Based on the initial scoping, choose a fixed incubation time that shows a reasonable degree of PEGylation.

    • Set up reactions at a range of temperatures (e.g., 4°C, 15°C, 25°C, 37°C). Be cautious with higher temperatures and consider the stability of your protein.

    • After the fixed incubation time, quench the reactions and analyze the products to determine the temperature that gives the best yield of the desired PEGylated species with minimal degradation or aggregation.

  • Time Optimization:

    • Using the optimal temperature determined in the previous step, perform a more detailed time-course experiment.

    • Set up a larger reaction and take aliquots at more frequent intervals (e.g., every 30 minutes for the first few hours, then hourly).

    • Analyze the time points to determine the incubation time that maximizes the formation of the desired product before significant formation of byproducts occurs.

  • Validation:

    • Perform a final PEGylation reaction using the optimized incubation time and temperature to confirm the results.

Mandatory Visualizations

PEGylation_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_validation Validation A Define Protein and PEG Reagent B Determine Initial Reaction Conditions (pH, Molar Ratio) A->B C Scoping Experiment: Vary Time and Temperature B->C D Temperature Optimization (Fixed Time) C->D E Time Optimization (Optimal Temperature) D->E F Analyze Product Distribution (SDS-PAGE, SEC, MS) E->F G Assess Yield and Purity F->G H Evaluate Biological Activity G->H I Confirm Optimal Conditions G->I H->I

Caption: Workflow for optimizing PEGylation incubation time and temperature.

Troubleshooting_Flowchart Start PEGylation Reaction Outcome Decision1 Low Yield? Start->Decision1 Action1 Increase Incubation Time Increase Temperature Verify Reagent Activity Decision1->Action1 Yes Decision2 Aggregation? Decision1->Decision2 No Action1->Decision2 Action2 Decrease Incubation Temperature Shorten Incubation Time Optimize Protein Concentration Decision2->Action2 Yes Decision3 Poor Selectivity? Decision2->Decision3 No Action2->Decision3 Action3 Decrease Incubation Time Decrease Temperature Optimize Molar Ratio Decision3->Action3 Yes End Optimal PEGylation Decision3->End No Action3->End

Caption: Troubleshooting flowchart for common PEGylation issues.

References

Technical Support Center: Quenching Unreacted m-PEG15-amine in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching unreacted m-PEG15-amine in conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a PEGylation reaction?

A1: Quenching is a critical step to stop the conjugation reaction by deactivating any remaining reactive molecules. In the context of this compound conjugation to a molecule activated with an NHS ester, quenching targets the unreacted NHS esters. This prevents the NHS ester from reacting with other molecules or hydrolyzing, which could lead to unwanted side products and inconsistencies in your final conjugate.[1][2]

Q2: What are the common quenching reagents for reactions involving this compound and NHS esters?

A2: The most common quenching agents are small molecules containing a primary amine. These include Tris(hydroxymethyl)aminomethane (Tris), glycine (B1666218), and ethanolamine.[1] Hydroxylamine (B1172632) can also be used.[3][4] These reagents react with the remaining NHS esters, rendering them inert.[1]

Q3: How do I choose the right quenching reagent?

A3: The choice of quenching reagent can depend on your downstream application and the nature of your conjugated molecule.

  • Tris and Glycine: These are widely used and effective.[2][5] However, it's important to be aware that they can potentially modify carboxyl groups on your target molecule, although this is generally a minor concern when quenching NHS esters.[4]

  • Ethanolamine: This is another effective primary amine quenching agent.

  • Hydroxylamine: This reagent is also used and results in the formation of a hydroxamate from the unreacted NHS ester.[3][4]

For most applications, Tris or glycine are suitable choices. If modification of carboxyl groups is a significant concern, hydroxylamine can be considered.

Q4: Can I use a buffer containing primary amines (like Tris) for the conjugation reaction itself?

A4: No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine, during the conjugation reaction.[6][7] These buffers will compete with the this compound for reaction with the NHS ester, which will significantly lower your conjugation efficiency.[7] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer for the reaction.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unreacted PEG is present in my sample after purification. 1. Incomplete quenching: The quenching reagent may not have been added in sufficient excess or for a long enough time.[1] 2. Inefficient purification: The purification method (e.g., dialysis, size exclusion chromatography) may not be optimal for separating the unreacted PEG from your product.[1]1. Optimize quenching: Ensure the quenching reagent is added in at least a 10-fold molar excess to the unreacted PEGylating reagent and allow it to react for at least one hour.[1] 2. Improve purification: For dialysis, increase the dialysis time and use a large volume of fresh buffer. For size exclusion chromatography (SEC), consider a longer column or one with a smaller pore size to improve resolution.[1]
My PEGylated product appears aggregated after purification. 1. Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.[1] 2. Instability of the PEGylated molecule: The PEGylation may have altered the stability of your molecule.1. Gentler purification: Reduce the flow rate during SEC to lower the pressure. Ensure the mobile phase is optimized for the stability of your product.[1] 2. Optimize conditions: Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions (pH, ionic strength) for optimal stability.
Low yield of the desired conjugate. 1. Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which increases with higher pH.[2] 2. Suboptimal reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[8]1. Use fresh reagents: Prepare the NHS ester solution immediately before use.[6] 2. Control pH: Maintain the reaction pH within the optimal range. Verify the pH of your reaction mixture before adding reagents.
Modification of non-target sites. The quenching agent itself (e.g., Tris, glycine) can potentially react with other functional groups on your molecule, such as carboxyl groups.[4]If this is a concern, consider using hydroxylamine as the quenching agent, which specifically reacts with the NHS ester to form a hydroxamate.[3][4] Alternatively, raising the pH to >8.6 can promote the hydrolysis of the NHS ester, regenerating the original carboxyl group, but this has a short half-life of about 10 minutes.[9]

Quantitative Data Summary

The following table summarizes typical concentrations and reaction times for common quenching reagents. Note that the optimal conditions may vary depending on the specific reactants and reaction conditions.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureReference(s)
Tris20-100 mM15-30 minutesRoom Temperature[2][8]
Glycine20-100 mM15-30 minutesRoom Temperature[2][4]
Ethanolamine20-50 mM15 minutesRoom Temperature[4]
Hydroxylamine10-50 mM15 minutesRoom Temperature[3][4]

Experimental Protocols

Protocol 1: General Quenching of Unreacted NHS Esters in a PEGylation Reaction

Objective: To stop the conjugation reaction by quenching unreacted NHS esters with a primary amine-containing reagent.

Materials:

  • Quenched PEGylation reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[8]

Procedure:

  • Following the incubation period for your PEGylation reaction, add the quenching buffer to the reaction mixture.

  • The final concentration of the quenching reagent should typically be between 20-100 mM.[2][8] For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction to achieve a final concentration of 50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[8]

  • The quenched reaction mixture is now ready for purification to remove the PEGylated product from excess quenching reagent, unreacted PEG, and reaction byproducts.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Molecule Molecule-NHS Conjugate Molecule-PEG Molecule->Conjugate Reaction Inactive_NHS Inactive NHS-Quencher Adduct Molecule->Inactive_NHS Quenching mPEG_Amine This compound mPEG_Amine->Conjugate Purified_Product Purified Molecule-PEG Conjugate->Purified_Product Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Inactive_NHS

Caption: Workflow for quenching an this compound conjugation reaction.

Troubleshooting_Logic cluster_peg cluster_agg cluster_yield decision decision issue issue start Post-Purification Analysis issue_unreacted_peg Unreacted PEG Detected? start->issue_unreacted_peg issue_aggregation Aggregation Observed? issue_unreacted_peg->issue_aggregation No check_quenching Review Quenching Protocol (Concentration, Time) issue_unreacted_peg->check_quenching Yes issue_low_yield Low Yield? issue_aggregation->issue_low_yield No check_purification_cond Review Purification Conditions (Pressure, Buffer) issue_aggregation->check_purification_cond Yes final_product Successful Conjugation issue_low_yield->final_product No check_reagents Verify Reagent Activity (e.g., NHS-ester hydrolysis) issue_low_yield->check_reagents Yes optimize_purification Optimize Purification Method (e.g., SEC, Dialysis) check_quenching->optimize_purification optimize_purification->start check_stability Assess Conjugate Stability (Buffer Screening) check_purification_cond->check_stability check_stability->start check_ph Confirm Reaction pH check_reagents->check_ph check_ph->start

Caption: Troubleshooting decision tree for PEGylation quenching.

References

Validation & Comparative

The Critical Impact of PEG Linker Length in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse linker technologies available, polyethylene (B3416737) glycol (PEG) linkers are extensively utilized due to their inherent hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents an objective comparison of m-PEG15-amine and other PEG linker lengths, supported by experimental data, to facilitate the selection of the most suitable linker for specific bioconjugation applications.

The length of the PEG linker, ranging from short, discrete PEG molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[1] Shorter PEG spacers can be advantageous for creating compact conjugates, whereas longer linkers may be required to overcome steric hindrance and improve solubility.[1]

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The decision on PEG linker length is a trade-off between improving pharmacokinetic properties and preserving potent biological activity. The following tables summarize quantitative data from various studies, illustrating the effects of different PEG linker lengths on critical bioconjugate parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthLinker-Payload TypeClearance Rate (mL/kg/day)Reference
No PEG-~8.5[1]
PEG2Val-Cit-PABC3.9[1]
PEG8Val-Cit-PABC2.4[1]
PEG12Val-Ala-PABC3.0[1]
PEG12Val-Cit-PABC2.7[1]
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1]
Table 2: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[1]
Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy of an ADC
PEG Linker LengthPayloadTumor Growth Inhibition (%)
PEG4Auristatin DerivativeModerate
PEG8Auristatin DerivativeSignificant
PEG24Auristatin DerivativeHigh
This table summarizes a general trend observed in ADC development, where longer PEG linkers can lead to improved in vivo efficacy, particularly for hydrophobic payloads, by enhancing pharmacokinetics.[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Antibody PEGylation with Amine-PEG Linkers

This protocol describes the conjugation of an mPEG-amine linker to a carboxyl group on an antibody, often activated to an NHS ester.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • mPEG-amine (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Activation: To the antibody solution, add a molar excess of NHS and EDC to activate the carboxylic acid groups. Incubate at room temperature for 15-30 minutes.

  • PEGylation Reaction: Add the mPEG-amine solution to the activated antibody solution. The molar ratio of PEG to antibody should be optimized for the desired degree of PEGylation. Incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted PEG linker by size-exclusion chromatography (SEC).

  • Characterization: The degree of PEGylation (average number of PEG chains per antibody) can be determined using techniques like SDS-PAGE, which will show an increase in molecular weight, or mass spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs.

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC sample at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the drug to the antibody.[1]

B. Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

  • An SEC-purified ADC sample is injected onto a HIC column with a decreasing salt gradient.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.[1]

Protocol 3: In Vivo Half-Life Determination

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • ELISA or other suitable analytical method to quantify the bioconjugate in plasma

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).[1]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).[1]

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).[1]

Visualizing Bioconjugation Workflows

Diagrams created using Graphviz to illustrate key processes.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Preparation cluster_conjugation Conjugation & Purification Antibody Antibody Activated_Antibody Activated Antibody (e.g., NHS ester) Antibody->Activated_Antibody Activation (EDC/NHS) Conjugation Conjugation Reaction Activated_Antibody->Conjugation mPEG_Amine m-PEG-Amine mPEG_Amine->Conjugation Purified_ADC Purified ADC Conjugation->Purified_ADC Purification (SEC)

Caption: General workflow for ADC synthesis using an mPEG-amine linker.

Pharmacokinetic_Analysis_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Processing & Analysis cluster_modeling Data Analysis Administration IV Administration of PEGylated Bioconjugate Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Quantification Quantification of Bioconjugate (e.g., ELISA) Plasma_Separation->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Half_Life Determination of Elimination Half-Life (t½) PK_Modeling->Half_Life

Caption: Workflow for determining the in vivo half-life of a PEGylated bioconjugate.

Discussion and Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be favorable for maintaining high binding affinity in certain applications, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][2] The increased hydrodynamic radius conferred by longer PEG chains reduces renal clearance and shields the bioconjugate from proteolytic degradation and the host immune system.[3][4]

However, the choice of the optimal PEG linker length is not universal and is highly dependent on the specific antibody, payload, and target.[2] For instance, while a longer PEG chain can improve the pharmacokinetics of an ADC, it might also sterically hinder the binding of the antibody to its target antigen or the release of the payload at the site of action. Therefore, an empirical evaluation through a systematic workflow, as outlined in this guide, is essential.

The immunogenicity of PEG itself is another factor to consider. Although PEG is generally considered non-immunogenic, there is growing evidence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics.[5][6] The impact of PEG linker length on this phenomenon is an area of ongoing research.

References

A Comparative Guide to m-PEG15-amine and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in creating stable and functional bioconjugates. This guide provides an objective comparison of m-PEG15-amine with other commonly used crosslinking agents, offering insights into their performance characteristics to aid in the rational design of antibody-drug conjugates (ADCs), functionalized nanoparticles, and other advanced biomaterials. This comparison is supported by a summary of available data and detailed experimental protocols.

Introduction to Crosslinking Agents

Crosslinking agents are molecules that contain two or more reactive ends capable of chemically linking molecules. In the realm of bioconjugation, they are indispensable for connecting proteins, peptides, nucleic acids, and other biomolecules to various substrates or to each other. The choice of crosslinker influences the stability, solubility, and biological activity of the final conjugate.

This compound is a heterobifunctional linker consisting of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of 15 ethylene (B1197577) oxide units and a terminal primary amine. The PEG component enhances the hydrophilicity and biocompatibility of the conjugate, potentially reducing immunogenicity and improving in vivo circulation times.[1] The amine group serves as a nucleophile that can react with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, or be coupled to carboxyl groups using activation chemistry.

This guide compares this compound with three other widely used classes of crosslinking agents:

  • EDC/NHS: A "zero-length" crosslinking system that facilitates the formation of a stable amide bond between a carboxyl group and a primary amine without introducing a spacer arm.[2]

  • Glutaraldehyde (B144438): A homobifunctional crosslinker with two aldehyde groups that primarily react with primary amines to form Schiff bases, which can further react to form stable crosslinks.[3]

  • Maleimides: A class of reagents that exhibit high specificity for sulfhydryl groups (thiols) found in cysteine residues, forming stable thioether bonds.[4][5]

Performance Comparison of Crosslinking Agents

The selection of a crosslinking agent is dictated by the available functional groups on the biomolecules, the desired stability of the linkage, and the required reaction conditions. The following tables provide a comparative overview of the key characteristics of this compound and the other crosslinking agents.

Table 1: General Characteristics of Crosslinking Agents

FeatureThis compoundEDC/NHSGlutaraldehydeMaleimide-based
Target Functional Group Carboxylic acids (with EDC), NHS esters, AldehydesCarboxylic acids and Primary aminesPrimary aminesSulfhydryls (Thiols)
Crosslinker Type Heterobifunctional (Amine + inert PEG)Zero-lengthHomobifunctionalTypically Heterobifunctional (e.g., Maleimide-NHS ester)
Bond Formed Amide or Secondary AmineAmideSchiff base (can polymerize)Thioether
Spacer Arm Length ~58 Å0 Å7.5 ÅVariable
Optimal Reaction pH 7.2-8.5 (for coupling to NHS esters)Activation: 4.5-6.0; Coupling: 7.2-8.57.0-8.06.5-7.5
Key Advantage Increases hydrophilicity and biocompatibilityForms a direct, stable amide bondRapid and efficient crosslinkingHigh specificity for thiols
Key Disadvantage Requires activation of carboxyl groupCan lead to protein polymerization if not controlledPotential for cytotoxicity and polymerizationRequires available free sulfhydryl groups

Table 2: Performance Metrics of Crosslinking Chemistries

Performance MetricThis compound (with EDC/NHS)EDC/NHSGlutaraldehydeMaleimide-based
Reaction Efficiency Moderate to High (dependent on activation step)HighVery HighHigh
Specificity High for activated carboxylsModerate (targets all accessible carboxyls and amines)Low (can react with multiple amine-containing residues)Very High for thiols
Stability of Linkage Amide bond is very stable; Secondary amine is stableVery Stable (Amide bond)Stable, but can be complex and may polymerizeStable (Thioether bond)
Biocompatibility of Linker Generally high due to PEGNot applicable (zero-length)Can be cytotoxic if unreactedGenerally good
Control over Reaction Good (two-step process)Good (two-step process with NHS)Moderate (can be difficult to control polymerization)Excellent (highly specific reaction)
Aqueous Solubility HighHighHighVariable (Sulfo-NHS esters improve solubility)

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. The following are representative protocols for the crosslinking strategies discussed.

Protocol 1: Conjugation of this compound to a Carboxylated Surface (e.g., Nanoparticles) using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on a surface and then couples the this compound.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • 2-Mercaptoethanol (B42355) (optional, for quenching EDC)

  • Desalting column or centrifugal filtration device for purification

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS over the available carboxyl groups is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Quenching of EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

    • Incubate for 10 minutes at room temperature.

  • Purification of Activated Nanoparticles:

    • Remove excess EDC, NHS, and byproducts by washing the nanoparticles. This can be done by centrifugation and resuspension in Coupling Buffer or by using a desalting column.

  • Conjugation of this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound over the activated carboxyl groups is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Purification:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Purify the PEGylated nanoparticles by centrifugation, dialysis, or size-exclusion chromatography to remove unreacted this compound and quenching agent.

Protocol 2: Glutaraldehyde Crosslinking of Proteins

This protocol describes a general procedure for crosslinking proteins in solution using glutaraldehyde.[3][6][7][8]

Materials:

  • Protein solution (1-10 mg/mL)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • SDS-PAGE reagents for analysis

Procedure:

  • Sample Preparation:

    • Prepare the protein solution in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Preparation of Glutaraldehyde Solution:

    • Prepare a fresh dilution of glutaraldehyde in the Reaction Buffer to a working concentration (e.g., 2.5%).

  • Crosslinking Reaction:

    • Add the diluted glutaraldehyde solution to the protein solution to achieve a final concentration typically ranging from 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for a defined period, typically 5 to 30 minutes, at room temperature or 37°C. The incubation time will affect the extent of crosslinking.

  • Quenching the Reaction:

    • Terminate the crosslinking reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted glutaraldehyde is quenched.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 3: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing free sulfhydryl groups.[4][5][9]

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody)

  • Maleimide-activated reagent (e.g., Maleimide-PEG-NHS ester where the NHS ester has already been reacted)

  • Reaction Buffer: Phosphate buffer, HEPES, or Tris buffer, pH 6.5-7.5. Degas the buffer before use.

  • Reducing agent (optional, for reducing disulfide bonds): TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds to generate free sulfhydryl groups by adding a 10- to 50-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Dissolve the maleimide-activated reagent in a suitable solvent (e.g., DMSO, DMF, or the Reaction Buffer if it is water-soluble) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the maleimide (B117702) reagent solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

    • Purify the conjugate to remove unreacted reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing Experimental Workflows

Diagrams of experimental workflows can clarify complex procedures and the relationships between different steps. The following are Graphviz diagrams for two common applications of crosslinking agents.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation and Purification mAb Monoclonal Antibody (mAb) Activated_mAb Activated mAb (e.g., with SMCC) mAb->Activated_mAb 1. Linker Activation (NHS-ester reaction) ADC_Crude Crude ADC Activated_mAb->ADC_Crude 3. Conjugation Drug Cytotoxic Drug Linker_Payload Linker-Payload (e.g., m-PEG-Drug) Drug->Linker_Payload 2. Drug Modification Linker_Payload->ADC_Crude ADC_Purified Purified ADC ADC_Crude->ADC_Purified 4. Purification (e.g., SEC) Analysis Analysis ADC_Purified->Analysis 5. Characterization (DAR, Purity)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Biosensor_Functionalization Surface Gold Sensor Surface SAM Self-Assembled Monolayer (e.g., with -COOH groups) Surface->SAM 1. SAM Formation Activated_Surface Activated Surface (EDC/NHS chemistry) SAM->Activated_Surface 2. Carboxyl Activation PEG_Surface PEGylated Surface (with m-PEG-amine) Activated_Surface->PEG_Surface 3. PEGylation Blocked_Surface Blocked Surface PEG_Surface->Blocked_Surface 4. Blocking (e.g., BSA) Immobilized_Ab Immobilized Antibody Blocked_Surface->Immobilized_Ab 5. Antibody Immobilization Analyte_Binding Analyte Binding and Detection Immobilized_Ab->Analyte_Binding 6. Detection

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of m-PEG15-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical characterization is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the analysis of m-PEG15-amine conjugates, offering insights into their performance, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of molecules, including improving solubility, stability, and pharmacokinetic profiles. The this compound is a discrete PEG linker with a defined chain length, offering greater homogeneity compared to traditional polydisperse PEGs. However, the characterization of its conjugates presents unique analytical challenges, primarily due to the properties of the PEG moiety itself. This guide delves into the primary analytical techniques employed for the characterization of this compound conjugates, with a focus on mass spectrometry and its alternatives.

Mass Spectrometry: The Cornerstone of Conjugate Analysis

Mass spectrometry (MS) is a powerful and indispensable tool for the detailed structural characterization of PEGylated molecules.[1][2] It provides accurate molecular weight information, helps determine the degree of PEGylation, and can even pinpoint the site of conjugation.[1][2] The two most common ionization techniques used for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1]

A Head-to-Head Comparison: ESI-MS vs. MALDI-TOF MS
FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization technique where ions are generated from a liquid solution by creating a fine spray of charged droplets.Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization.
Typical Mass Accuracy High (typically within +/- 5 ppm for high-resolution instruments).[3]Good (can be lower than high-resolution ESI-MS).
Resolution High resolution is achievable, allowing for the separation of isotopic peaks.[3]Generally provides sufficient resolution to observe oligomers of heterogeneous PEGylated peptides.[4]
Sample Throughput Well-suited for automated, high-throughput analysis when coupled with liquid chromatography (LC).[1]Can be used for rapid analysis, but may require more manual sample preparation.
Sample Complexity Can produce complex spectra with multiple charge states, which may require deconvolution.[5]Typically produces singly charged ions, leading to simpler spectra.
Coupling to Separation Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.[2]Can be coupled with LC, but offline analysis is more common.
Key Advantage Excellent for obtaining high-resolution and high-accuracy mass data, and for analyzing complex mixtures when coupled with LC.[5]Robust for determining the average molecular weight and degree of PEGylation, with simpler spectral interpretation.[1]
Key Disadvantage Complex spectra from multiple charging can be challenging to interpret without specialized software.[5]May have lower resolution and mass accuracy compared to high-end ESI-MS instruments.

Beyond the Mass Spectrometer: Alternative Analytical Techniques

While mass spectrometry is a primary tool, a multi-faceted analytical approach is often necessary for a comprehensive characterization of this compound conjugates. Techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable orthogonal information.

Unveiling Size and Aggregation: SEC-MALS

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes a powerful tool for determining the absolute molar mass and size of conjugates, independent of their elution volume.[6] This is particularly useful for PEGylated molecules, which have a different conformation and hydrodynamic size-to-molar mass relationship compared to standard proteins.[6]

FeatureSEC-MALS
Principle Separation by size (SEC) followed by absolute molar mass and size determination by light scattering (MALS).
Information Provided Absolute molar mass, degree of PEGylation, detection of aggregates, and extent of reaction.[6]
Advantages Does not rely on column calibration standards, provides information on aggregation and conformation.[6]
Limitations May not provide the detailed structural information (e.g., site of conjugation) that MS can offer.
A Window into Chemical Structure: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of molecules. For this compound conjugates, ¹H and ¹⁵N NMR can provide detailed information about the PEG chain and the amine linkage.

FeatureNMR Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.
Information Provided Confirmation of conjugation, determination of the degree of PEGylation, and characterization of the chemical environment of the PEG and amine groups.
Advantages Provides detailed structural information that is complementary to MS data.
Limitations Lower sensitivity compared to MS, and can be challenging for very large or complex molecules.

Experimental Protocols: A Practical Guide

Reproducible and reliable data are built on a foundation of well-defined experimental protocols. Below are generalized protocols for the key analytical techniques discussed.

Protocol 1: Intact Mass Analysis by LC-ESI-MS
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1-1 mg/mL.

    • If necessary, perform a desalting step using a suitable method like a C18 ZipTip or buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to elute the conjugate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Analysis (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: A range appropriate for the expected mass of the conjugate (e.g., 500-2000 m/z).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.

    • Compare the measured mass to the theoretical mass to confirm the identity and purity of the conjugate.

Protocol 2: Characterization by SEC-MALS
  • Sample Preparation:

    • Dissolve the this compound conjugate in the SEC mobile phase to a known concentration.

    • Filter the sample through a 0.1 or 0.2 µm filter to remove any particulate matter.

  • SEC-MALS System:

    • SEC Column: A column appropriate for the size range of the conjugate.

    • Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS).

    • Detectors: A MALS detector, a differential refractive index (dRI) detector, and a UV detector.

  • Data Acquisition and Analysis:

    • Inject the sample onto the SEC system.

    • Collect data from all three detectors.

    • Use specialized software (e.g., ASTRA) to perform the protein conjugate analysis to determine the molar mass of the protein and PEG components, and the overall conjugate.[6]

Protocol 3: Analysis by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound conjugate in a deuterated solvent (e.g., D₂O, CDCl₃).

    • Add a known amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key signals to observe include the characteristic repeating ethylene (B1197577) glycol protons of the PEG chain (around 3.6 ppm) and signals corresponding to the amine linkage and the conjugated molecule.[7]

  • Data Analysis:

    • Integrate the relevant proton signals to determine the ratio of the PEG moiety to the conjugated molecule, which can be used to confirm the degree of PEGylation.

    • Analyze the chemical shifts to gain insights into the chemical environment of the different parts of the conjugate.[7][8]

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful analysis. The following diagram illustrates a typical workflow for the characterization of this compound conjugates.

G cluster_prep Sample Preparation cluster_data Data Analysis & Interpretation conjugate This compound Conjugate Synthesis purification Purification (e.g., HPLC, Dialysis) conjugate->purification ms Mass Spectrometry (LC-MS) purification->ms sec_mals SEC-MALS purification->sec_mals nmr NMR Spectroscopy purification->nmr mw_confirm Molecular Weight Confirmation ms->mw_confirm purity_assess Purity Assessment ms->purity_assess structure_elucidate Structural Elucidation ms->structure_elucidate sec_mals->mw_confirm sec_mals->purity_assess aggregation_analysis Aggregation Analysis sec_mals->aggregation_analysis nmr->structure_elucidate

Figure 1. A typical experimental workflow for the characterization of this compound conjugates.

Conclusion

The comprehensive characterization of this compound conjugates is a critical step in their development for therapeutic applications. While mass spectrometry, particularly LC-ESI-MS, remains the gold standard for providing detailed molecular weight and structural information, a multi-technique approach is highly recommended. The integration of data from SEC-MALS and NMR spectroscopy provides a more complete picture of the conjugate's properties, including its size, aggregation state, and chemical structure. By selecting the appropriate combination of analytical techniques and employing robust experimental protocols, researchers can ensure the quality, consistency, and efficacy of their PEGylated products.

References

Assessing the Biological Impact of m-PEG15-amine Modification on Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impact of modifications on protein bioactivity is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This guide provides a comparative analysis of proteins modified with m-PEG15-amine, an amine-reactive PEGylating agent, against their unmodified counterparts and other PEGylation strategies. We will delve into the effects on biological activity, present supporting experimental data, and provide detailed protocols for key assays.

Performance Comparison: The Impact of PEGylation on Bioactivity and Pharmacokinetics

PEGylation can significantly alter a protein's interaction with its target and its overall behavior in a biological system. While it often leads to a longer circulating half-life, it can also result in a decrease in in vitro bioactivity. The extent of this trade-off is a critical consideration in the design of PEGylated therapeutics.

Below are tables summarizing representative quantitative data on the effects of amine-reactive PEGylation on protein bioactivity, receptor binding affinity, and pharmacokinetic parameters. While specific data for this compound is not always available in a comparative format, the presented data for other amine-reactive PEGs provides a strong indication of the expected outcomes.

Table 1: Comparison of In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins

ProteinModificationBioactivity AssayEC50 (pM)Fold Change in BioactivityReference
Interferon-alpha-2a UnmodifiedAntiviral Assay~10-[1]
Amine-PEGylated (12 kDa)Antiviral Assay~30↓ ~3-fold[1]
G-CSF Unmodified (Filgrastim)Cell Proliferation Assay73.1-[2]
Amine-PEGylated (20 kDa) (Pegfilgrastim)Cell Proliferation Assay44.6↑ ~1.6-fold[2]
Interferon-gamma UnmodifiedCell Growth Inhibition~20-[3]
Site-specific PEGylation (20 kDa)Cell Growth Inhibition~40-60↓ ~2-3-fold[3]

Table 2: Comparison of Receptor Binding Affinity of PEGylated vs. Non-PEGylated Proteins

ProteinModificationMethodKd (nM)Fold Change in AffinityReference
Anti-p185(HER-2) scFv UnmodifiedBIAcore~1-[4]
Site-specific PEGylation (20 kDa)BIAcore~5↓ ~5-fold[4]
FGF7 UnmodifiedSPR--[5]
Site-specific PEGylation (10 kDa)SPR-Minor loss[5]

Table 3: Comparison of Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins

ProteinModificationAnimal ModelHalf-life (t½)Clearance (CL)Reference
Interferon-alpha-2a UnmodifiedRat~2-3 hours-[6]
Site-specific PEGylation (20 kDa)Rat~77 hours-[6]
G-CSF (Filgrastim) UnmodifiedHuman~3.5 hoursHigh[7][8]
G-CSF (Pegfilgrastim) Amine-PEGylated (20 kDa)Human~15-80 hoursReduced[7][8]
Interferon-gamma UnmodifiedRat~0.8 hours-[3]
Site-specific PEGylation (20 kDa)Rat~28.6 hours-[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the biological activity of PEGylated proteins.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., with m-PEG-NHS ester)

This protocol describes a general procedure for the covalent attachment of an amine-reactive PEG, such as an N-hydroxysuccinimide (NHS) ester of PEG, to a protein. This compound would first need to be activated to an NHS ester or a similar amine-reactive derivative.

Materials:

  • Protein of interest

  • m-PEG-NHS ester (e.g., m-PEG15-NHS)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filter units for purification

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in the reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add the dissolved m-PEG-NHS ester to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized. A common starting point is a 10 to 50-fold molar excess of PEG.

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filter units.

  • Characterization: Confirm PEGylation and assess the degree of modification using techniques like SDS-PAGE (which will show an increase in molecular weight) and size-exclusion chromatography.

Protocol 2: In Vitro Cell Proliferation Assay (e.g., for G-CSF)

This assay measures the ability of a protein, such as Granulocyte Colony-Stimulating Factor (G-CSF), to stimulate the proliferation of a specific cell line.

Materials:

  • NFS-60 cells (a murine myeloid leukemia cell line responsive to G-CSF)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Unmodified and PEGylated G-CSF

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed NFS-60 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

  • Sample Preparation: Prepare serial dilutions of the unmodified and PEGylated G-CSF in culture medium.

  • Treatment: Add 50 µL of the G-CSF dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (a known concentration of standard G-CSF).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the log of the G-CSF concentration and determine the EC50 value (the concentration that gives half-maximal response) for both the unmodified and PEGylated protein.

Protocol 3: Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the binding affinity (Kd) between a ligand (e.g., a PEGylated protein) and its receptor in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant receptor protein

  • Unmodified and PEGylated ligand protein

  • Activation reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Receptor Immobilization: Immobilize the receptor protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of the unmodified and PEGylated ligand in the running buffer.

  • Binding Analysis: Inject the ligand dilutions over the immobilized receptor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.

  • Regeneration: After each ligand injection, regenerate the sensor surface to remove the bound ligand using a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a general workflow for assessing the biological activity of a modified protein and the signaling pathway of a commonly PEGylated therapeutic, Interferon-alpha.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation protein Unmodified Protein peg_protein This compound Modified Protein protein->peg_protein PEGylation in_vitro In Vitro Bioactivity Assays (Cell Proliferation, Receptor Binding) protein->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) protein->in_vivo peg This compound peg->peg_protein biochem Biochemical & Biophysical Characterization (SDS-PAGE, SEC, MS) peg_protein->biochem biochem->in_vitro in_vitro->in_vivo compare Compare Activity & PK (Modified vs. Unmodified) in_vivo->compare conclusion Assess Therapeutic Potential compare->conclusion

Workflow for assessing modified protein bioactivity.

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon-alpha ReceptorComplex Receptor Complex IFN->ReceptorComplex IFNAR1 IFNAR1 IFNAR1->ReceptorComplex IFNAR2 IFNAR2 IFNAR2->ReceptorComplex TYK2 TYK2 ReceptorComplex->TYK2 activates JAK1 JAK1 ReceptorComplex->JAK1 activates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE translocates to nucleus & binds Transcription Gene Transcription (Antiviral, Antiproliferative) ISRE->Transcription

Interferon-alpha signaling pathway.

References

Navigating Bioconjugate Stability: A Comparative Guide to m-PEG15-amine Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly influences the in vivo performance and therapeutic efficacy of bioconjugates. The stability of the linkage between a polyethylene (B3416737) glycol (PEG) chain and a biomolecule is paramount, directly impacting circulation half-life, bioavailability, and potential for premature cleavage. This guide provides an objective comparison of the in vivo and in vitro stability of m-PEG15-amine linkages with other commonly employed conjugation chemistries. The information presented is supported by experimental data to facilitate informed decisions in the selection of optimal linkers for drug development.

Comparative Stability of Bioconjugate Linkages

The stability of the covalent bond formed between a PEG reagent and a biomolecule is a key determinant of the conjugate's fate in a physiological environment. While direct head-to-head in vivo studies comparing a wide array of linkages under identical conditions are limited, the inherent chemical stability of the bonds, supplemented by available experimental data, provides a strong indication of their performance.

The this compound linkage is formed through reductive amination, resulting in a highly stable secondary amine bond. This linkage is known for its robustness and resistance to cleavage under physiological conditions. Below is a comparative summary of the stability of various common bioconjugation linkages.

Table 1: In Vitro Stability of Common Bioconjugate Linkages

Linkage ChemistryFunctional Groups ReactedResulting LinkageStability ProfileHalf-life (t½) in Human PlasmaKey Considerations
m-PEG-amine (Reductive Amination) Aldehyde/Ketone + AmineSecondary Amine High Very long (minimal cleavage)Requires a carbonyl group on one molecule and an amine on the other. The reaction can be slower than NHS ester chemistry.
Maleimide ThiolThioether (Succinimide) Moderate to Low Hours to daysSusceptible to retro-Michael addition and exchange with endogenous thiols like albumin and glutathione, leading to deconjugation. Stabilized maleimides have been developed to mitigate this.[1]
Click Chemistry (CuAAC/SPAAC) Alkyne + AzideTriazole Very High Very long (highly stable)Bioorthogonal and highly specific. The triazole ring is exceptionally stable to hydrolysis and enzymatic cleavage.[2]
NHS Ester AmineAmide Very High Very long (highly stable)A very common and robust linkage. However, NHS esters can be susceptible to hydrolysis in aqueous solutions before conjugation.
Hydrazone/Oxime Aldehyde/Ketone + Hydrazine/AminooxyHydrazone/Oxime Moderate (pH-dependent) Hours to days (pH-sensitive)Oxime linkages are generally more stable than hydrazone linkages, particularly under acidic conditions.[2]

Table 2: In Vivo Stability of Common Bioconjugate Linkages

Linkage ChemistryStability ProfileKey In Vivo Considerations
m-PEG-amine (Secondary Amine) High The stable secondary amine bond minimizes premature cleavage in circulation, leading to a longer in vivo half-life of the conjugate.
Maleimide (Thioether) Moderate to Low Prone to deconjugation in the presence of plasma thiols, which can lead to off-target effects and reduced efficacy.[1]
Click Chemistry (Triazole) Very High The high stability of the triazole ring ensures the integrity of the conjugate in the complex in vivo environment.[2]
NHS Ester (Amide) Very High Amide bonds are generally very stable in vivo, contributing to the long-term integrity of the bioconjugate.
Hydrazone/Oxime Moderate (pH-dependent) The pH-dependent stability can be exploited for controlled release in specific acidic microenvironments, such as tumors.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical development. The following are detailed protocols for in vitro and in vivo stability assessment.

In Vitro Stability Assessment in Human Plasma

Objective: To determine the stability of a PEGylated bioconjugate in human plasma over time.

Materials:

  • PEGylated bioconjugate

  • Human plasma (pooled, with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC or LC-MS/MS system

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the PEGylated bioconjugate in PBS.

    • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Prepare multiple aliquots for different time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Incubation:

    • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At each designated time point, take an aliquot and immediately quench the reaction by adding 3 volumes of cold quenching solution.

    • The 0-hour time point is quenched immediately after adding the conjugate to the plasma.

  • Protein Precipitation:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining.

    • Monitor the appearance of degradation products.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample.

    • Determine the in vitro half-life of the conjugate.

In Vivo Stability Assessment in a Rodent Model

Objective: To determine the pharmacokinetic profile and in vivo stability of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., Sprague-Dawley rats)

  • Sterile PBS for injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer the PEGylated bioconjugate to the animals via intravenous (IV) injection at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) via a suitable method (e.g., tail vein or cannula).

  • Plasma Preparation:

    • Immediately process the blood samples by centrifuging at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the intact bioconjugate in the plasma samples. This may involve an immunoaffinity capture step to enrich the conjugate from the complex plasma matrix.[3]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the intact conjugate versus time.

    • Calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL).

  • Metabolite Identification (Optional):

    • Analyze plasma and urine samples to identify any cleavage products or metabolites of the bioconjugate.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described stability assessment protocols.

in_vitro_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare bioconjugate stock solution in PBS prep2 Spike into pre-warmed human plasma (100 µg/mL) prep1->prep2 prep3 Aliquot for each time point prep2->prep3 inc1 Incubate at 37°C with gentle shaking prep3->inc1 inc2 Collect aliquots at specified time points (0, 1, 4, 8, 24h...) inc1->inc2 inc3 Quench reaction with cold 10% TFA in ACN inc2->inc3 an1 Centrifuge to precipitate proteins inc3->an1 an2 Collect supernatant an1->an2 an3 Analyze by RP-HPLC or LC-MS/MS an2->an3 an4 Quantify intact conjugate and degradation products an3->an4

Caption: Workflow for In Vitro Stability Assessment.

in_vivo_stability_workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis & PK dos1 Administer bioconjugate to animal model (IV) dos2 Collect blood samples at various time points dos1->dos2 proc1 Centrifuge blood to separate plasma dos2->proc1 proc2 Store plasma at -80°C proc1->proc2 an1 Quantify intact conjugate by LC-MS/MS proc2->an1 an2 Plot concentration vs. time an1->an2 an3 Calculate pharmacokinetic parameters (t½, AUC, CL) an2->an3

Caption: Workflow for In Vivo Stability Assessment.

References

A Researcher's Guide to Functional Alternatives for Amine PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone technique for improving the therapeutic properties of biomolecules. By increasing hydrodynamic size and masking surface epitopes, PEGylation can enhance in vivo half-life, improve stability, and reduce immunogenicity.[1][2] The choice of the reactive functional group on the PEG reagent is critical as it dictates the reaction's specificity, the resulting linkage's stability, and the overall performance of the conjugate.

This guide provides an objective comparison of functional alternatives to the commonly used m-PEG-amine, focusing on other amine-reactive PEG derivatives. It includes a review of their performance, supported by experimental data, detailed protocols for key experiments, and visual diagrams of relevant workflows and biological pathways.

Comparing Amine-Reactive PEGylation Reagents

The most common strategy for PEGylating proteins targets the primary amines on the N-terminus and the ε-amino group of lysine (B10760008) residues.[3][4] While m-PEG-amine itself requires activation (e.g., via carbodiimide (B86325) chemistry to react with carboxyl groups), a variety of "activated" PEGs are designed to directly and efficiently react with amines. The selection of the ideal reagent depends on the desired linkage stability, reaction kinetics, pH sensitivity, and the nature of the target molecule.

Key Performance Metrics

The performance of different amine-reactive PEG reagents can be evaluated based on several key parameters:

  • Reaction Chemistry and Selectivity: The functional group determines the type of covalent bond formed and the conditions required. For instance, aldehyde-functionalized PEGs allow for more selective N-terminal PEGylation at a slightly acidic pH (pH 5-6), capitalizing on the lower pKa of the N-terminal α-amine compared to the ε-amines of lysines.[5][6] In contrast, N-hydroxysuccinimide (NHS) esters react efficiently with all accessible primary amines at neutral to slightly basic pH (7-8.5).[7]

  • Linkage Stability: The stability of the bond connecting PEG to the protein is crucial for in vivo performance. Urethane (B1682113) linkages formed by p-nitrophenyl carbonate (NPC) PEGs are known for their high hydrolytic stability.[8] Amide bonds, formed by NHS esters, are also generally stable but can be more susceptible to hydrolysis under certain conditions compared to urethane bonds.[8][9] Secondary amine linkages resulting from reductive amination with aldehyde PEGs are very stable.[4]

  • Reaction Efficiency and Yield: The speed and completeness of the conjugation reaction are important for process optimization. NHS esters are generally more reactive and offer faster kinetics than NPC esters.[8] However, NHS esters are also highly susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can lower the overall yield.[7]

Data Presentation: A Comparative Overview

The following tables summarize the characteristics and performance of common amine-reactive PEG functional groups.

Functional GroupTarget Residue(s)Reaction pHLinkage FormedKey Characteristics
N-Hydroxysuccinimide (NHS) Ester N-terminus, Lysine7.0 - 8.5AmideHigh reactivity, fast kinetics; susceptible to hydrolysis.[7]
Aldehyde N-terminus, Lysine5.0 - 8.0Secondary AmineN-terminal selective at acidic pH; requires a reducing agent (e.g., NaCNBH₃).[5][10]
p-Nitrophenyl Carbonate (NPC) N-terminus, Lysine7.0 - 9.0UrethaneForms highly stable urethane bond; reaction progress can be monitored by release of p-nitrophenol.[8]
Succinimidyl Carboxymethyl (SCM) Ester N-terminus, Lysine7.0 - 8.0AmideA type of NHS ester with a specific linker structure that influences reactivity and stability.[8]
Isothiocyanate N-terminus, Lysine7.0 - 9.0Thiourea (B124793)Reacts with amines to form a stable thiourea linkage.[4]

Table 1: General Characteristics of Amine-Reactive PEG Reagents. This table provides a qualitative comparison of the most common functional groups used for amine PEGylation.

Linker TypeHydrolytic StabilityNotes
Amide (from NHS ester) HighGenerally stable under physiological conditions, but less stable than urethane. Can be hydrolyzed under harsh acidic or basic conditions.[9][11]
Urethane (from NPC ester) Very HighKnown for excellent stability under physiological conditions, offering good hydrolytic resistance.[8]
Secondary Amine (from Aldehyde) Very HighA stable C-N bond formed via reductive amination.
Ester (in some cleavable linkers) LowDesigned to be hydrolytically cleaved under specific conditions (e.g., changes in pH).[12]

Table 2: Comparative Hydrolytic Stability of PEG-Protein Linkages. This table highlights the relative stability of the covalent bonds formed by different PEGylation chemistries.

PEGylated Protein (Example)PEG Reagent TypeUnmodified Half-Life (t½)PEGylated Half-Life (t½)Fold IncreaseReference
rhTIMP-1mPEG20K-SCM (NHS-type)1.1 hours28 hours~25x[13]
G-CSF (N-terminal)mPEG20K-Aldehyde~3-4 hours~33-42 hours~10-11x[14]
G-CSF (Lys41)mPEG20K-ZQG~3.5 hours12.9 hours~3.7x[5]
G-CSF (N-terminal)mPEG20K-Aldehyde~3.5 hours18.2 hours~5.2x[5]
Anakinra (N-terminal)40 kDa linear PG-Aldehyde~4-6 hours17.1 hours~4x[15][16]
Anakinra (N-terminal)40 kDa linear PEG-Aldehyde~4-6 hours18.7 hours~4x[15][16]

Table 3: Impact of PEGylation and Alternative Polymer Conjugation on In Vivo Half-Life. This table presents experimental data showing the significant extension of plasma half-life achieved through conjugation with different polymers and linker chemistries.

Beyond PEG: Alternative Polymers

While PEG is the gold standard, concerns about its potential immunogenicity and non-biodegradability have spurred research into alternative polymers.[17][18]

  • Poly(2-oxazolines) (POx): This class of polymers shares many of PEG's beneficial properties, including stealth characteristics and biocompatibility.[18][19] Some studies suggest that POx may have higher stability and lower viscosity than PEG.[20][21]

  • Polyglycerols (PG): With a structural similarity to PEG, polyglycerols have demonstrated excellent biocompatibility and resistance to protein binding.[17] Studies comparing N-terminally conjugated anakinra with 40 kDa linear PG and 40 kDa linear PEG showed comparable extensions in plasma half-life, highlighting PG as a viable alternative.[15][16]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to PEGylation.

experimental_workflow cluster_prep 1. Reagent & Protein Preparation cluster_reaction 2. PEGylation Reaction cluster_analysis 3. Analysis & Comparison p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) rxn1 Protein + mPEG-NHS (pH 7.4, 1-2h, RT) Target: Lys, N-term p1->rxn1 rxn2 Protein + mPEG-Aldehyde + NaCNBH3 (pH 6.0, 4h, RT) Target: N-term p1->rxn2 rxn3 Protein + mPEG-NPC (pH 8.0, 4h, RT) Target: Lys, N-term p1->rxn3 r1 Prepare Stock Solution of mPEG-NHS (in dry DMSO) r1->rxn1 r2 Prepare Stock Solution of mPEG-Aldehyde (in reaction buffer) r2->rxn2 r3 Prepare Stock Solution of mPEG-NPC (in dry DMSO) r3->rxn3 a1 SDS-PAGE Analysis (Assess MW shift & Purity) rxn1->a1 a2 SEC-HPLC Analysis (Quantify Conversion & Yield) rxn1->a2 a3 Mass Spectrometry (Confirm Degree of PEGylation) rxn1->a3 rxn2->a1 rxn2->a2 rxn2->a3 rxn3->a1 rxn3->a2 rxn3->a3 comp Compare Efficiency: - Reaction Yield - Selectivity - Product Homogeneity a1->comp a2->comp a3->comp JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IFNAR1 IFNAR2 (Type I IFN Receptor) jak1 JAK1 receptor:e->jak1:w tyk2 TYK2 receptor:e->tyk2:w peg_ifn PEG-Interferon peg_ifn->receptor Binds jak1_p P-JAK1 tyk2_p P-TYK2 stat1 STAT1 jak1_p->stat1 P stat1_p P-STAT1 stat2 STAT2 tyk2_p->stat2 P stat2_p P-STAT2 isgf3 ISGF3 Complex (STAT1-STAT2-IRF9) stat1_p->isgf3 stat2_p->isgf3 irf9 IRF9 irf9->isgf3 isre ISRE (Interferon-Stimulated Response Element) isgf3->isre Translocates & Binds DNA isg Transcription of Interferon-Stimulated Genes (ISGs) isre->isg Activates response Antiviral / Antiproliferative Response isg->response

References

A Researcher's Guide to the Quantification of m-PEG15-Amine on Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated surfaces, accurate quantification of grafted molecules is paramount for ensuring reproducibility, optimizing surface chemistry, and ultimately, predicting in-vivo performance. This guide provides a comparative overview of common analytical techniques for the quantification of methoxy-poly(ethylene glycol)-amine (m-PEG15-amine) on modified surfaces, complete with experimental data, detailed protocols, and visual workflows.

The choice of quantification method is critical and depends on factors such as the nature of the substrate, the expected surface density of the PEG-amine, the required sensitivity, and the available instrumentation. Here, we compare and contrast a surface-sensitive physical technique, X-ray Photoelectron Spectroscopy (XPS), with widely used wet-chemical approaches, namely colorimetric and fluorescence-based assays.

Comparative Analysis of Quantification Methods

The following table summarizes the key performance characteristics of different methods for quantifying amine groups on modified surfaces. While specific performance can vary based on the substrate and experimental conditions, this provides a general comparison to guide your selection.

MethodPrincipleTypical SubstratesSensitivityThroughputKey AdvantagesKey Limitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical state of atoms on the surface by analyzing emitted photoelectrons.Solid, vacuum-compatible materials (e.g., silicon wafers, gold, polymers)High (surface sensitive)LowProvides elemental and chemical state information. Non-destructive.Requires ultra-high vacuum. Can be expensive. Data analysis can be complex. May not distinguish between surface and sub-surface amines.[1][2]
Ninhydrin (B49086) Assay Reaction of ninhydrin with primary amines to form a deep purple colored product (Ruhemann's purple).[3]Nanoparticles, resins, films.[4][5][6]ModerateMediumSimple, cost-effective, and widely used.[3]Can be affected by steric hindrance from the PEG chain. Requires heating.[5][6][7] The reaction is sensitive to pH.[8]
Orange II Assay Electrostatic interaction of the anionic Orange II dye with protonated primary amine groups under acidic conditions.[9][10]Polymer films, nanoparticles.[9][10][11][12]HighHighSimple, rapid, and highly sensitive over a wide range of amine densities.[9][10][11] Non-destructive and reversible.[13][14][15]Indirect method based on dye adsorption. Can be influenced by surface charge and pH.
TNBSA Assay Reaction of 2,4,6-trinitrobenzene sulfonic acid (TNBSA) with primary amines to form a colored derivative.[16][17]Proteins in solution, solid supports.[16][17]HighHighRapid and sensitive.[16][17] The reaction can be performed at room temperature.[18]TNBSA can also react with other nucleophiles. The reagent is light-sensitive.[18]
o-Phthalaldehyde (B127526) (OPA) Assay Reaction of OPA with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.[19][20][21]Proteins, peptides, amino acids, nanoparticles.[19][20][22][23]Very HighHighHighly sensitive and rapid. The reaction occurs at room temperature in aqueous solution.[19][22] More convenient than ninhydrin.[19]The fluorescent product can be unstable.[22] Requires a fluorescence spectrophotometer. The reagent is sensitive to light and air.[22]

Detailed Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound quantification, the atomic concentrations of nitrogen (from the amine group), carbon, and oxygen (from the PEG chain and the substrate) are determined.

Methodology:

  • A sample of the this compound modified surface is placed in the ultra-high vacuum chamber of the XPS instrument.

  • The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level photoelectrons.

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • The binding energy of the electrons is calculated, which is characteristic of each element.

  • High-resolution spectra of the N 1s, C 1s, and O 1s regions are acquired. The area under the nitrogen peak is proportional to the amount of amine on the surface.[24][25]

  • The surface density of the this compound can be estimated by relating the N/Si (for a silicon substrate) or other relevant elemental ratios to calibration standards or theoretical models.[24]

Ninhydrin Assay

Principle: The ninhydrin assay is a colorimetric method for the detection of primary amines.[3] The reaction between ninhydrin and the primary amine of this compound yields a deep purple-colored product, known as Ruhemann's purple, which can be quantified spectrophotometrically.[3][4]

Methodology:

  • Preparation of Reagents:

    • Ninhydrin reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[3]

    • Standard solution: Prepare a series of known concentrations of this compound in a suitable solvent.

  • Sample Preparation:

    • Place the this compound modified surface in a reaction vessel.

  • Reaction:

    • Add a defined volume of the ninhydrin reagent to the sample and the standards.

    • Heat the reaction mixtures in a boiling water bath for 15-20 minutes.[3]

    • Allow the solutions to cool to room temperature.

  • Measurement:

    • Measure the absorbance of the resulting purple solution at 570 nm using a UV-Vis spectrophotometer.

    • Construct a calibration curve from the absorbance values of the standard solutions.

    • Determine the amount of amine on the sample surface by interpolating its absorbance value on the calibration curve.

Orange II Assay

Principle: This colorimetric assay is based on the electrostatic binding of the anionic dye, Orange II, to the protonated primary amine groups on the surface under acidic conditions (pH 3). The amount of bound dye, and thus the number of amine groups, is determined by measuring the absorbance of the dye solution after elution.[9][10]

Methodology:

  • Preparation of Reagents:

    • Orange II solution: Prepare a solution of Orange II in deionized water and adjust the pH to 3 with HCl.

    • Elution buffer: Prepare a buffer solution of a specific composition, for example, a sodium carbonate-methanol buffer, to release the bound dye.[13]

  • Binding:

    • Immerse the this compound modified surface in the Orange II solution for a defined period (e.g., 1 hour) to allow for complete binding.

    • Rinse the surface thoroughly with acidic water (pH 3) to remove any non-specifically bound dye.

  • Elution:

    • Immerse the stained surface in the elution buffer to release the bound Orange II dye.

  • Measurement:

    • Measure the absorbance of the elution buffer containing the released dye at the maximum absorbance wavelength of Orange II (around 485 nm).

    • Quantify the amine density by comparing the absorbance to a standard curve prepared from known concentrations of Orange II.

o-Phthalaldehyde (OPA) Assay

Principle: The OPA assay is a highly sensitive fluorescence-based method. OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. The fluorescence intensity is directly proportional to the amount of primary amine.[19][20][21]

Methodology:

  • Preparation of Reagents:

    • OPA reagent: Prepare a solution containing OPA and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer (pH 9.5-10.5). This reagent is light-sensitive and should be freshly prepared or stored protected from light.[22][23]

    • Standard solution: Prepare a series of known concentrations of this compound.

  • Reaction:

    • Add the OPA reagent to the this compound modified surface and the standards.

    • Incubate at room temperature for a short period (typically 1-2 minutes) to allow the reaction to complete.[19]

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation at approximately 340 nm and emission at approximately 455 nm.[22]

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the amount of amine on the sample surface from the standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a step-by-step visual guide for each of the wet-chemical quantification methods.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Sample This compound Modified Surface UHV Introduce into Ultra-High Vacuum Sample->UHV Xray Irradiate with X-rays UHV->Xray Detect Detect Emitted Photoelectrons Xray->Detect Spectra Acquire N 1s, C 1s, O 1s Spectra Detect->Spectra Quantify Quantify Elemental Composition Spectra->Quantify

XPS Analysis Workflow

Ninhydrin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Sample This compound Modified Surface AddNinhydrin Add Ninhydrin Reagent Sample->AddNinhydrin Standards This compound Standards Standards->AddNinhydrin Heat Heat in Water Bath (15-20 min) AddNinhydrin->Heat Cool Cool to Room Temperature Heat->Cool MeasureAbs Measure Absorbance at 570 nm Cool->MeasureAbs Plot Create Standard Curve MeasureAbs->Plot Quantify Quantify Surface Amine Plot->Quantify

Ninhydrin Assay Workflow

Orange_II_Assay_Workflow cluster_binding Dye Binding cluster_elution Elution cluster_measurement Measurement Sample This compound Modified Surface Incubate Incubate in Orange II (pH 3) Sample->Incubate Rinse Rinse with Acidic Water Incubate->Rinse Elute Elute Dye with Buffer Rinse->Elute MeasureAbs Measure Absorbance of Eluate (~485 nm) Elute->MeasureAbs Plot Create Standard Curve (Orange II) MeasureAbs->Plot Quantify Quantify Surface Amine Plot->Quantify

Orange II Assay Workflow

OPA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Sample This compound Modified Surface AddOPA Add OPA/Thiol Reagent Sample->AddOPA Standards This compound Standards Standards->AddOPA Incubate Incubate at Room Temp (1-2 min) AddOPA->Incubate MeasureFluo Measure Fluorescence (Ex: 340 nm, Em: 455 nm) Incubate->MeasureFluo Plot Create Standard Curve MeasureFluo->Plot Quantify Quantify Surface Amine Plot->Quantify

OPA Assay Workflow

References

Navigating the Landscape of Bioconjugation: A Comparative Guide to m-PEG15-amine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant of success in the design of novel therapeutics and diagnostics. Among the diverse array of available tools, methoxy-polyethylene glycol-amine (m-PEG-amine) linkers have emerged as a versatile and widely utilized class of reagents. This guide provides a comprehensive literature review and comparative analysis of m-PEG15-amine, focusing on its applications in bioconjugation, nanoparticle surface modification, and hydrogel formation. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to objectively evaluate the utility of this compound against other alternatives.

The Role of PEGylation and the Significance of Chain Length

Polyethylene glycol (PEG)ylation is a well-established strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and nanoparticles. The covalent attachment of PEG chains can improve solubility, increase stability by reducing enzymatic degradation, and prolong circulation half-life by minimizing clearance by the reticuloendothelial system. The length of the PEG chain is a crucial parameter that can significantly influence the physicochemical and biological properties of the resulting conjugate.

This compound, with its 15 ethylene (B1197577) glycol repeat units, offers a specific chain length that balances hydrophilicity and steric hindrance. This guide will delve into the practical implications of this chain length in various applications.

Comparative Analysis of m-PEG-amine Derivatives in Nanoparticle Applications

The surface modification of nanoparticles with PEG is a common strategy to improve their in vivo performance. The choice of PEG linker can impact nanoparticle stability, drug loading capacity, and cellular interactions. While direct comparative studies for this compound are limited, data from studies using various m-PEG-amine derivatives with different chain lengths provide valuable insights.

Table 1: Influence of m-PEG Chain Length on Nanoparticle Properties

PropertyShort-Chain PEGs (e.g., m-PEG750)Mid-Range PEGs (e.g., m-PEG2000)Long-Chain PEGs (e.g., m-PEG5000)Reference
Particle Size (nm) 142.2 ± 10.8163.6 ± 25.3152.2 ± 5.5[1]
Zeta Potential (mV) +32.6 ± 0.9+16.3 ± 0.1+26.5 ± 0.7[1]
Drug Loading Efficiency (%) ~17.3~17.3~17.2[1]
Cellular Uptake by Macrophages HigherLowerLower[1]
Blood Circulation Time (AUC) ShorterLongerLonger[1]

Data presented is for methotrexate-loaded chitosan (B1678972) nanoparticles and is intended to be representative of the general trends observed with varying PEG chain lengths.

Table 2: Comparison of Amine-Reactive PEG Moieties for Bioconjugation

Featurem-PEG-Amine (via EDC/NHS coupling)m-PEG-NHS Esterm-PEG-Aldehyde (via Reductive Amination)
Reactive Group Primary Amine (-NH₂)N-Hydroxysuccinimide EsterAldehyde (-CHO)
Target Functional Group Carboxylic Acids (-COOH)Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Amide BondAmide BondSecondary Amine Bond
Reaction pH 4.5 - 7.2 for activation, 7.2 - 7.5 for coupling7.0 - 8.55.0 - 6.5
Linkage Stability Highly StableHighly StableHighly Stable
Byproducts Urea derivative, NHSN-HydroxysuccinimideNone

Key Applications of this compound

Bioconjugation of Proteins and Peptides

The primary amine group of this compound allows for its covalent attachment to proteins and peptides through various conjugation chemistries. The most common method involves the activation of carboxylic acid groups on the biomolecule using carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond with the amine-terminated PEG.

Bioconjugation_Workflow Protein Protein with -COOH groups Activated_Protein Activated Protein (NHS-ester) Protein->Activated_Protein EDC/NHS PEG_Protein PEGylated Protein Activated_Protein->PEG_Protein PEG_Amine This compound PEG_Amine->PEG_Protein Purification Purification (e.g., SEC) PEG_Protein->Purification Final_Product Purified PEG-Protein Conjugate Purification->Final_Product Nanoparticle_Functionalization cluster_0 Activation cluster_1 Conjugation cluster_2 Result NP_COOH Nanoparticle (-COOH surface) EDC_NHS EDC, NHS NP_COOH->EDC_NHS Activated_NP Activated Nanoparticle (NHS-ester surface) EDC_NHS->Activated_NP PEGylated_NP PEGylated Nanoparticle Activated_NP->PEGylated_NP mPEG15_amine This compound mPEG15_amine->PEGylated_NP Final_NP Stealth Nanoparticle PEGylated_NP->Final_NP

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison of monodisperse and polydisperse polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to illuminate their respective impacts on drug efficacy, safety, and manufacturability.

The fundamental difference between these two types of linkers lies in their composition. Monodisperse PEGs are pure compounds with a precise, single molecular weight, meaning each linker molecule has the exact same chain length. In contrast, polydisperse PEGs are a mixture of polymer chains of varying lengths, characterized by an average molecular weight.[1] This seemingly subtle distinction has profound implications for the final drug product, influencing everything from its analytical characterization to its in vivo performance.

At a Glance: Key Differences and Performance Attributes

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Composition Single, precisely defined chain lengthMixture of various chain lengths
Molecular Weight Exact molecular weightAverage molecular weight
Polydispersity Index (PDI) PDI = 1[1][2]PDI > 1.0[3]
Homogeneity of Final Product High (Uniform Drug-to-Antibody Ratio - DAR)[4]Low (Heterogeneous DAR)[2]
Batch-to-Batch Reproducibility High[5]Low
Characterization Simplified[4]Complex
Pharmacokinetics (PK) Improved and more predictableVariable and less predictable
Immunogenicity Potentially reduced[5]Higher risk of immunogenicity[2]
Solubility & Aggregation Enhanced solubility, reduced aggregation[4]Can contribute to aggregation[6]

The Impact on Antibody-Drug Conjugates (ADCs)

The use of monodisperse PEG linkers in ADCs leads to a more homogeneous product with a consistent drug-to-antibody ratio (DAR). This uniformity is crucial as the DAR significantly impacts the ADC's efficacy and safety.[5][6] A heterogeneous DAR profile, often a consequence of using polydisperse linkers, can result in a mixture of ADC species with varying potency and pharmacokinetic profiles, complicating preclinical and clinical development.

Monodisperse PEG linkers can also enhance the pharmacokinetic properties of an ADC. The defined PEG chain can create a hydrophilic shield around the payload, increasing its solubility and stability, reducing aggregation, and prolonging its circulation time in the bloodstream.[6][7] This can lead to improved tumor accumulation and a wider therapeutic window. While direct comparative studies on ADCs are limited, a study on PEGylated gold nanoparticles demonstrated that monodisperse PEG coatings resulted in a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts.[8]

Experimental Data: A Case Study with PEGylated Nanoparticles

A study comparing gold nanoparticles functionalized with monodisperse and polydisperse mPEG-SH provides valuable insights that can be extrapolated to ADC linkers.

Nanoparticle FormulationBlood Circulation Half-life (t½) in mice (hours)
Monodisperse mPEG-AuNPs 18.6
Polydisperse mPEG-AuNPs 10.2

Data sourced from a study on PEGylated gold nanoparticles, which serves as a relevant model for understanding the in vivo behavior of PEG linkers.[8]

This data quantitatively demonstrates the superior pharmacokinetic profile conferred by monodisperse PEGylation, leading to a nearly two-fold increase in circulation half-life.[8] This prolonged circulation allows for greater exposure of the therapeutic agent to the target tissue.

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

A key experiment to characterize ADCs and assess the homogeneity imparted by the linker is the determination of the DAR. HIC is a non-denaturing chromatographic technique that separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the drug load.[9][10]

Methodology:

  • Sample Preparation: The ADC sample is diluted in a high-salt buffer (e.g., 1M Ammonium (B1175870) Sulfate) to a concentration of approximately 2 mg/mL.

  • Chromatographic System: An HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm) is used.

  • Mobile Phases:

    • Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.[10]

    • Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.[9]

  • Gradient Elution: A linear gradient is run from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 10-50 minutes) to elute the different ADC species.[10]

  • Detection: The elution profile is monitored at 280 nm.[4]

  • Data Analysis: The peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated based on the relative peak areas of the different species.

Synthesis of a PEGylated Antibody-Drug Conjugate (Conceptual Workflow)

The synthesis of an ADC involves the conjugation of a drug-linker construct to an antibody. The following is a generalized protocol for cysteine-linked conjugation using a maleimide-functionalized PEG linker.

Methodology:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. This is typically achieved using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Drug-Linker Preparation: The cytotoxic drug is covalently attached to the PEG linker, which has a maleimide (B117702) group at the other end.

  • Conjugation Reaction: The maleimide-functionalized drug-PEG linker is added to the reduced antibody solution. The maleimide group reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is often done using size exclusion chromatography (SEC) or other chromatographic techniques.

  • Characterization: The purified ADC is then characterized to determine its DAR (using HIC, as described above), purity, and other critical quality attributes.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker mAb1 Antibody Linker1 PEGn mAb1->Linker1 Drug1 Drug Linker1->Drug1 mAb2 Antibody Linker2 PEG(n-x)...PEG(n+y) mAb2->Linker2 Drug2 Drug Linker2->Drug2

Caption: Structural difference between monodisperse and polydisperse PEG linkers.

G Start ADC Sample HIC Hydrophobic Interaction Chromatography Start->HIC Elution Gradient Elution (High to Low Salt) HIC->Elution Detection UV Detection (280 nm) Elution->Detection Analysis Peak Integration & DAR Calculation Detection->Analysis End DAR Profile Analysis->End

Caption: Experimental workflow for DAR determination using HIC.

Conclusion

The choice between monodisperse and polydisperse PEG linkers has significant consequences for the development of bioconjugates, particularly ADCs. While polydisperse PEGs have been historically used, the advancements in synthetic and purification technologies have made monodisperse PEGs more accessible.[1] The use of monodisperse PEG linkers offers a clear advantage in producing homogeneous, well-defined therapeutics with improved and more predictable pharmacokinetic profiles.[4][8] This ultimately leads to a more straightforward development process, better batch-to-batch consistency, and the potential for safer and more effective drugs. For researchers and drug developers aiming to create next-generation targeted therapies, the adoption of monodisperse PEG linkers represents a critical step toward achieving these goals.

References

A Head-to-Head Battle: Unveiling the Advantages of Linear vs. Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. The architecture of the PEG linker, whether linear or branched, plays a pivotal role in determining the overall performance of the resulting molecule. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to empower you in selecting the optimal linker for your specific application.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, straight chain of ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.
Steric Hindrance Generally lower, allowing for better access to the conjugated molecule's active site.Higher, providing a more significant shielding effect.
Hydrodynamic Radius Smaller for a given molecular weight.Larger for a given molecular weight, leading to reduced renal clearance.[1]
Drug Loading Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.Enables higher DARs in ADCs.[1]
Synthesis & Cost Simpler and more cost-effective to synthesize.[2]More complex and expensive to produce.
Predictability More predictable behavior due to simpler structure.[1]Behavior can be more complex to predict.

Delving Deeper: Performance in Specific Applications

The optimal choice between a linear and a branched PEG linker is highly dependent on the intended application. Here, we explore their respective advantages in key areas of bioconjugation.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker architecture directly influences the therapeutic index. Branched PEG linkers have demonstrated significant advantages in this domain. Their ability to accommodate a higher number of drug molecules (higher DAR) without inducing aggregation is a key benefit.[1] Furthermore, the enhanced steric shielding provided by the branched structure can lead to improved pharmacokinetics.

A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate revealed that at a high DAR of 8, the ADC with the branched linker exhibited significantly slower clearance and a nearly 3-fold higher area under the curve (AUC).[][4] This suggests that the branched configuration more effectively shields the hydrophobic payload, leading to a longer circulation time.[][4]

However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity and enzymatic cleavage of the linker, which is crucial for drug release at the target site.[1] The choice of linker length in branched architectures is also critical, with studies showing that a "long" branched linker can result in significantly higher in vitro cytotoxicity compared to a "short" one.[1]

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074

Data extracted from Grygorash et al., 2022, highlighting the impact of linker architecture and length on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line.[1]

Table 2: Pharmacokinetic Comparison of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker Architecture (DAR 8)Clearance Rate
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data from Tedeschini et al., 2021, demonstrating the superior pharmacokinetic profile of a branched "pendant" PEG linker compared to a linear linker for high-DAR ADCs.[][4]

Protein and Peptide PEGylation

For therapeutic proteins and peptides, PEGylation aims to increase their in vivo half-life, improve stability, and reduce immunogenicity. Both linear and branched PEGs are employed for this purpose, with the choice depending on the specific protein and desired outcome.

Branched PEGs are known to provide superior protection against proteolytic degradation due to their "umbrella-like" structure, which more effectively shields the protein surface.[5] This enhanced shielding also contributes to a greater reduction in immunogenicity compared to linear PEGs.[6]

Studies comparing TNF nanobodies conjugated to linear and branched 40 kDa PEGs found that the branched PEG conjugates exhibited a superior pharmacokinetic profile.[7] Biophysical analysis suggested that the more extended conformation of the linear PEG conjugate resulted in less optimal masking of sites involved in elimination.[7]

However, a study comparing the viscosity radii of proteins PEGylated with linear and branched PEGs of the same total molecular weight found no significant difference in their hydrodynamic size.[8] This suggests that the longer in vivo circulation half-lives observed for branched PEG-proteins may not be solely attributable to size differences but also to factors like conformational flexibility and shielding efficiency.[8]

Table 3: Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]

Nanoparticle Drug Delivery

Surface modification of nanoparticles with PEG is a widely used strategy to improve their circulation time and bioavailability. While linear PEG coatings are common, branched PEGs are emerging as a valuable tool for enhancing nanoparticle performance.

Nanoparticles coated with high-density branched PEG have shown a more significant reduction in protein adsorption compared to those with linear PEG coatings.[9][] This enhanced "stealth" property can lead to longer circulation times and reduced uptake by the reticuloendothelial system.

Interestingly, the impact on diffusion through biological barriers can vary. In a Matrigel extracellular matrix model, nanoparticles coated with branched PEG exhibited the largest diffusion coefficient.[9][] However, in cystic fibrosis mucus, nanoparticles with shorter linear PEG coatings showed a larger fraction of rapidly diffusing particles.[9][] This highlights the importance of considering the specific biological environment when selecting a PEG linker for nanoparticle drug delivery.

Visualizing the Concepts

To better understand the structural and functional differences between linear and branched PEG linkers, the following diagrams illustrate key concepts.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker a Functional Group A peg_linear ~~~~(CH2CH2O)n~~~~ a->peg_linear b Functional Group B peg_linear->b c Functional Group A peg_branched1 ~(CH2CH2O)n~ c->peg_branched1 d Functional Group B e Functional Group C core Core peg_branched2 ~(CH2CH2O)m~ core->peg_branched2 peg_branched3 ~(CH2CH2O)p~ core->peg_branched3 peg_branched1->core peg_branched2->d peg_branched3->e

Figure 1: Structural comparison of linear and branched PEG linkers.

cluster_workflow Experimental Workflow for ADC Efficacy Comparison A ADC Synthesis (Linear vs. Branched Linker) B Characterization (DAR, Purity) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay) B->C D Pharmacokinetic Study (in vivo) B->D E Data Analysis & Comparison C->E D->E

Figure 2: General workflow for comparing the efficacy of ADCs with linear vs. branched PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of linear and branched PEG linkers.

Protocol 1: In Vitro Cytotoxicity Assessment of ADCs (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • ADCs with linear and branched PEG linkers

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs (both linear and branched linker versions) in culture medium. Remove the old medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol describes a common method for determining the average number of drug molecules conjugated to an antibody in an ADC preparation.

Materials:

  • ADC samples (with linear and branched linkers)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ [(Peak Area of species * Number of drugs in species)] / Σ (Total Peak Area)[]

Protocol 3: Pharmacokinetic Analysis of PEGylated Biologics in Mice

This protocol provides a general framework for assessing the in vivo circulation time of a PEGylated protein or nanoparticle.

Materials:

  • PEGylated biologics (linear and branched versions)

  • Male BALB/c mice (or other appropriate strain)

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Analytical method for quantifying the biologic in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the PEGylated biologic to a cohort of mice. The dose will depend on the specific molecule and its expected potency.

  • Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr).[5][11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[5]

  • Quantification: Analyze the concentration of the PEGylated biologic in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the biologic versus time. Use pharmacokinetic modeling software to calculate key parameters such as:

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t1/2)

  • Comparison: Compare the pharmacokinetic profiles of the biologics with linear and branched PEG linkers to determine the impact of the linker architecture on in vivo circulation.

Conclusion

The decision between a linear and a branched PEG linker is a nuanced one, with each architecture offering distinct advantages for specific applications. Branched PEGs excel in applications requiring high drug loading and prolonged circulation, such as in the development of high-DAR ADCs.[1] Their superior shielding properties also make them attractive for reducing the immunogenicity of therapeutic proteins.[6]

Conversely, linear PEGs offer simplicity, predictability, and lower cost, making them a suitable choice for applications where minimal steric hindrance is paramount.[1][2] Ultimately, the optimal linker strategy must be determined empirically, taking into account the specific characteristics of the biomolecule, the payload, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision in the design and optimization of your next-generation bioconjugates.

References

Safety Operating Guide

Navigating the Disposal of m-PEG15-amine: A Comprehensive Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-PEG15-amine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data for similar PEG-ylated amine compounds.

Disclaimer: The following procedures are a general guideline based on Safety Data Sheets (SDS) for analogous chemical structures. It is imperative to consult the specific Safety Data Sheet provided by your supplier for this compound before handling or disposal, as hazards can vary. Disposal must always be in strict accordance with federal, state, and local environmental regulations.

Hazard Profile and Safety Summary

Analysis of related PEG-amine compounds indicates a range of potential hazards. While some shorter-chain versions are listed with no known OSHA hazards, others, particularly functionalized variants like PEG-15 Tallow Amine, are classified with more significant risks. A conservative approach, assuming potential for harm, is recommended.

The table below summarizes key hazard classifications and precautionary statements derived from representative safety data.

Hazard ClassificationPrecautionary Statement (P-Phrase)Meaning
Acute Toxicity, Oral (Harmful) P264Wash hands and working surfaces thoroughly after handling.
Serious Eye Damage P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Hazardous to the Aquatic Environment, Long-term P273Avoid release to the environment.[1]
Skin Contact (Harmful) P280Wear protective gloves/protective clothing.[2]
Inhalation (Harmful) P260Do not breathe dust/fume/gas/mist/vapors/spray.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for segregating and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses or goggles.

    • A standard laboratory coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure an eyewash station and safety shower are accessible.[4]

  • Prepare designated, chemically resistant, and sealable waste containers. All containers must be clearly labeled.

2. Waste Segregation:

  • Proper segregation is critical for safe and compliant disposal. Use separate, clearly labeled containers for each waste stream.

    • Stream 1: Unused or Concentrated this compound: For expired, excess, or neat product.

    • Stream 2: Contaminated Solid Waste: For items like pipette tips, tubes, vials, and absorbent pads that have come into direct contact with this compound.

    • Stream 3: Contaminated Aqueous Waste: For dilute solutions resulting from experimental procedures or rinsing.

3. Waste Collection and Containment:

  • Unused/Concentrated this compound:

    • Carefully transfer the material into a designated "Hazardous Chemical Waste" container.

    • Ensure the container is compatible with amines and is tightly sealed to prevent leaks or vapors from escaping.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Contaminated Solid Waste:

    • Place all contaminated disposable labware into a designated solid waste container lined with a durable plastic bag.

    • Label the container "Hazardous Solid Waste" and list the contaminant ("this compound").

  • Contaminated Aqueous Waste:

    • Do not pour down the drain. Many PEG-amine compounds are toxic to aquatic life.[1] Discharging effluent may require a specific permit and notification to the local sewage treatment authority.[5]

    • Collect all dilute aqueous solutions containing this compound in a designated carboy or bottle for "Aqueous Hazardous Waste."

    • Label the container with the chemical name and estimated concentration.

4. Storage and Final Disposal:

  • Store all sealed and labeled waste containers in a designated, secondary containment area away from incompatible materials, such as strong acids.[2]

  • Follow your institution's specific procedures to arrange for waste pickup by the Environmental Health & Safety (EHS) department. Do not attempt to dispose of the chemical waste in the regular trash or sewer system.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.

G start Start: this compound Waste Disposal waste_type Identify Waste Type start->waste_type neat_product Unused / Concentrated This compound waste_type->neat_product  Neat Product   solid_waste Contaminated Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste  Solid Waste   aqueous_waste Dilute Aqueous Waste (Solutions, Rinsate) waste_type->aqueous_waste Aqueous Waste collect_neat Collect in sealed, labeled 'Hazardous Chemical Waste' container. neat_product->collect_neat collect_solid Collect in lined, labeled 'Hazardous Solid Waste' container. solid_waste->collect_solid collect_aqueous Collect in sealed, labeled 'Aqueous Hazardous Waste' container. Do NOT sewer. aqueous_waste->collect_aqueous store Store all waste containers in secondary containment. collect_neat->store collect_solid->store collect_aqueous->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling m-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of m-PEG15-amine. The following procedures are based on the known hazards of similar polyethylene (B3416737) glycol (PEG) derivatives and amine compounds and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standards are required. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential.[2][3] For prolonged contact, consult the glove manufacturer's resistance guide. A 100% cotton or flame-resistant lab coat should be worn, along with closed-toe shoes and long pants.[1]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

II. Operational Plan: From Preparation to Disposal

Adherence to a strict operational workflow is critical for the safe handling of this compound.

A. Pre-Experiment Preparation

  • Information Review: Before handling, all personnel must review this safety guide and any available Safety Data Sheet (SDS) for similar compounds.

  • Area Preparation: Designate a specific work area within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Gather Materials: Assemble all necessary equipment, including a chemical spill kit appropriate for amines, before beginning work.

B. Handling and Experimental Procedure

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Dispensing: Carefully handle the container, avoiding the generation of dust or aerosols. Use spark-proof tools if the material is a solid.[5]

  • Reactions and Manipulations: Keep all containers tightly closed when not in use.[2] Avoid contact with strong oxidizing agents and acids.

  • Post-Handling: Thoroughly decontaminate the work area and any equipment that came into contact with the chemical.

C. Disposal Plan

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

III. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an appropriate absorbent material from a chemical spill kit. For large spills, contact your institution's emergency response team. Avoid breathing vapors.

IV. Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Disposal cluster_emergency Emergency prep_info Review Safety Info prep_area Prepare Work Area (Fume Hood, Safety Equipment) prep_info->prep_area prep_ppe Don Required PPE prep_area->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction handle_decon Decontaminate Work Area handle_reaction->handle_decon em_spill Spill handle_reaction->em_spill If Spill Occurs em_exposure Exposure handle_reaction->em_exposure If Exposure Occurs disp_collect Collect Hazardous Waste handle_decon->disp_collect Proceed to Disposal disp_label Label & Seal Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose em_action Immediate Action (Evacuate, First Aid) em_spill->em_action em_exposure->em_action em_report Report to Supervisor/EHS em_action->em_report

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.